2-Hydrazinyl-4-methylthiazole
Description
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Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-2-8-4(6-3)7-5/h2H,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMUPBRNDLMSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000113 | |
| Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78886-45-0 | |
| Record name | Thiazole, 2-hydrazinyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078886450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinyl-4-methylthiazole
Introduction: The Significance of the 2-Hydrazinylthiazole Scaffold
The 1,3-thiazole ring is a prominent heterocyclic motif frequently encountered in a vast array of biologically active compounds and natural products.[1] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry. When substituted with a hydrazinyl moiety at the 2-position, the resulting 2-hydrazinylthiazole core serves as a versatile building block for the synthesis of numerous derivatives with a broad spectrum of pharmacological activities. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, making the synthesis and characterization of this core structure a topic of significant interest for researchers in drug discovery and development.[2][3]
This technical guide provides a comprehensive overview of the synthesis and characterization of a fundamental member of this class, 2-Hydrazinyl-4-methylthiazole. We will delve into the prevalent synthetic methodology, the underlying reaction mechanism, detailed characterization techniques, and essential safety protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents based on the thiazole framework.
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The most common and versatile method for the preparation of the 2-hydrazinylthiazole core is a variation of the classic Hantzsch thiazole synthesis.[4] This method typically involves the cyclocondensation reaction of an α-haloketone with a thiosemicarbazide or a pre-formed thiosemicarbazone. In the case of this compound, the key starting materials are chloroacetone (an α-haloketone) and thiosemicarbazide.
Reaction Workflow
The synthesis proceeds in a one-pot reaction where thiosemicarbazide reacts with chloroacetone in a suitable solvent, often ethanol, under reflux conditions to yield the target compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a 2-hydrazinylthiazole derivative, which can be adapted for the synthesis of this compound.[5]
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of thiosemicarbazide (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
To this mixture, add chloroacetone (1.0 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-5 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature to drive the reaction to completion.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl group of chloroacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the sulfur of thiosemicarbazide.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
Reaction Mechanism
The Hantzsch synthesis of 2-hydrazinylthiazoles proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thiosemicarbazide, being a soft nucleophile, attacks the electrophilic carbonyl carbon of chloroacetone.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The intermediate subsequently undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Characterization of this compound
The structure of the synthesized this compound must be unambiguously confirmed through a combination of spectroscopic techniques and physical property measurements.
Expected Physical and Spectroscopic Data
| Property/Technique | Expected Observation |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | ~165 (for the hydrochloride salt)[6] |
| ¹H NMR (ppm) | δ ~2.2-2.4 (s, 3H, -CH₃) δ ~6.5-6.8 (s, 1H, thiazole C5-H) δ ~4.5-5.0 (br s, 2H, -NH₂) δ ~8.0-8.5 (br s, 1H, -NH-) |
| ¹³C NMR (ppm) | δ ~17-20 (-CH₃) δ ~105-110 (thiazole C5) δ ~145-150 (thiazole C4) δ ~168-172 (thiazole C2) |
| IR (cm⁻¹) | ~3100-3400 (N-H stretching) ~1600-1650 (C=N stretching) ~1500-1550 (C=C stretching) |
| Mass Spectrum (m/z) | Expected [M]⁺ at 129.04 |
Interpretation of Expected Spectral Data:
-
¹H NMR: The spectrum is expected to show four distinct signals: a singlet for the methyl protons, a singlet for the proton on the thiazole ring, and two broad singlets for the NH and NH₂ protons of the hydrazine group. The broadness of the hydrazine proton signals is due to quadrupole broadening and potential hydrogen exchange.[7][8][10]
-
¹³C NMR: The spectrum should display four signals corresponding to the four unique carbon atoms in the molecule: the methyl carbon, and the three carbons of the thiazole ring.[9][11][12]
-
IR Spectroscopy: The IR spectrum will be characterized by strong N-H stretching bands in the high-frequency region, indicative of the hydrazine moiety. The characteristic C=N and C=C stretching vibrations of the thiazole ring will appear in the fingerprint region.[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
As a hydrazine derivative, this compound should be handled with care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the related compound 2-Hydrazino-4-methylbenzothiazole provides valuable guidance.[4]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Applications in Drug Development
The 2-hydrazinylthiazole scaffold is a cornerstone in the development of novel therapeutic agents. The presence of the reactive hydrazine group allows for the facile synthesis of a wide variety of derivatives, such as hydrazones, by condensation with various aldehydes and ketones. This structural diversity has led to the discovery of compounds with a range of biological activities, including:
-
Anticancer Activity: Many 2-hydrazinylthiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Activity: This class of compounds has shown promising activity against a range of bacteria and fungi.
-
Antidiabetic Activity: Certain derivatives have been identified as potent inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting their potential in the management of diabetes.[3]
The ease of chemical modification and the diverse biological activities make this compound and its derivatives an exciting and fruitful area of research for the discovery of new drugs.
References
- 1. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole [cymitquimica.com]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 6. This compound hydrochloride|lookchem [lookchem.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectrabase.com [spectrabase.com]
Foreword: The Emerging Significance of the 2-Hydrazinyl-4-methylthiazole Scaffold
An In-depth Technical Guide to 2-Hydrazinyl-4-methylthiazole: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. When functionalized with a hydrazinyl moiety at the 2-position, a scaffold of significant synthetic versatility and biological potential emerges. This guide provides a comprehensive technical overview of this compound, a key representative of this class. As a Senior Application Scientist, the following sections are designed to deliver not just a compilation of data, but an integrated understanding of the causality behind its chemical behavior and its burgeoning role in the landscape of modern drug discovery. We will delve into its structural and physicochemical properties, explore the robust methodologies for its synthesis, and illuminate its reactivity, which underpins its utility as a versatile building block for novel molecular entities.
Molecular Structure and Physicochemical Profile
This compound possesses a unique combination of a heterocyclic aromatic thiazole ring and a reactive hydrazinyl group. This arrangement dictates its chemical behavior and potential for biological interactions.
Structural Elucidation
The core structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with a methyl group at the 4-position and a hydrazinyl (-NHNH₂) group at the 2-position.
digraph "2_Hydrazinyl_4_methylthiazole_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
// Define nodes for atoms
N1 [label="N", pos="0,0.866!"];
C2 [label="C", pos="-0.75,0.433!"];
S1 [label="S", pos="-0.75,-0.433!"];
C4 [label="C", pos="0,-0.866!"];
C5 [label="C", pos="0.75,-0.433!"];
N2 [label="N", pos="-1.5,1.2!"];
N3 [label="N", pos="-2.25,0.767!"];
C_Me [label="CH₃", pos="0,-1.732!"];
// Define edges for bonds
C2 -- N1 [label=""];
N1 -- C5 [label=""];
C5 -- C4 [label=""];
C4 -- S1 [label=""];
S1 -- C2 [label=""];
// Double bonds
N1 -- C2 [style=double, color="#34A853"];
C4 -- C5 [style=double, color="#34A853"];
// Substituents
C2 -- N2 [label=""];
N2 -- N3 [label=""];
C4 -- C_Me [label=""];
// Add hydrogens to hydrazinyl group
H1_N2 [label="H", pos="-1.5,1.7!"];
H1_N3 [label="H", pos="-2.75,1.1!"];
H2_N3 [label="H", pos="-2.25,0.2!"];
N2 -- H1_N2 [style=solid];
N3 -- H1_N3 [style=solid];
N3 -- H2_N3 [style=solid];
// Add hydrogen to C5
H_C5 [label="H", pos="1.25,-0.8!"];
C5 -- H_C5 [style=solid];
}
Caption: General workflow for the Hantzsch synthesis of this compound.
Step-by-Step Experimental Protocol (General)
-
Thiosemicarbazone Formation (Optional Pre-step): While the Hantzsch synthesis can be performed as a one-pot reaction, it often proceeds with higher purity if the thiosemicarbazone is pre-formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone. For the parent compound, this step is not necessary.
-
Cyclocondensation:
-
Dissolve thiosemicarbazide in a suitable solvent, typically ethanol.
-
Add an equimolar amount of chloroacetone to the solution.
-
The reaction mixture is typically heated under reflux for several hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound, often as its hydrochloride salt.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove.
-
Heating: The reaction requires thermal energy to overcome the activation energy for the cyclization and subsequent dehydration steps.
-
Purification: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities at different temperatures.
Key Reactions of the Hydrazinyl Moiety
The hydrazinyl group at the 2-position is a potent nucleophile, making it a versatile handle for further functionalization.
The most prominent reaction of this compound is its condensation with aldehydes and ketones to form the corresponding hydrazones.[1] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Caption: General scheme for the formation of thiazolyl hydrazones.
This reactivity is the foundation for creating extensive libraries of 2-(2-arylidenehydrazinyl)-4-methylthiazole derivatives for biological screening. The diverse range of commercially available aldehydes and ketones allows for systematic modification of the scaffold to explore structure-activity relationships (SAR).
Applications in Drug Development: A Scaffold of Biological Promise
The 2-hydrazinylthiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This makes this compound a valuable starting material for the synthesis of potential therapeutic agents.
Antifungal Activity
Numerous studies have highlighted the potent antifungal activity of 2-hydrazinylthiazole derivatives, particularly against Candida species.[2] The mechanism of action is often attributed to the inhibition of fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The lipophilicity of the substituents on the hydrazone moiety has been shown to play a significant role in antifungal potency, likely by enhancing penetration of the fungal cell membrane.[2]
Antibacterial Activity
The 2-hydrazinylthiazole core has been incorporated into molecules with significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[3] The structure-activity relationship studies suggest that the nature and position of substituents on the aromatic rings of hydrazone derivatives are critical for their antibacterial efficacy.
Anticancer Potential
Derivatives of 2-hydrazinylthiazole have demonstrated promising anticancer activity against various cancer cell lines.[4] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, which are key regulators of cell growth and proliferation. The ability to readily modify the structure of 2-hydrazinylthiazole allows for the optimization of its interaction with specific kinase targets.
Safety and Handling
As with all hydrazine derivatives, this compound and its salts should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery and development. Its robust synthesis via the Hantzsch reaction and the reactivity of its hydrazinyl group provide a powerful platform for the creation of diverse chemical libraries. The demonstrated antifungal, antibacterial, and anticancer activities of its derivatives underscore the importance of this scaffold in medicinal chemistry. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, as well as the further elucidation of their mechanisms of action. This in-depth understanding will be crucial for the translation of these promising compounds into next-generation therapeutic agents.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Hydrazinyl-4-methylthiazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Versatile Thiazole Hydrazine Scaffold
2-Hydrazinyl-4-methylthiazole is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its structure, which combines a thiazole ring with a reactive hydrazine moiety, makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules with diverse pharmacological activities. The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs, while the hydrazine group offers a reactive handle for derivatization, enabling the exploration of extensive chemical space. This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a pivotal intermediate in the development of novel therapeutic agents.
Physicochemical Properties and Identification
This compound is most commonly handled in its hydrochloride salt form for improved stability and handling. The key identifiers and properties are summarized in the table below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₄H₇N₃S | C₄H₈ClN₃S | --INVALID-LINK-- |
| Molecular Weight | 129.18 g/mol | 165.65 g/mol | --INVALID-LINK--[1] |
| CAS Number | Not available | 14397-08-1 | --INVALID-LINK--[1] |
| Appearance | Not available | Light gray flake crystals (industrial) | --INVALID-LINK--[2] |
| Melting Point | Not available | 165 °C | --INVALID-LINK--[1] |
| Storage | Not available | Sealed in dry, Room Temperature | --INVALID-LINK--[1] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 2-hydrazinylthiazole derivatives is the Hantzsch thiazole synthesis. This involves the condensation of a thiosemicarbazide with an α-haloketone. The following protocol outlines a representative procedure for the synthesis of this compound hydrochloride.
Experimental Protocol: Hantzsch Thiazole Synthesis
Objective: To synthesize this compound hydrochloride from thiosemicarbazide and chloroacetone.
Materials:
-
Thiosemicarbazide
-
Chloroacetone
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiosemicarbazide (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thiosemicarbazide).
-
Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound hydrochloride, may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified white to off-white solid product under vacuum to obtain this compound hydrochloride.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the cyclization reaction.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Use of Hydrochloride Salt: The reaction is typically carried out under conditions that favor the formation of the hydrochloride salt, which is often more crystalline and easier to handle than the free base.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, condensation, and cyclization.
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the reactivity of its hydrazine moiety. The terminal nitrogen atom is nucleophilic and readily reacts with electrophiles, making it an ideal starting point for creating a diverse library of derivatives.
Key Reactions:
-
Formation of Hydrazones: The hydrazine group readily condenses with aldehydes and ketones to form stable hydrazones. This is a widely used reaction to introduce various aryl and heteroaryl substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
These reactions allow for the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties.
Applications in Drug Discovery
While this compound itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of compounds with a broad spectrum of biological activities.
-
Antimycobacterial Agents: Derivatives of 2-hydrazinylthiazole have shown promising activity against Mycobacterium tuberculosis. These compounds are thought to inhibit mycolic acid synthesis, an essential process for the bacterial cell wall.[3][4]
-
Antidiabetic Agents: Certain hydrazine-thiazole hybrids have been investigated as potential antidiabetic agents, demonstrating inhibitory activity against enzymes such as α-glucosidase and α-amylase.[5][6][7]
-
Anticancer and Kinase Inhibitors: The 2-hydrazinylthiazole scaffold has been incorporated into molecules designed as kinase inhibitors for anticancer therapy.[8]
-
Anti-inflammatory and Antimalarial Compounds: Research has also explored derivatives of this scaffold for their potential as anti-inflammatory and antimalarial agents.
The following diagram illustrates the central role of this compound as a building block in drug discovery workflows.
Caption: Role of this compound in Drug Discovery.
Safety and Handling
Disclaimer: The following information is a summary of potential hazards and should not replace a thorough review of a current Safety Data Sheet (SDS) before handling this compound.
As a hydrazine derivative, this compound should be handled with care. Hydrazine and its derivatives are known to be toxic.
Potential Hazards (inferred from related compounds):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
In case of exposure, seek immediate medical attention and consult the relevant SDS.
Conclusion
This compound is a synthetically accessible and highly valuable intermediate for drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and the versatile reactivity of its hydrazine moiety allow for the creation of large and diverse compound libraries. The demonstrated biological activities of its derivatives underscore the importance of this scaffold in the ongoing search for novel therapeutics. Researchers and drug development professionals can leverage the properties and reactivity of this compound to design and synthesize next-generation drug candidates.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C4H7N3S | CID 187154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. PubChemLite - Benzothiazole, 2-hydrazinyl-4-methyl- (C8H9N3S) [pubchemlite.lcsb.uni.lu]
- 7. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Biological Activities of 2-Hydrazinyl-4-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds. Its unique structural features, including its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions, make it a versatile building block for designing novel therapeutic agents. Within this class, derivatives of 2-hydrazinyl-4-methylthiazole have emerged as a particularly promising and "privileged" structure. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, focusing on their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Chapter 1: Synthesis of this compound Derivatives
The facile and efficient synthesis of this compound derivatives is a key factor driving their exploration in drug discovery. The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis .
General Synthetic Strategy: The Hantzsch Condensation
The synthesis typically involves a two-step process. The first step is the condensation of an aromatic or heteroaromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. In the second step, this intermediate undergoes cyclization with an α-haloketone, such as chloroacetone (which provides the 4-methyl substituent), to yield the final this compound derivative.[1]
A general workflow for this synthesis is depicted below:
Caption: General workflow for the Hantzsch synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a generic 2-(2-benzylidenehydrazinyl)-4-methylthiazole derivative.
Step 1: Synthesis of Benzaldehyde Thiosemicarbazone
-
Dissolve benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone intermediate.
Step 2: Synthesis of 2-(2-benzylidenehydrazinyl)-4-methylthiazole
-
Suspend the synthesized thiosemicarbazone (1 equivalent) in ethanol.
-
Add an equimolar amount of chloroacetone.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-(2-benzylidenehydrazinyl)-4-methylthiazole derivative.
Chapter 2: Antimicrobial Activities
This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against both fungal and bacterial pathogens.
Antifungal Properties
A number of studies have highlighted the potent anti-Candida activity of this class of compounds.[2]
Mechanism of Action: The primary mechanism of antifungal action for many thiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51) , an essential enzyme in the fungal ergosterol biosynthesis pathway.[2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function. Molecular docking studies have supported the affinity of 2-hydrazinyl-thiazole derivatives for the active site of this fungal enzyme.[2]
Structure-Activity Relationship (SAR):
-
The presence of the C2-hydrazone linkage is often crucial for enhanced antifungal potency compared to analogues lacking this feature.[2]
-
Increased lipophilicity of the derivatives generally correlates with improved ability to penetrate the fungal cell membrane.[2]
-
Substituents on the aromatic ring of the hydrazone moiety significantly influence the antifungal activity.
Quantitative Data Summary: Anti-Candida Activity
| Compound ID | Substituent | MIC (µg/mL) vs. C. albicans | Reference |
| 7a | 4-phenyl-1,3-thiazole | 7.81 | [2] |
| 7e | 4-phenyl-1,3-thiazole | 3.9 | [2] |
| Fluconazole | - | 15.62 | [2] |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A3)
-
Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium to a concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Serially dilute the test compounds and a standard antifungal agent (e.g., fluconazole) in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Antibacterial Properties
These derivatives have also shown promising activity against a range of Gram-positive and Gram-negative bacteria.[3][4]
Potential Mechanisms of Action: While the exact mechanisms are still under investigation for many derivatives, potential targets include enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.
Quantitative Data Summary: Antibacterial Activity
| Compound ID | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis | Reference |
| 4b | 3.9 | 3.9 | [5] |
| 4a | 125 | 125 | [5] |
Experimental Protocol: Agar Well Diffusion Assay
-
Plate Preparation: Prepare Mueller-Hinton agar plates and swab the surface with a standardized bacterial inoculum.
-
Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the test compound solution to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.
Chapter 3: Anticancer Activity
The antiproliferative properties of this compound derivatives against various cancer cell lines have been extensively reported, making them an attractive scaffold for the development of novel chemotherapeutic agents.[1][6][7][8]
Mechanisms of Action:
-
Inhibition of eIF4E/eIF4G Interaction: Some derivatives have been shown to inhibit the interaction between eukaryotic initiation factor 4E (eIF4E) and 4G (eIF4G), which is a critical step in the initiation of protein synthesis and is often dysregulated in cancer.[8]
-
Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells, often through the modulation of Bcl-2 family proteins (e.g., decreasing Bcl-2 and increasing Bax expression) and activation of caspases.[6]
-
Inhibition of EGFR and Aromatase: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and aromatase has also been reported for some derivatives.[9]
Caption: Key anticancer mechanisms of action for this compound derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4m | BxPC-3 | 10 (23.85% survival) | [6] |
| 4n | BxPC-3 | 10 (26.45% survival) | [6] |
| 4 | MCF-7 | 5.73 | [6] |
| 4 | MDA-MB-231 | 12.15 | [6] |
| A37 | A549, Hela, HepG2, MCF-7 | Excellent Activity | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Chapter 4: Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects can be attributed to several mechanisms, including:
-
Inhibition of COX/LOX enzymes: Some derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade that produce prostaglandins and leukotrienes.[10]
-
Inhibition of TNF-α: Certain hydrazone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[11]
-
Inhibition of Protein Denaturation: The ability to inhibit protein denaturation is a well-established mechanism for anti-inflammatory drugs.[12][13]
Quantitative Data Summary: In Vitro Anti-inflammatory Activity
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 5l | Protein Denaturation | 46.29 - 100.60 (range) | [12][13] |
| 5g | Protein Denaturation | 46.29 - 100.60 (range) | [12][13] |
| Diclofenac Sodium | Protein Denaturation | Standard | [13] |
Experimental Protocol: In Vitro Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating the mixture at 51°C for 20 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control solution without the test compound. The IC50 value is then determined.
Chapter 5: Other Notable Biological Activities
The therapeutic potential of this compound derivatives extends beyond the activities detailed above.
-
Antidiabetic Potential: Several derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase , enzymes involved in carbohydrate digestion.[14][15] Inhibition of these enzymes can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.
-
Antioxidant Properties: The ability of these compounds to scavenge free radicals has been demonstrated in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4]
-
Antimycobacterial Activity: The 2-hydrazinyl-thiazole scaffold has been explored for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16]
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ease of synthesis and the potential for diverse substitutions make this scaffold an excellent starting point for the development of novel therapeutic agents.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for various biological activities.
-
Lead Optimization: Systematically modifying the lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models of disease.
-
Development of Dual-Action Agents: Exploring the potential of these compounds to act as single agents with multiple therapeutic effects, such as combined anticancer and antimicrobial properties.[9]
The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation drugs to address a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties | Bentham Science [eurekaselect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Hydrazinyl-4-methylthiazole
Introduction: The Thiazole Core and the Significance of Hydrazinyl Scaffolds
In the landscape of medicinal chemistry, the thiazole ring represents a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a successful foundation for the development of bioactive agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic compounds. When functionalized with a hydrazinyl moiety at the 2-position, the resulting 2-hydrazinylthiazole core gains additional hydrogen bonding capabilities and serves as a versatile synthon for creating a diverse array of derivatives. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a subject of intense research in drug discovery.[1]
This technical guide provides an in-depth exploration of the discovery and synthesis of a fundamental member of this class: 2-Hydrazinyl-4-methylthiazole. We will delve into the foundational chemistry that enabled its creation, detail the mechanistic underpinnings of its synthesis, provide a robust experimental protocol, and discuss the characterization methods used to validate its structure.
The Foundational Discovery: The Hantzsch Thiazole Synthesis
The story of this compound's discovery is intrinsically linked to the pioneering work of Arthur Hantzsch. While his initial report in 1882 focused on the synthesis of pyridines, the principles of his reaction were later adapted to create a wide variety of heterocyclic compounds, including thiazoles.[2] The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. A key variation of this synthesis, which allows for the incorporation of a hydrazinyl group at the 2-position, involves the reaction of an α-haloketone with a thiosemicarbazone.[1]
The specific discovery of this compound arose from the logical application of this established methodology, using chloroacetone as the α-haloketone and thiosemicarbazide as the precursor to the necessary thiosemicarbazone.
Reaction Rationale and Causality
The choice of reactants is dictated by the desired product. To obtain a 4-methylthiazole, an α-haloketone with a methyl group adjacent to the carbonyl is required; chloroacetone is an ideal and readily available starting material. The 2-hydrazinyl group is introduced via the use of thiosemicarbazide, which first reacts with a carbonyl compound (in this case, the ketone function of chloroacetone) to form a thiosemicarbazone intermediate in situ, or can be used directly.
The Core Synthesis: Mechanistic Insights
The synthesis of this compound via the Hantzsch pathway is a robust and elegant reaction. It proceeds through a condensation reaction between thiosemicarbazide and chloroacetone. The mechanism involves an initial nucleophilic attack by the sulfur atom of the thiosemicarbazide on the α-carbon of the chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]
The general workflow for this synthesis can be visualized as follows:
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydrazinyl-4-methylthiazole
Molecular Structure and Significance
2-Hydrazinyl-4-methylthiazole belongs to the family of hydrazinylthiazole derivatives. These compounds are recognized for their diverse biological activities, including potential as antidiabetic agents.[1] The structural characterization of these molecules is a critical step in understanding their structure-activity relationships and in the development of new therapeutic agents.
The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. Based on data from analogous compounds, the following sections predict the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the thiazole ring proton, the methyl group protons, and the protons of the hydrazinyl moiety. The predicted chemical shifts (δ) are summarized in the table below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiazole H-5 | 6.20 - 7.50 | Singlet (s) | The chemical shift is influenced by the electron-donating hydrazinyl group and the methyl group. Based on related structures, this proton appears in this range.[2][3] |
| Methyl (CH₃) | ~2.30 | Singlet (s) | The methyl group attached to the thiazole ring is expected to have a chemical shift in the typical allylic/benzylic region. |
| Hydrazinyl (NH) | 11.20 - 12.50 | Broad Singlet (br s) | The proton on the nitrogen attached to the thiazole ring is expected to be significantly deshielded and may exhibit broadening due to quadrupolar effects and exchange. This range is observed in similar hydrazinylthiazole derivatives.[2][3] |
| Hydrazinyl (NH₂) | ~4.00 - 5.00 | Broad Singlet (br s) | The terminal NH₂ protons are expected to be less deshielded than the NH proton and will likely also appear as a broad signal due to exchange. |
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are detailed in the table below, with assignments based on data from fluorinated hydrazinylthiazole derivatives.[2][3]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (Thiazole) | 168.0 - 171.0 | This carbon is attached to three heteroatoms (S, N1, and the hydrazinyl N) and is therefore expected to be highly deshielded. The observed range in analogues is 168.3–170.6 ppm.[2][3] |
| C4 (Thiazole) | 148.0 - 161.0 | This carbon is part of a C=N bond and is also deshielded. The observed range in related compounds is 148.8–160.9 ppm.[2][3] |
| C5 (Thiazole) | 101.0 - 105.0 | This carbon is adjacent to the sulfur atom and is expected to be the most shielded of the thiazole ring carbons. The observed range in similar molecules is 101.8–104.5 ppm.[2][3] |
| C6 (Methyl) | ~15.0 - 20.0 | A typical chemical shift for a methyl group attached to an sp² hybridized carbon in a heterocyclic ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the use of a carbon-observe pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger sample quantity or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected absorption bands for this compound are summarized below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Notes |
| Hydrazinyl (N-H) | 3130 - 3280 | Stretching | The N-H stretching vibrations of the hydrazinyl group are expected in this region. This is consistent with observations for similar compounds which show bands in the 3278–3138 cm⁻¹ range.[2] |
| Thiazole Ring (C=N) | 1600 - 1700 | Stretching | The C=N stretching vibration of the thiazole ring is expected in this region. Analogous compounds show this absorption in the 1699–1600 cm⁻¹ range.[2] |
| Thiazole Ring (C=C) | 1430 - 1580 | Stretching | Aromatic and heteroaromatic C=C stretching vibrations are typically observed in this range.[2] |
| Thiazole Ring Vibrations | 690 - 1070 | Ring breathing and C-H bending | Characteristic vibrations of the thiazole ring are expected in this fingerprint region.[2] |
Experimental Protocol for IR Spectroscopy (ATR Method)
Caption: Workflow for acquiring an IR spectrum using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₄H₇N₃S. The calculated exact mass is approximately 141.0364 Da. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 141.
-
Fragmentation Pathway: A plausible fragmentation pathway for this compound under EI conditions is proposed below. The initial fragmentation is likely to involve the loss of the terminal NH₂ group or cleavage of the thiazole ring.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
References
- 1. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
crystal structure analysis of 2-Hydrazinyl-4-methylthiazole
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydrazinyl-4-methylthiazole for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold, particularly when functionalized with a hydrazinyl moiety, represents a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for achieving this. This guide provides a comprehensive technical overview of the . While a public crystal structure for this specific molecule is not available in the initial search, this guide leverages detailed data from its close analogue, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, to illustrate the experimental workflow, data interpretation, and critical insights gained from such an analysis.
Introduction: The Significance of the Hydrazinyl-Thiazole Core
The this compound moiety is a privileged scaffold in drug discovery. The unique electronic and structural features of the thiazole ring, combined with the hydrogen-bonding capabilities of the hydrazinyl group, have led to the development of compounds with significant therapeutic potential, including antimicrobial, anticancer, antidiabetic, and antioxidant properties[1][2][3]. The efficacy of these compounds is intrinsically linked to their three-dimensional shape and their ability to interact with biological targets. Therefore, a precise understanding of their molecular geometry, conformation, and intermolecular interactions is fundamental.
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the solid-state structure of a molecule, offering precise bond lengths, bond angles, and details of the crystal packing. This information is invaluable for:
-
Validating molecular structure: Confirming the outcome of a chemical synthesis.
-
Understanding intermolecular forces: Revealing how molecules interact with each other in a condensed phase, which can inform solubility and crystal packing.
-
Informing computational models: Providing an experimental benchmark for theoretical studies like Density Functional Theory (DFT) calculations[4].
-
Guiding drug design: Elucidating the exact conformation of a molecule, which is crucial for docking studies and understanding receptor binding.
This guide will walk through the complete process of a crystal structure analysis, from synthesis and crystallization to data interpretation, using a methodical, field-proven approach.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
The Hantzsch thiazole synthesis is a classic and versatile method for preparing the thiazole ring. A common route to this compound involves the reaction of thiosemicarbazide with a 3-halobutan-2-one (or a similar α-haloketone).
Illustrative Synthetic Protocol:
-
Thiosemicarbazone Formation: Thiosemicarbazide is reacted with an appropriate aldehyde or ketone. For the parent compound, thiosemicarbazide itself is the starting point.
-
Cyclization: The thiosemicarbazide is then reacted with an α-haloketone, such as 3-chloro-2-butanone, in a suitable solvent like ethanol.
-
Work-up and Purification: The reaction mixture is typically refluxed, and upon cooling, the product precipitates. The crude product is then purified by recrystallization to yield the final compound[3].
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The crystal must be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.
Experimental Protocol: Slow Evaporation
Slow evaporation is a widely used and effective technique for growing crystals of small organic molecules.
-
Solvent Selection: Dissolve a small amount of the purified this compound in a range of solvents to find one in which it is sparingly soluble. A good starting point is often ethanol, methanol, or acetonitrile.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has been pierced with one or a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, colorless prism-like crystals appear, they can be carefully harvested from the solution using a spatula or loop[5].
Single-Crystal X-ray Diffraction: From Diffraction to Structure
Once a suitable crystal is obtained, the process of determining its structure via SC-XRD can begin. The following workflow is standard in crystallographic laboratories.
Workflow for SC-XRD Analysis
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Data Collection
The mounted crystal is placed on a diffractometer, where it is cooled (typically to ~100-120 K) to minimize thermal motion of the atoms and then rotated in a fine-focused beam of monochromatic X-rays. A detector, such as a CCD area detector, collects the diffraction pattern[5].
-
Instrumentation: A common instrument for this type of analysis is a Rigaku Saturn CCD or similar area-detector diffractometer.
-
X-ray Source: Molybdenum (Mo Kα) radiation is frequently used for small-molecule crystallography.
-
Data Collection Strategy: The instrument software calculates a strategy to rotate the crystal through various orientations to ensure that a complete and redundant set of diffraction data is collected.
Structure Solution and Refinement
The collected data, consisting of thousands of reflection intensities, is then processed.
-
Data Reduction: The raw diffraction images are integrated to determine the intensity and position of each reflection. Corrections for absorption effects are also applied[5].
-
Structure Solution: The "phase problem" is solved using direct methods, typically with software like SHELXS97. This yields an initial electron density map from which the positions of most non-hydrogen atoms can be determined[5].
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, commonly with software like SHELXL97. This iterative process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[5]. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.
Structural Analysis: A Case Study of 2-Hydrazinyl-4-methyl-1,3-benzothiazole
As a direct analogue, the crystal structure of 2-Hydrazinyl-4-methyl-1,3-benzothiazole provides an excellent template for understanding what to expect from this compound. The data presented here is based on its published crystallographic information[5].
Crystallographic Data Summary
The key parameters defining the crystal structure are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₉N₃S |
| Formula Weight | 179.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.893 (2) |
| b (Å) | 7.312 (4) |
| c (Å) | 14.137 (8) |
| β (°) | 93.416 (13) |
| Volume (ų) | 401.7 (4) |
| Z | 2 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R₁ [I > 2σ(I)] | 0.028 |
| Final wR₂(F²) (all data) | 0.057 |
| Goodness-of-fit (S) | 1.02 |
| Data sourced from the crystallographic report on 2-Hydrazinyl-4-methyl-1,3-benzothiazole.[5] |
Molecular Geometry and Conformation
The analysis of the benzothiazole analogue reveals that the fused benzene and thiazole ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.019 Å. However, the terminal -NH₂ group of the hydrazinyl moiety is slightly out of this plane[5]. This planarity is a common feature in such aromatic systems and influences how the molecules pack together. A similar planarity would be expected for the single thiazole ring in this compound.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules are organized by a network of non-covalent interactions. For the benzothiazole analogue, the crystal structure is dominated by intermolecular hydrogen bonds. Specifically, N—H⋯N hydrogen bonds link the molecules together, forming sheets that lie in the (001) plane of the crystal lattice[5].
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
thermodynamic and physical properties of 2-Hydrazinyl-4-methylthiazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-methylthiazole
Abstract
This technical guide provides a comprehensive overview of the (CAS No: 78886-45-0), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a blend of established data, field-proven experimental protocols, and computational methodologies. Key sections are dedicated to the compound's molecular structure, physicochemical characteristics, spectroscopic signature, and thermodynamic properties. Recognizing the scarcity of publicly available experimental thermodynamic data, this guide presents a detailed protocol for in silico prediction using Density Functional Theory (DFT). Furthermore, it explores the compound's reactivity, synthetic utility, and its role as a versatile scaffold for biologically active agents.
Molecular Structure and Identification
This compound is a small heterocyclic molecule featuring a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position. The presence of the nucleophilic hydrazinyl moiety makes it a valuable synthon for constructing more complex molecular architectures.
Key Identifiers:
-
Molecular Weight: 129.18 g/mol [1]
-
CAS Number: 78886-45-0 (Free Base)[1]
-
CAS Number: 14397-08-1 (Hydrochloride Salt)[3]
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound and its common hydrochloride salt are summarized below. These parameters are critical for predicting its behavior in biological systems and for designing experimental conditions for its handling and reaction.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Melting Point | 102 °C | 165 °C | [1],[3] |
| Boiling Point | 253.4 ± 23.0 °C (Predicted) | Not Available | [1] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | Not Available | [1] |
| LogP | Not Available | 2.31240 | [3] |
| Polar Surface Area (PSA) | Not Available | 79.18 Ų | [3] |
| Hydrogen Bond Donors | 2 | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | 4 | [3] |
| Rotatable Bonds | 1 | 1 | [3] |
The hydrochloride salt exhibits a significantly higher melting point, indicative of its crystalline ionic nature. The LogP value suggests moderate lipophilicity, a key factor in its potential as a drug candidate.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound. While raw spectra are proprietary, the expected spectral features are outlined below.
Expected Spectral Features
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.2-2.4 ppm), the thiazole ring proton (a singlet around 6.5-6.8 ppm), and exchangeable protons of the hydrazinyl group (broad signals).
-
¹³C NMR: The carbon NMR would display signals for the methyl carbon, the two sp² carbons of the thiazole ring, and the carbon atom bonded to the sulfur and nitrogen atoms.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazinyl group (typically 3100-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-H stretching from the methyl and aromatic moieties.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (129.18 m/z for the free base).[4]
Protocol: Spectroscopic Analysis of a Novel Thiazole Derivative
This protocol outlines a self-validating system for the characterization of a synthesized batch of this compound.
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents.
-
For NMR, dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
-
For IR, prepare a KBr pellet or cast a thin film from a volatile solvent.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the proton signals to confirm the ratio of protons in the molecule.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) if structural assignment is ambiguous.
-
-
Mass Spectrometry:
-
Utilize a high-resolution mass spectrometer (HRMS) to obtain the exact mass, confirming the elemental composition.[4]
-
Analyze the fragmentation pattern to further corroborate the structure.
-
-
Data Validation:
-
Compare the obtained spectral data with literature values or predicted spectra.
-
Ensure the integration values in ¹H NMR match the expected proton count.
-
The exact mass from HRMS should be within a 5 ppm error margin of the calculated mass.
-
Thermodynamic Properties: A Computational Approach
Experimental thermodynamic data such as enthalpy of formation (ΔH_f°), standard Gibbs free energy (ΔG°), and entropy (S°) for this compound are not widely published. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting these properties.[5]
Caption: Workflow for DFT-based Thermodynamic Property Calculation.
Protocol: In Silico Thermodynamic Analysis via DFT
-
Structure Preparation:
-
Construct the 3D chemical structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial molecular mechanics-based geometry optimization to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Set up a DFT calculation using a computational chemistry package (e.g., Gaussian, ORCA).
-
Select a suitable level of theory. A common and reliable choice is the B3LYP functional with a 6-31G(d,p) or larger basis set.[5]
-
Run the optimization calculation to find the lowest energy conformation of the molecule in the gas phase.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Causality: This step is crucial for two reasons:
-
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
-
It calculates the vibrational frequencies, which are essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
-
-
Data Extraction and Analysis:
-
From the output file of the frequency calculation, extract the key thermodynamic quantities:
-
Zero-point corrected electronic energy.
-
Enthalpy (H).
-
Gibbs Free Energy (G).
-
Entropy (S).
-
-
These values provide a robust theoretical estimation of the molecule's stability and thermodynamic behavior.
-
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by its nucleophilic hydrazinyl group. This functionality makes it a key intermediate in the synthesis of various heterocyclic systems, particularly those with demonstrated biological activity.
A primary application is its condensation with aldehydes and ketones to form hydrazone derivatives. These hydrazones can then be used in subsequent cyclization reactions or serve as final target molecules.[6] This reaction is a cornerstone of combinatorial chemistry efforts aimed at generating libraries of potential drug candidates.[7][8]
Caption: Representative Reaction: Hydrazone formation.
Protocol: Synthesis of a 2-(2-benzylidenehydrazinyl)-4-methylthiazole Derivative
This protocol is a representative example of the synthetic utility of this compound.[6]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.
-
Add 1.0-1.1 equivalents of the desired aldehyde (e.g., benzaldehyde).
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.
-
-
Reaction Execution:
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the less polar hydrazone product should be evident.
-
The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature or place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure hydrazone derivative.
-
-
Validation:
-
Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3 and by measuring its melting point.
-
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications:
-
Anticancer Agents: The thiazole ring is a component of several approved anticancer drugs. Derivatives of this compound have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines, including colon and liver cancer cells.[7]
-
Antidiabetic Agents: Certain hydrazinylthiazole derivatives have been investigated for their potential to manage diabetes, demonstrating α-amylase inhibition, which can help control post-prandial hyperglycemia.[4]
-
Other Biological Activities: The versatile structure has been incorporated into molecules with antibacterial, antioxidant, and anti-inflammatory properties, making it a continuous focus of drug discovery programs.[8]
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry. While its basic physicochemical properties are established, a significant opportunity exists for the detailed experimental characterization of its thermodynamic landscape. The computational protocols provided in this guide offer a reliable pathway for researchers to bridge this knowledge gap. Its proven reactivity and the diverse biological activities of its derivatives ensure that this compound will remain a valuable tool for scientists working at the interface of chemistry, biology, and medicine.
References
- 1. (4-METHYL-THIAZOL-2-YL)-HYDRAZINE CAS#: 78886-45-0 [amp.chemicalbook.com]
- 2. This compound | C4H7N3S | CID 187154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride|lookchem [lookchem.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Potential of Hydrazinyl-Thiazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Convergence of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the thiazole ring and the hydrazine linkage represent two independently significant pharmacophores, each contributing to the biological activity of a multitude of therapeutic agents.[1][2] Thiazoles, five-membered aromatic heterocycles containing sulfur and nitrogen, are core structures in numerous natural products and FDA-approved drugs, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] The hydrazinyl moiety, with its unique electronic and steric properties, often serves as a versatile linker or a key interacting group in the design of bioactive molecules.[1][5] The fusion of these two entities into the hydrazinyl-thiazole scaffold has given rise to a class of compounds with remarkable and diverse pharmacological potential, attracting significant interest in the field of drug discovery and development.[1][6]
This technical guide provides an in-depth exploration of the burgeoning field of hydrazinyl-thiazole derivatives, offering a comprehensive overview of their synthesis, key pharmacological applications, and the underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource, synthesizing current knowledge and providing practical insights to guide future research and development endeavors in this promising area. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative and comprehensively referenced scientific literature.
Synthetic Strategies: Constructing the Hydrazinyl-Thiazole Core
The primary and most widely employed method for the synthesis of 2-hydrazinyl-thiazole derivatives is the Hantzsch thiazole synthesis .[5][7] This robust and versatile method typically involves the cyclization of a thiosemicarbazone with an α-halocarbonyl compound.[8][9] The thiosemicarbazone precursor is readily prepared by the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.[1] This multi-component approach allows for significant structural diversity to be introduced into the final hydrazinyl-thiazole scaffold by varying the substituents on the thiosemicarbazide, the carbonyl compound, and the α-halocarbonyl reagent.[1][10]
General Experimental Protocol: Hantzsch Synthesis of 2-Hydrazinyl-Thiazole Derivatives
-
Synthesis of Thiosemicarbazone Intermediate:
-
Dissolve equimolar amounts of the desired aldehyde or ketone and thiosemicarbazide in a suitable solvent, such as ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to form the Thiazole Ring:
-
To a solution of the synthesized thiosemicarbazone in a solvent like ethanol, add an equimolar amount of the appropriate α-halocarbonyl compound (e.g., phenacyl bromide).
-
Reflux the mixture for 4-8 hours, again monitoring by TLC.
-
After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized from a suitable solvent to yield the pure 2-hydrazinyl-thiazole derivative.[8]
-
The choice of reactants in this synthesis directly influences the substitution pattern and, consequently, the pharmacological activity of the final compound, underscoring the importance of rational design in the synthetic strategy.
Pharmacological Applications: A Multi-Target Scaffold
Hydrazinyl-thiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of hydrazinyl-thiazole compounds, with studies revealing multiple mechanisms of action and potent activity against a range of cancer cell lines.[11][12][13][14][15]
Mechanisms of Action:
-
Inhibition of eIF4E/eIF4G Interaction: Certain hydrazinyl-thiazole derivatives have been identified as potent inhibitors of the eukaryotic translation initiation factor 4E (eIF4E) and its interaction with eIF4G.[11] The eIF4E protein is often overexpressed in various cancers and plays a crucial role in the translation of mRNAs encoding for proteins involved in cell growth and proliferation. By disrupting the eIF4E/eIF4G complex, these compounds can inhibit the Ras/MAPK/eIF4E signaling pathway, leading to reduced proliferation, induction of apoptosis, and inhibition of cell migration.[11]
-
Dual EGFR and Aromatase Inhibition: Some derivatives have exhibited dual inhibitory activity against both the Epidermal Growth Factor Receptor (EGFR) and aromatase (ARO) enzymes.[12] EGFR is a well-established target in cancer therapy, and its inhibition can block downstream signaling pathways that promote cell proliferation. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of treatment for hormone-receptor-positive breast cancer. Compounds with dual activity could offer a synergistic therapeutic effect.[6][12][16]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with active hydrazinyl-thiazole compounds is the induction of apoptosis (programmed cell death) in cancer cells.[13] Flow cytometry analysis has shown that these compounds can cause cell cycle arrest, for instance, in the S phase, preventing DNA replication and cell division.[13]
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| (E)-arylidene-hydrazinyl-thiazole | MCF-7, HepG2, BGC-823, Hela, A549 | 1.11 - 2.21 (for most active compounds) | Apoptosis induction, S-phase cell cycle arrest | [13] |
| 5-hydrazinyl-2-(...)-thiazole | HePG2, MCF-7, HCT-116 | 3.81 - 11.34 (for most active compounds) | Dual EGFR and Aromatase inhibition | [12] |
| Novel hydrazinyl-thiazole derivatives | A549, Hela, HepG2, MCF-7 | Not specified, but potent | Inhibition of eIF4E/eIF4G interaction | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydrazinyl-thiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Hydrazinyl-thiazole derivatives have emerged as a promising scaffold in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3][17][18][19]
Spectrum of Activity:
-
Antibacterial: These compounds have demonstrated encouraging activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19]
-
Antifungal: Significant antifungal activity has been reported against pathogenic Candida species, including Candida albicans.[3][8][9] Some derivatives have shown minimum inhibitory concentration (MIC) values lower than the standard antifungal drug fluconazole.[8][9]
-
Antimycobacterial: Certain hydrazinyl-thiazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds showing noticeable inhibitory activity.[2][20]
-
Antiparasitic: The scaffold has also been explored for its potential against neglected tropical diseases, with some compounds exhibiting promising trypanocidal (against Trypanosoma cruzi) and leishmanicidal (against Leishmania species) activities.[7][21]
Mechanism of Action:
While the exact mechanisms of antimicrobial action are still under investigation for many derivatives, a proposed target for their antifungal activity is the fungal enzyme lanosterol 14α-demethylase , a key enzyme in the ergosterol biosynthesis pathway.[9][16] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.
Quantitative Data on Antimicrobial Activity:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-hydrazinyl-4-phenyl-1,3-thiazoles | Candida albicans | 3.9 - 7.81 | [8][9] |
| 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | S. aureus, E. coli | 1.9 - 7.8 | [17] |
| Acetylene containing 2-(2-hydrazinyl)thiazoles | Mycobacterium tuberculosis H37Rv | 50 - 100 | [2] |
| 1,3-thiazole-4-carboxylates | Trypanosoma cruzi | Better or comparable to benznidazole | [7] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Hydrazinyl-thiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][22]
Mechanism of Action:
COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. In silico molecular docking studies have supported the COX-inhibitory action of these molecules.[4][22]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium is typically used as a standard reference drug.[22]
Antidiabetic Activity
Recent studies have highlighted the potential of hydrazinyl-thiazole derivatives in the management of diabetes.[5][23][24]
Mechanism of Action:
-
α-Amylase Inhibition: These compounds have been shown to inhibit α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars.[23][24] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial glucose level.
-
Anti-glycation Potential: Some derivatives exhibit excellent anti-glycation potential, which is the process of non-enzymatic glycosylation of proteins that contributes to diabetic complications.[23][24]
Quantitative Data on Antidiabetic Activity:
| Compound Class | Target | IC50 | Reference |
| 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes | α-amylase | 14.6 - 17.9 mM | [23] |
| Fluorophenyl-based thiazoles | α-amylase | 5.14 µM | [24] |
| Hydrazine clubbed thiazoles | α-glycosidase | 0.128–0.314 μM | [5] |
Structure-Activity Relationships (SAR)
The extensive research on hydrazinyl-thiazole derivatives has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective compounds.
-
Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring attached to the hydrazinyl moiety significantly influence the biological activity. For instance, in some series of antidiabetic compounds, ortho-substituted analogues with strong electron-donating groups showed excellent α-amylase inhibitory potential.[23]
-
The Hydrazone Linkage: The presence of the hydrazone linkage (-N=CH-) is often crucial for activity. For example, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were found to be superior to those lacking the C2-hydrazone linkage in terms of antifungal potency, possibly due to increased lipophilicity.[9]
-
Substitution on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring can also modulate activity. For example, substitution with a p-bromophenyl group at the 4-position of the thiazole ring was found to increase the antifungal and antituberculosis activities of certain compounds.[17]
Conclusion and Future Directions
The hydrazinyl-thiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated potential across a wide range of therapeutic areas. The ease of synthesis, coupled with the ability to readily introduce structural diversity, makes it an attractive starting point for the development of novel drug candidates.
Future research in this field should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the observed biological activities will be crucial for rational drug design and optimization.
-
In Vivo Efficacy and Safety: While many studies have demonstrated promising in vitro activity, more extensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.
-
Lead Optimization: Utilizing the established SAR to design and synthesize second-generation compounds with improved potency, selectivity, and drug-like properties.
-
Exploration of New Therapeutic Areas: Given the broad spectrum of activity, it is likely that hydrazinyl-thiazole derivatives may have potential in other disease areas that have yet to be explored.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity agai ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00928E [pubs.rsc.org]
- 3. jchemrev.com [jchemrev.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-Hydrazinyl-4-(o-tolyl)thiazole | Benchchem [benchchem.com]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
reaction mechanism of 2-Hydrazinyl-4-methylthiazole formation
An In-Depth Technical Guide to the Reaction Mechanism of 2-Hydrazinyl-4-methylthiazole Formation
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of this compound, a heterocyclic scaffold of significant interest to the pharmaceutical and drug development industries. Thiazole derivatives are integral components of numerous clinically approved drugs and exhibit a wide range of biological activities, including antifungal and antimicrobial properties.[1][2] This document elucidates the synthesis, which proceeds via the Hantzsch thiazole synthesis pathway, by dissecting the reaction between thiosemicarbazide and chloroacetone. We will explore the causality behind experimental choices, present a field-proven laboratory protocol, and offer a detailed mechanistic pathway, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Thiazole Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry. Among them, the thiazole ring system is a recurring motif in a variety of natural products and synthetic pharmaceuticals, including the antibiotic Penicillin and the coenzyme Thiamine (Vitamin B1).[1] The 2-hydrazinylthiazole core, in particular, serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[2][3] The synthesis of these compounds is most commonly achieved through the Hantzsch thiazole synthesis, a robust and high-yielding reaction first described in 1887.[4][5][6] This guide focuses on a specific application of this reaction: the formation of this compound, a key intermediate for further chemical elaboration.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[5][6] The reaction is prized for its simplicity and the stability of the resulting aromatic products.[6] The formation of this compound is a direct analogue of this process, utilizing chloroacetone as the α-haloketone and thiosemicarbazide as the thioamide component.[7][8]
The overall reaction proceeds through three fundamental steps:
-
S-Alkylation: A nucleophilic substitution (SN2) reaction.
-
Intramolecular Cyclization: An intramolecular attack by a nitrogen atom onto a carbonyl carbon to form the five-membered ring.[4]
-
Dehydration: The elimination of a water molecule to yield the final aromatic thiazole ring.[4][6]
Detailed Reaction Mechanism of this compound Formation
The reaction between thiosemicarbazide and chloroacetone provides a clear example of the Hantzsch pathway.
Step 1: Nucleophilic Attack (S-Alkylation)
The mechanism initiates with the sulfur atom of thiosemicarbazide acting as a potent nucleophile. Thiosemicarbazide exists in tautomeric equilibrium, but the thione form is predominant and reactive. The sulfur atom attacks the α-carbon of chloroacetone (the carbon bonded to the chlorine), displacing the chloride ion in a classic SN2 reaction.[4][6] This step forms an S-alkylated isothiosemicarbazide salt intermediate. The choice of a polar solvent like ethanol is crucial here, as it capably dissolves both the polar thiosemicarbazide hydrochloride and the more organic chloroacetone, facilitating reactant interaction.
Step 2: Intramolecular Cyclization & Condensation
Following S-alkylation, the intermediate undergoes a rapid intramolecular cyclization. The primary amine nitrogen (N4) of the hydrazinyl group attacks the electrophilic carbonyl carbon of the former ketone. This nucleophilic attack results in the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate. This step is the key ring-forming process.
Step 3: Dehydration and Aromatization
The final step involves the elimination of a water molecule from the hydroxylated thiazoline intermediate. This dehydration step is typically acid-catalyzed (by the hydrogen chloride generated in the first step) and results in the formation of a double bond within the ring. This aromatization is the thermodynamic driving force for the reaction, leading to the formation of the highly stable aromatic this compound ring system.[4]
Visualized Mechanistic Pathway
The following diagram illustrates the sequential steps of the reaction mechanism.
Caption: A diagram illustrating the Hantzsch synthesis pathway.
Experimental Protocol
The following protocol is a representative, field-proven method for the synthesis of this compound. This procedure integrates best practices for yield, purity, and safety.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiosemicarbazide | 91.13 | 9.11 g | 0.10 |
| Chloroacetone | 92.53 | 9.25 g | 0.10 |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Deionized Water | 18.02 | 200 mL | - |
Safety Precaution: Chloroacetone is a lachrymator and is corrosive. Thiosemicarbazide is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.11 g (0.10 mol) of thiosemicarbazide in 100 mL of 95% ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of α-Haloketone: To the stirring solution, add 9.25 g (0.10 mol) of chloroacetone dropwise over a period of 15 minutes at room temperature. The addition is exothermic, and a slight warming of the flask will be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the product is self-validating as the starting materials are consumed and a new, more polar spot corresponding to the thiazole product appears.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. The product may begin to precipitate as the hydrochloride salt. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases (pH ~7-8). This step neutralizes the HCl generated and precipitates the free base form of the product.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold deionized water (2x 50 mL) to remove any inorganic salts. Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: The final product, this compound, should be a crystalline solid. Purity and identity are confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. A typical yield for this reaction is in the range of 70-85%.
Conclusion
The formation of this compound via the Hantzsch thiazole synthesis is a robust, efficient, and well-understood reaction. The mechanism proceeds through a logical sequence of S-alkylation, intramolecular cyclization, and dehydration, driven by the formation of a stable aromatic ring. This guide provides researchers and drug development professionals with the foundational knowledge and a practical, validated protocol to confidently synthesize this valuable heterocyclic intermediate for further application in medicinal chemistry.
References
- 1. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Precursor: Application Notes for 2-Hydrazinyl-4-methylthiazole in Heterocyclic Synthesis
Introduction: The Strategic Importance of the Hydrazinyl-Thiazole Scaffold
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3][4] Among the diverse array of substituted thiazoles, 2-hydrazinyl-4-methylthiazole stands out as a particularly valuable and versatile precursor. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a stable aromatic thiazole core, makes it an ideal starting point for the construction of more complex heterocyclic systems. The hydrazine group serves as a reactive handle for cyclocondensation reactions, while the thiazole ring often acts as a critical pharmacophore, contributing to the biological efficacy of the final molecule.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of pyrazole-thiazole hybrids and fused thiazolo[2,3-c][1][2][4]triazole systems. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Application I: Synthesis of Pyrazole-Thiazole Hybrids via Knorr Cyclocondensation
A primary and highly efficient application of this compound is in the synthesis of 1-(4-methylthiazol-2-yl)pyrazoles. This transformation is typically achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds readily, driven by the formation of a stable aromatic pyrazole ring.
Mechanistic Rationale
The Knorr synthesis begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). This is followed by a dehydration step to form a hydrazone intermediate. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack.
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazole
This protocol details the synthesis of a representative pyrazole-thiazole hybrid from this compound and acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (pentane-2,4-dione) (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Reagent Addition: To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (approximately 5-10% of the volume of ethanol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Isolation: Pour the concentrated reaction mixture into ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazole.
-
Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value |
| Reactant Ratio | 1:1.1 (this compound : Acetylacetone) |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 1: Summary of Reaction Parameters for Pyrazole-Thiazole Synthesis.
Application II: Synthesis of Fused Thiazolo[2,3-c][1][2][4]triazole Derivatives
Another significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, such as thiazolo[2,3-c][1][2][4]triazoles. These compounds are of interest due to their diverse pharmacological properties. The synthesis can be achieved through cyclocondensation reactions with various electrophilic reagents. A common approach involves the reaction with aroyl isothiocyanates followed by cyclization.
Mechanistic Rationale
The synthesis initiates with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazinyl group attacks the carbonyl carbon of the aroyl moiety. Subsequent dehydration leads to the formation of the fused triazole ring.
Caption: Synthesis of Fused Thiazolo[2,3-c][1][2][4]triazoles.
Experimental Protocol: General Procedure for Thiazolo[2,3-c][1][2][4]triazole Synthesis
This protocol provides a general method for the synthesis of thiazolo[2,3-c][1][2][4]triazole derivatives from this compound.
Materials:
-
This compound (1.0 eq)
-
Appropriate aroyl isothiocyanate (1.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add the aroyl isothiocyanate (1.0 eq) to the solution, followed by the addition of a base (e.g., triethylamine, 1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: Treat the residue with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Parameter | Value |
| Reactant Ratio | 1:1 (this compound : Aroyl Isothiocyanate) |
| Solvent | Anhydrous Dioxane or Acetonitrile |
| Base | Triethylamine or Potassium Carbonate |
| Reaction Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Typical Yield | 70-90% |
Table 2: Summary of Reaction Parameters for Fused Thiazolo[2,3-c][1][2][4]triazole Synthesis.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile precursor in the field of organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrazole-thiazole hybrids and fused thiazolo[2,3-c][1][2][4]triazoles demonstrate straightforward and efficient methodologies for leveraging this building block. The continued exploration of the reactivity of this compound with a broader range of electrophiles and in novel multicomponent reactions will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and materials science.
References
Protocol for the Synthesis, Purification, and Characterization of Novel Schiff Bases Derived from 2-Hydrazinyl-4-methylthiazole
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Schiff bases through the condensation of 2-hydrazinyl-4-methylthiazole with various aromatic aldehydes. Thiazole-containing Schiff bases are a class of compounds attracting significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed walkthrough of the synthesis, purification, and characterization processes. We emphasize the rationale behind experimental choices to ensure reproducibility and high-purity yields.
Introduction and Scientific Rationale
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its ability to engage in hydrogen bonding, π-π stacking, and coordination with metal ions makes it a versatile pharmacophore. When conjugated with a Schiff base (azomethine or imine) linker (-C=N-), the resulting molecule often exhibits enhanced and diverse biological activities. The imine group is not merely a linker but is crucial for the biological mechanism, often forming hydrogen bonds with the active sites of enzymes and interfering with normal cellular processes.
This compound serves as an excellent starting nucleus. The hydrazinyl (-NH-NH₂) group provides a reactive primary amine that readily undergoes condensation with the carbonyl group of aldehydes or ketones. This reaction is a cornerstone of imine chemistry, offering a straightforward and efficient route to a diverse library of potential drug candidates.
This protocol details a robust method for synthesizing these target compounds, focusing on a conventional reflux technique that is accessible in most laboratory settings.
Reaction Mechanism and Workflow
The synthesis of Schiff bases from a hydrazine and an aldehyde is a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then protonated (often catalyzed by a weak acid) and subsequently loses a molecule of water to form the stable carbon-nitrogen double bond (imine) of the Schiff base.
This process is typically reversible, and the equilibrium can be shifted toward the product by removing water, although in many cases, the product precipitates from the reaction medium, driving the reaction to completion.
Diagram 1: General Reaction Mechanism
Caption: The two-step mechanism for Schiff base formation.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from reactants to final characterization.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks (50/100 mL) |
| Substituted Aromatic Aldehydes | Reflux condenser |
| Ethanol (Absolute) | Magnetic stirrer with hot plate |
| Glacial Acetic Acid (Catalyst) | Buchner funnel and flask |
| Distilled Water | Vacuum pump or aspirator |
| TLC plates (Silica gel 60 F₂₅₄) | Capillary melting point apparatus |
| TLC Mobile Phase (e.g., 8:2 Hexane:Ethyl Acetate) | Standard laboratory glassware |
Safety Note: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
General Synthesis Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1.29 g).
-
Dissolution: Add 30 mL of absolute ethanol and stir the mixture until the starting material is fully dissolved.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (10 mmol, equimolar) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring. The reaction time typically ranges from 2 to 6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the initial reactants and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2). The formation of a new spot (the product) and the disappearance of the reactant spots indicate the reaction is proceeding.
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base product will typically form. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter paper with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C or air-dry to a constant weight.
Purification: Recrystallization
Recrystallization is often sufficient for achieving high purity.[3][4]
-
Transfer the crude, dry product to an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.
Product Characterization
The identity and purity of the synthesized Schiff bases must be confirmed through spectroscopic analysis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Disappearance of C=O stretch: The strong carbonyl peak from the aldehyde (around 1700 cm⁻¹) should be absent.
-
Disappearance of N-H stretch: The N-H stretching bands of the hydrazine (around 3200-3400 cm⁻¹) should disappear or diminish significantly.
-
Appearance of C=N stretch: The characteristic imine (azomethine) peak should appear in the region of 1600-1650 cm⁻¹.[5]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Azomethine Proton: A singlet peak in the range of δ 8.0-9.0 ppm is characteristic of the proton in the -CH=N- group.[5]
-
Aromatic Protons: Multiplets corresponding to the aromatic rings will be present.
-
Thiazole Proton: A singlet for the proton on the thiazole ring.
-
Methyl Protons: A singlet for the -CH₃ group on the thiazole ring.
-
-
Mass Spectrometry (MS): Provides the molecular ion peak (M⁺ or [M+H]⁺), confirming the molecular weight of the synthesized compound.[1][5]
Hypothetical Data Summary
The following table presents expected data for the synthesis of Schiff bases from this compound and three different aromatic aldehydes.
| Aldehyde Reactant | Reaction Time (h) | Yield (%) | M.P. (°C) | Expected ¹H NMR (δ ppm, Azomethine H) |
| Benzaldehyde | 3 | 88 | 185-187 | ~8.5 |
| 4-Chlorobenzaldehyde | 2.5 | 92 | 210-212 | ~8.6 |
| 4-Methoxybenzaldehyde | 4 | 85 | 192-194 | ~8.4 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Insufficient heating or catalyst.- Product is soluble in the solvent. | - Increase reflux time and monitor with TLC.- Ensure proper reflux temperature and add another drop of acetic acid.- After cooling, try adding cold water to precipitate the product or remove the solvent under reduced pressure. |
| Oily Product / Fails to Crystallize | - Presence of impurities.- Product has a low melting point. | - Attempt to purify via column chromatography over silica gel or neutral alumina.[3]- Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Impure Product (from NMR/TLC) | - Incomplete reaction.- Ineffective purification. | - Re-run the reaction for a longer duration.- Repeat the recrystallization process, possibly using a different solvent system (e.g., ethanol-water, DMF).[4] |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of Schiff bases derived from this compound. The method is high-yielding, uses conventional laboratory techniques, and can be adapted for a wide variety of aromatic aldehydes to generate a library of novel compounds. The described characterization techniques are essential for validating the successful synthesis and purity of the final products, which are valuable candidates for further investigation in drug discovery and development programs.
References
- 1. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment o ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04197F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
The Versatile Scaffold: 2-Hydrazinyl-4-methylthiazole in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the thiazole ring stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs and a plethora of biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure." When functionalized with a hydrazinyl moiety at the 2-position and a methyl group at the 4-position, the resulting compound, 2-hydrazinyl-4-methylthiazole, emerges as a highly versatile and chemically tractable starting material for the synthesis of novel therapeutic candidates.[3][4] This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
The presence of the reactive hydrazinyl group (-NHNH₂) at the C2 position and the methyl group at the C4 position of the thiazole ring provides a unique chemical handle for a variety of synthetic transformations.[4] This allows for the facile generation of diverse libraries of derivative compounds, a critical step in modern drug discovery campaigns aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
Synthetic Pathways: Accessing the this compound Core
The primary and most established route to this compound and its derivatives is through the Hantzsch thiazole synthesis. This classical condensation reaction provides a reliable and efficient method for constructing the core thiazole ring. The general strategy involves the reaction of a thiosemicarbazide with an α-haloketone.
Protocol 1: General Synthesis of 2-(2-Alkylidene/Arylidene-hydrazinyl)-4-methylthiazole Derivatives
This protocol outlines the synthesis of derivatives where the terminal nitrogen of the hydrazinyl group is condensed with an aldehyde or ketone.
Rationale: This two-step synthesis is a common and effective method. The initial formation of the thiosemicarbazone intermediate is typically straightforward. The subsequent cyclization with an α-haloketone, such as chloroacetone to introduce the 4-methyl group, proceeds via the Hantzsch thiazole synthesis to yield the desired this compound scaffold.
Step-by-Step Methodology:
-
Thiosemicarbazone Formation:
-
Dissolve one equivalent of the desired aldehyde or ketone and one equivalent of thiosemicarbazide in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Thiazole Ring Formation (Hantzsch Synthesis):
-
Suspend one equivalent of the synthesized thiosemicarbazone in ethanol.
-
Add one equivalent of chloroacetone (to introduce the 4-methyl group).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product, often a hydrochloride salt, may precipitate.
-
The precipitate can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Structural Confirmation: The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.[5]
Visualization of the Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Application in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][6][7] The thiazole scaffold can act on various molecular targets involved in cancer progression.[8][9]
Mechanistic Insights: Targeting Key Signaling Pathways
Research has shown that thiazole derivatives can exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3][8]
-
Inhibition of Protein Kinases: Modulating signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[8][9]
-
Inhibition of eIF4E/eIF4G Interaction: A recent study highlighted a novel hydrazinyl thiazole derivative that inhibits the interaction between eukaryotic translation initiation factors eIF4E and eIF4G, a critical step in the translation of oncogenic proteins.[10]
-
DNA Damage: Some derivatives have been shown to cause DNA fragmentation, leading to cell cycle arrest and apoptosis.[11]
Visualization of a Key Signaling Pathway:
Caption: Inhibition of the eIF4E/eIF4G interaction by a hydrazinyl thiazole derivative.[10]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details a standard method for evaluating the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and determination of the IC₅₀ (half-maximal inhibitory concentration) value for a test compound.
Step-by-Step Methodology:
-
Cell Culture:
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolyl-hydrazinyl-thiazole (Compound 1) | A2780 (Ovarian) | 11.6 | [6] |
| Indolyl-hydrazinyl-thiazole (Compound 1) | HeLa (Cervical) | 22.4 | [6] |
| Hydrazinyl-thiazole (Compound 4c) | MCF-7 (Breast) | 2.57 | [12] |
| Hydrazinyl-thiazole (Compound 4c) | HepG2 (Liver) | 7.26 | [12] |
Application in Antimicrobial Drug Discovery
The this compound scaffold has also been extensively explored for the development of novel antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[3][13][14][15] The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action, and thiazole derivatives represent a promising avenue of research.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial and fungal strains.
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard and quantitative method for assessing the potency of a potential new antimicrobial drug.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Quantitative Data Summary:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazinyl-thiazole Derivative (7e) | Candida albicans | 3.9 | [17] |
| Hydrazinyl-thiazole Derivative (7a) | Candida albicans | 7.81 | [17] |
| Reference Drug (Fluconazole) | Candida albicans | 15.62 | [17] |
Further Applications in Medicinal Chemistry
Beyond anticancer and antimicrobial activities, derivatives of this compound have shown promise in other therapeutic areas:
-
Antidiabetic Agents: Certain hydrazinyl-thiazole derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18][19] Their inhibition can help to control postprandial hyperglycemia in diabetic patients.
-
Anti-inflammatory Agents: The thiazole nucleus is present in several anti-inflammatory drugs.[20] Derivatives of this compound are being investigated for their potential to modulate inflammatory pathways.
-
Antioxidant Activity: Some derivatives have demonstrated significant radical scavenging activity, suggesting potential applications in conditions associated with oxidative stress.[6][14][15]
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets, as well as improving their pharmacokinetic properties to advance them towards clinical development. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazine-4-methylbenzothiazole Manufacturer & Supplier China | CAS 50446-31-4 | Properties, Uses, Safety [quinoline-thiophene.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Hydrazinyl-4-methylthiazole as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the 2-Hydrazinyl-4-methylthiazole Scaffold
In the landscape of medicinal chemistry and materials science, the thiazole nucleus is a privileged scaffold, present in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of drug design.[3] When functionalized with a hydrazine group at the 2-position, the resulting molecule, this compound, is transformed into a highly versatile and reactive building block. The nucleophilic hydrazine moiety serves as a reactive handle for a variety of cyclocondensation reactions, enabling the efficient construction of more complex heterocyclic systems.
This guide provides an in-depth exploration of this compound as a precursor for the synthesis of pyrazoles, triazoles, and pyridazines. We will detail the synthesis of the parent building block and provide robust, field-tested protocols for its subsequent elaboration into these important classes of heterocyclic compounds. The causality behind experimental choices, safety considerations, and mechanistic insights will be interwoven to provide a comprehensive resource for researchers in drug discovery and synthetic chemistry.
PART I: Synthesis of the Core Building Block: this compound
The synthesis of this compound can be approached through two primary, reliable routes. The choice of method may depend on the availability of starting materials and desired scale.
Method A: From 2-Bromo-4-methylthiazole via Nucleophilic Substitution
This is a direct and often high-yielding approach. The electron-deficient nature of the thiazole ring at the 2-position facilitates nucleophilic aromatic substitution of a suitable leaving group, such as a bromide, by hydrazine.
Method B: Hantzsch Thiazole Synthesis from Thiosemicarbazide
A classic and highly reliable method for thiazole ring formation, the Hantzsch synthesis, can be adapted to directly yield the desired product. This involves the cyclocondensation of thiosemicarbazide with an α-haloketone, in this case, chloroacetone.
Protocol 1: Synthesis of this compound from 2-Bromo-4-methylthiazole
This protocol details the nucleophilic substitution of 2-bromo-4-methylthiazole with hydrazine hydrate.
Materials:
-
2-Bromo-4-methylthiazole
-
Hydrazine hydrate (64-85% in water)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-methylthiazole (1 equiv.).
-
Add ethanol to dissolve the starting material (approx. 5-10 mL per gram of thiazole).
-
Carefully add hydrazine hydrate (3-5 equiv.) to the solution. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
PART II: Application in Heterocyclic Synthesis
The true utility of this compound lies in its ability to act as a synthon for a variety of fused and appended heterocyclic systems. The two nitrogen atoms of the hydrazine moiety provide the necessary nucleophilicity for cyclization with various electrophilic partners.
Application 1: Synthesis of Thiazolyl-Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5][6] this compound readily undergoes this reaction to produce 2-(pyrazol-1-yl)-4-methylthiazoles, which are of interest for their potential biological activities.[7][8]
This protocol describes the reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equiv.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Add acetylacetone (1.1 equiv.) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Reduce the solvent volume by rotary evaporation.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
| Entry | 1,3-Dicarbonyl Compound | Product | Typical Yield (%) |
| 1 | Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazole | 85-95 |
| 2 | Ethyl Acetoacetate | Ethyl 3-(4-methylthiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | 80-90 |
| 3 | Dibenzoylmethane | 4-Methyl-2-(3,5-diphenyl-1H-pyrazol-1-yl)thiazole | 75-85 |
| Table 1: Representative examples of thiazolyl-pyrazoles synthesized from this compound. |
Application 2: Synthesis of Fused Triazolo[3,4-b]thiazoles
The hydrazine moiety can also be utilized to construct fused heterocyclic systems. Reaction with a one-carbon electrophile, followed by cyclization, can lead to the formation of a fused 1,2,4-triazole ring. These triazolothiazole scaffolds are known to possess a wide range of pharmacological activities.[1]
This protocol outlines a two-step, one-pot procedure for the synthesis of the fused triazolothiazole system.
Materials:
-
This compound
-
Formic acid (88%)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous ammonia solution
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, add this compound (1 equiv.) to an excess of formic acid.
-
Heat the mixture at reflux for 4-5 hours.
-
Cool the reaction mixture to room temperature and slowly pour it into ice-water with stirring.
-
Neutralize the solution with a dilute aqueous ammonia solution to precipitate the N'-(4-methylthiazol-2-yl)formohydrazide intermediate. Filter, wash with water, and dry.
-
To the dried intermediate, add phosphorus oxychloride (3-5 equiv.) carefully in a fume hood.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Make the solution alkaline by the slow addition of aqueous ammonia.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to yield the pure product.
Application 3: Synthesis of Thiazolyl-Pyridazines
Pyridazines are synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound.[9][10] this compound can serve as the hydrazine component to construct pyridazine rings appended to the thiazole core.
This protocol describes a general procedure for the synthesis of a thiazolyl-pyridazine from a 1,4-dicarbonyl precursor.
Materials:
-
This compound
-
A suitable 1,4-dicarbonyl compound (e.g., a γ-keto-aldehyde or γ-diketone)
-
Ethanol or acetic acid
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1 equiv.) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the 1,4-dicarbonyl compound (1 equiv.) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
If the product precipitates, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired thiazolyl-pyridazine.
Safety and Handling
Hydrazine and its derivatives, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[11][12] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin. Phosphorus oxychloride is corrosive and reacts violently with water; it should also be handled with caution in a fume hood.
Conclusion
This compound is a potent and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its straightforward preparation and the reactivity of the hydrazine moiety allow for the efficient construction of pyrazoles, fused triazoles, and pyridazines. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in medicine and materials science. The inherent modularity of these synthetic routes allows for the generation of diverse libraries of compounds for screening and optimization in drug development programs.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Antimicrobial Agents Based on 2-Hydrazinyl-4-methylthiazole
Introduction: The Promise of the Thiazole Scaffold in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action.[1] The thiazole ring, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] Its unique structural features, including its amphiphilic nature, allow for effective interaction with biological targets and permeation of microbial cell membranes.[3] Within this class, 2-hydrazinyl-4-methylthiazole serves as a versatile and highly reactive starting material for the synthesis of a multitude of derivatives, particularly through the formation of hydrazones, which have shown significant potential in combating microbial infections.[4][5]
This technical guide provides a comprehensive overview of the application of this compound in the development of novel antimicrobial agents. We will delve into the synthetic strategies for derivatization, detailed protocols for antimicrobial evaluation, and an analysis of the structure-activity relationships that govern the efficacy of these compounds. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to explore this promising class of antimicrobial agents.
Part 1: Synthesis of this compound Derivatives
The primary route for derivatizing this compound involves the condensation of the hydrazinyl group with various aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is typically straightforward and allows for the introduction of a wide range of substituents, enabling the exploration of a broad chemical space.
Protocol 1: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-methylthiazole Derivatives
This protocol outlines a general and efficient one-pot, three-component reaction for the synthesis of 2-(2-hydrazinyl)thiazole derivatives.[6][7]
Materials:
-
Thiosemicarbazide
-
Substituted arylglyoxals or other α-haloketones (e.g., 3-bromo-1,1,1-trifluoroacetone)[8]
-
Ethanol
-
Water
-
Glacial Acetic Acid (catalytic amount)
-
Substituted aromatic aldehydes
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Formation of the Thiazole Ring: In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) and an appropriate α-haloketone (e.g., chloroacetone to yield the 4-methylthiazole core) or a combination of an arylglyoxal and Meldrum's acid in a 1:1 (v/v) mixture of ethanol and water.[6][7]
-
Add a few drops of a suitable catalyst, such as hydrochloric acid or glacial acetic acid, to the mixture.[4]
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The this compound intermediate may precipitate and can be isolated by filtration.
-
Formation of the Hydrazone: To a solution of the synthesized this compound (1 equivalent) in ethanol, add the desired aromatic aldehyde (1 equivalent).[9]
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for an additional 3-4 hours, again monitoring by TLC.[9]
-
After the reaction is complete, cool the mixture. The resulting hydrazone derivative will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 2-(2-arylidenehydrazinyl)-4-methylthiazole derivative.[9]
Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[10]
Part 2: In Vitro Antimicrobial Activity Screening
The evaluation of the antimicrobial properties of the newly synthesized this compound derivatives is a critical step in the drug discovery process. The following protocols describe standard methods for determining the antibacterial and antifungal activity of these compounds.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Synthesized thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]
-
Fungal strains (e.g., Candida albicans)[11]
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ampicillin, Ciprofloxacin, Fluconazole)[5][12]
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in DMSO at a concentration of 1 mg/mL.[11]
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions of the test compounds and standard drugs in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of the antimicrobial agent that kills the microorganism.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto agar plates.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The data obtained from the antimicrobial screening of a library of this compound derivatives allows for the elucidation of structure-activity relationships. SAR studies are crucial for optimizing the lead compounds to enhance their potency and selectivity.
Key SAR Observations for Thiazole Derivatives:
-
Substitution on the Arylidene Ring: The nature and position of substituents on the aromatic ring attached to the hydrazone moiety significantly influence antimicrobial activity. Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) or electron-donating groups (e.g., -OH, -OCH₃) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the target and its ability to penetrate the microbial cell wall.[2][10]
-
Heterocyclic Modifications: The incorporation of other heterocyclic rings into the molecular structure can lead to enhanced antimicrobial activity. For instance, the presence of pyrazole, triazole, or quinoline moieties has been shown to be beneficial.[13][14]
-
Lipophilicity: A balance between hydrophilicity and hydrophobicity is often required for optimal activity. The amphiphilic nature of thiazole derivatives is a key feature contributing to their ability to act against both Gram-positive and Gram-negative bacteria.[3]
Potential Mechanisms of Action:
While the exact mechanism of action for many this compound derivatives is still under investigation, several potential targets have been identified for the broader class of thiazole-based antimicrobials:
-
Inhibition of Fatty Acid Synthesis: Some thiazole derivatives have been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[1][5]
-
Inhibition of Ergosterol Biosynthesis: In fungi, thiazole compounds can inhibit lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12][14]
-
DNA Gyrase Inhibition: The quinoline-thiazole hybrids suggest that DNA gyrase, a target for quinolone antibiotics, could also be a target for some thiazole derivatives.[14]
Data Presentation and Visualization
Table 1: Example of MIC Data for Synthesized 2-(2-Arylidenehydrazinyl)-4-methylthiazole Derivatives
| Compound ID | R-group on Arylidene Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | 4-H | 64 | 128 | 64 |
| 1b | 4-Cl | 16 | 32 | 16 |
| 1c | 4-NO₂ | 8 | 16 | 8 |
| 1d | 4-OH | 32 | 64 | 32 |
| 1e | 2,4-diCl | 4 | 8 | 4 |
| Ampicillin | N/A | 4 | 8 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Diagrams
Workflow for the Synthesis of Antimicrobial Thiazole Derivatives
References
- 1. jchemrev.com [jchemrev.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 2-Hydrazinyl-4-methylthiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Fusion of Thiazole and Pyrazole Moieties
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both thiazole and pyrazole rings are independently recognized for their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The synthesis of hybrid molecules incorporating both these pharmacophores, such as thiazolyl-pyrazoles, presents a compelling avenue for the discovery of novel therapeutic agents with potentially enhanced or unique biological profiles.[2][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing 2-hydrazinyl-4-methylthiazole as a key building block. This specific precursor offers a direct and efficient route to a variety of 1-(4-methylthiazol-2-yl)-pyrazoles. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the characterization of the synthesized compounds.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 1-(4-methylthiazol-2-yl)-pyrazole derivatives is most effectively approached in two main stages:
-
Synthesis of the Key Precursor: this compound. This is achieved through the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.
-
Formation of the Pyrazole Ring. This involves the cyclocondensation of the synthesized this compound with a suitable 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 1-(4-methylthiazol-2-yl)-pyrazole derivatives.
Part 1: Synthesis of this compound
The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives.[5][6] In this protocol, we adapt the classical procedure by reacting thiosemicarbazide with chloroacetone to yield the target hydrazine.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The mechanism involves the initial nucleophilic attack of the sulfur atom of thiosemicarbazide on the α-halocarbonyl (chloroacetone), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Figure 2: Simplified mechanism of the Hantzsch synthesis for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established synthesis of 2-amino-4-methylthiazole.[7]
Materials:
-
Thiosemicarbazide
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of ethanol.
-
Slowly add chloroacetone (0.1 mol, 9.25 g) to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.
Expected Yield: 65-75%
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of 1-(4-Methylthiazol-2-yl)-3,5-dimethyl-1H-pyrazole
The Knorr pyrazole synthesis is a classical and highly efficient method for the construction of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[8]
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds through the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring.[9]
Figure 3: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(4-Methylthiazol-2-yl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound (from Part 1)
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial acetic acid (catalyst)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of ethanol.
-
Add acetylacetone (11 mmol, 1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 70-85%
Characterization Data
The following table summarizes the expected spectroscopic data for the final product, based on data for closely related compounds.[8]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (ESI-MS) |
| 1-(4-Methylthiazol-2-yl)-3,5-dimethyl-1H-pyrazole | ~ 6.8 (s, 1H, thiazole-H), ~ 5.9 (s, 1H, pyrazole-H), ~ 2.4 (s, 3H, thiazole-CH₃), ~ 2.3 (s, 6H, pyrazole-CH₃) | ~ 165 (thiazole C2), ~ 150 (thiazole C4), ~ 148 (pyrazole C3/C5), ~ 139 (pyrazole C3/C5), ~ 110 (thiazole C5), ~ 106 (pyrazole C4), ~ 17 (thiazole-CH₃), ~ 13 (pyrazole-CH₃), ~ 12 (pyrazole-CH₃) | m/z = [M+H]⁺ |
Applications and Future Directions
The synthesized thiazolyl-pyrazole derivatives serve as valuable scaffolds for further chemical modification and biological screening. Their diverse pharmacological potential makes them attractive candidates for drug discovery programs targeting a range of diseases.[2][3][4][8] Future work could involve the synthesis of a library of these compounds by varying the 1,3-dicarbonyl component and subsequent evaluation of their biological activities.
References
- 1. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
role of 2-Hydrazinyl-4-methylthiazole in the synthesis of bioactive molecules
An In-Depth Guide to the Synthetic Utility of 2-Hydrazinyl-4-methylthiazole for the Development of Bioactive Molecules
Authored by: A Senior Application Scientist
Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
The thiazole ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in numerous natural products, such as Vitamin B1 (Thiamine), and a wide array of approved pharmaceuticals, including the antimicrobial sulfathiazole and the anticancer agent dasatinib, underscores its therapeutic importance.[1] The facile synthesis and the potential for structural diversification make thiazole-based compounds highly attractive targets for medicinal chemists.[2]
Among the various thiazole derivatives, the 2-hydrazinyl-1,3-thiazole scaffold has emerged as a particularly versatile building block.[3][4] The reactive hydrazinyl moiety (-NH-NH2) serves as a synthetic handle for constructing a vast library of derivatives, most notably through condensation reactions to form Schiff bases (hydrazones) and cyclization to create complex fused heterocyclic systems. These derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, antidiabetic, and antioxidant properties.[3][5][6]
This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the role of this compound as a key intermediate, complete with field-proven insights, step-by-step protocols for its synthesis and subsequent reactions, and an overview of the biological significance of the resulting molecules.
Part 1: Synthesis of the Core Scaffold: this compound
The most prevalent and efficient method for synthesizing the 2-hydrazinylthiazole core is the Hantzsch thiazole synthesis.[3] This classical method involves a two-step, one-pot reaction sequence that is both robust and high-yielding.
Causality of the Hantzsch Synthesis: The reaction hinges on the sequential formation of a thiosemicarbazone, which possesses the requisite N-C-S backbone, followed by an intramolecular cyclization with an α-haloketone. The α-haloketone provides the remaining two carbon atoms needed to form the five-membered thiazole ring.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis starting from thiosemicarbazide and chloroacetone (an α-haloketone).
Materials:
-
Thiosemicarbazide
-
Chloroacetone
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Filtration apparatus
Step-by-Step Procedure:
-
Thiosemicarbazone Formation & Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol.
-
To this stirring solution, add chloroacetone (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) for 3-4 hours. The causality here is that the elevated temperature drives the condensation and subsequent cyclization to completion.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Product Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate of the product (as a hydrochloride salt) will often form.
-
If necessary, cool the flask further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
The final structure of this compound should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) to ensure the protocol's success.
-
Workflow for Hantzsch Synthesis of this compound
Caption: Hantzsch synthesis workflow for the title compound.
Part 2: Key Application - Synthesis of Bioactive Schiff Bases (Hydrazones)
The most direct and widely exploited application of this compound is its condensation with various aldehydes and ketones. This reaction forms a C=N double bond, yielding a class of compounds known as Schiff bases or hydrazones, which are potent pharmacophores.[7][8]
Mechanistic Insight: The reaction is a classic nucleophilic addition-elimination. The terminal -NH2 group of the hydrazine is highly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, often catalyzed by a small amount of acid, to form the stable imine linkage.[9]
Experimental Protocol: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-methylthiazole Derivatives
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 4-hydroxybenzaldehyde) (1.0 eq)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the selected substituted aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[9]
-
-
Reaction Execution:
-
Heat the mixture to reflux for 4-5 hours.[5] The reaction progress can be monitored by TLC.
-
-
Isolation:
-
Upon completion, cool the reaction mixture. The Schiff base product typically precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
-
Purification and Validation:
-
Recrystallize the product from ethanol or another suitable solvent to obtain a pure compound.
-
The structure must be validated. Key ¹³C-NMR signals for the thiazole ring carbons typically appear in the regions of 168-171 ppm (C2), 148-161 ppm (C4), and 101-105 ppm (C5). The azomethine carbon (-N=CH-) signal is expected between 135-149 ppm.[5][10]
-
General Synthesis of Thiazolyl Schiff Bases
Caption: Workflow for synthesizing bioactive Schiff bases.
Data Presentation: Bioactivity of Synthesized Schiff Bases
Derivatives of this compound have shown significant potential in managing diabetes by inhibiting key enzymes. The following table summarizes the inhibitory activity of several synthesized fluorinated hydrazinylthiazole derivatives against α-amylase.
| Compound ID | Substituent on Arylidene Ring | α-Amylase Inhibition IC₅₀ (µM)[5] |
| Standard | Acarbose | 5.55 ± 0.06 |
| 3f | 3-Bromo | 5.88 ± 0.16 |
| 3b | 2-Bromo-4-methyl | 6.87 ± 0.01 |
| 3h | 4-Hydroxy | 7.99 ± 0.11 |
| 3j | 2-Ethoxy | 8.33 ± 0.08 |
Data sourced from studies on fluorinated hydrazinylthiazole derivatives.[5] The structure-activity relationship (SAR) suggests that the type and position of the substituent on the aromatic ring significantly influence the biological activity. For instance, compounds with bromine substituents (3f, 3b) showed potency nearly comparable to the standard drug, acarbose.[5]
Part 3: Advanced Application - Synthesis of Fused Pyrazole Heterocycles
Beyond simple condensation, the 2-hydrazinylthiazole scaffold is a valuable precursor for constructing more complex, fused heterocyclic systems. A prominent example is the synthesis of pyrazole derivatives through condensation with chalcones (α,β-unsaturated ketones). These pyrazole-thiazole hybrids often exhibit enhanced biological profiles, including potent anticancer and antimicrobial activities.[2]
Experimental Protocol: Synthesis of Thiazolyl-Pyrazole Hybrids
Materials:
-
Substituted 2-hydrazinylthiazole derivative (1.0 eq)
-
Substituted chalcone (e.g., an indolyl chalcone) (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 2-hydrazinylthiazole derivative and the corresponding chalcone in glacial acetic acid. Acetic acid serves as both the solvent and the catalyst for this cyclization reaction.
-
-
Reaction Execution:
-
Heat the mixture to reflux for 6-8 hours. The reaction involves an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrazole ring.
-
-
Isolation:
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
The solid product that precipitates is collected by vacuum filtration and washed thoroughly with water to remove acetic acid.
-
-
Purification and Validation:
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
-
Structural confirmation is performed using standard spectroscopic techniques. The formation of the pyrazole ring can be confirmed by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra.
-
Synthesis of Fused Thiazolyl-Pyrazoles
Caption: Cyclization pathway to form thiazolyl-pyrazole hybrids.
Conclusion and Future Outlook
This compound is a demonstrably powerful and versatile intermediate in the synthesis of bioactive molecules. Its straightforward preparation via the Hantzsch synthesis and the reactivity of its hydrazinyl group allow for the creation of extensive libraries of Schiff bases and complex heterocyclic systems. The protocols detailed herein provide a robust foundation for researchers to explore this chemical space. The consistent emergence of potent antimicrobial, anticancer, and antidiabetic agents from this scaffold confirms its high value in medicinal chemistry.[2][6] Future research will likely focus on creating novel hybrid molecules by combining the thiazole core with other pharmacologically active moieties and employing green chemistry principles to further refine these synthetic protocols.[1][11]
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinyl-4-(o-tolyl)thiazole | Benchchem [benchchem.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
analytical methods for quantification of 2-Hydrazinyl-4-methylthiazole
An Application Note and Comprehensive Protocols for the Analytical Quantification of 2-Hydrazinyl-4-methylthiazole
Abstract
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including certain cephalosporin antibiotics and other biologically active molecules.[1] Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products, as well as for monitoring reaction kinetics in process development. This guide provides detailed, validated analytical methods for the quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals. We present a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a secondary UV-Visible Spectrophotometric method. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Analytical Imperative
The hydrazine moiety within this compound is highly reactive and susceptible to oxidation.[2] Furthermore, as a potential raw material in pharmaceutical manufacturing, it may carry process-related impurities or degrade under improper storage conditions. Therefore, a robust, selective, and stability-indicating analytical method is not merely a procedural requirement but a cornerstone of quality assurance. The methods detailed herein are designed to separate the analyte of interest from potential degradants and impurities, providing an accurate measure of its concentration. High-Performance Liquid Chromatography (HPLC) is presented as the gold standard technique due to its high sensitivity, specificity, and suitability for stability studies.[3] A UV-Visible spectrophotometric method is offered as a simpler, rapid alternative for applications where high sample throughput is needed and the sample matrix is less complex.
Physicochemical Properties
Understanding the basic properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃S | [4] |
| Molecular Weight | 129.18 g/mol | [4] |
| Appearance | Solid (often as hydrochloride salt) | [5] |
| Melting Point | ~165 °C (hydrochloride salt) | [5] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) | Inferred |
| UV Absorbance | Expected λmax in the range of 250-350 nm | Inferred from similar thiazole structures[6][7] |
Primary Method: Stability-Indicating HPLC-UV
Principle and Rationale
This method utilizes reverse-phase chromatography, which is ideal for separating moderately polar compounds like this compound from non-polar and highly polar impurities. A C18 stationary phase provides excellent retention and resolution. The mobile phase, a buffered mixture of water and acetonitrile, allows for fine-tuning of the retention time and peak shape. An acidic pH in the mobile phase (e.g., using a phosphate buffer) is crucial to ensure the hydrazine and thiazole functional groups are in a consistent, protonated state, leading to sharp, symmetrical peaks.[7][8] UV detection is selected for its robustness and sensitivity, with the detection wavelength set near the analyte's maximum absorbance (λmax) to ensure optimal signal-to-noise ratio.[6]
A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assay of the API's purity and stability over time.[9] This is achieved by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the degradation products do not co-elute with the main peak.[3]
Experimental Protocol: HPLC-UV
3.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: Purospher® STAR RP-18 end-capped (250 mm x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.5 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (This should be confirmed by running a spectrum of a standard solution using a PDA detector).[6][7]
-
Run Time: 15 minutes.
3.2.2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
To prepare the phosphate buffer, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Prepare the final mobile phase by mixing 300 mL of acetonitrile with 700 mL of the prepared buffer. Degas the solution by sonication or helium sparging.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration and protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
-
Sample Preparation (Assay):
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute this solution with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., a 1:20 dilution to achieve ~50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3.2.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere with the analyte peak.
-
Inject the working standard solutions in duplicate, from lowest to highest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Inject the prepared sample solutions in duplicate.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Method Validation Summary
The described method should be validated according to International Council for Harmonisation (ICH) guidelines. The following table presents typical acceptance criteria based on similar validated methods.[3][10]
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 5-150 µg/mL. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | %RSD ≤ 2.0% for analyses performed on different days by different analysts. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (experimentally determined). |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (experimentally determined). |
| Specificity | Peak purity analysis (using a PDA detector) should demonstrate no co-eluting peaks under stress conditions (acid, base, oxidative, thermal, photolytic degradation). |
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Secondary Method: UV-Visible Spectrophotometry
Principle and Rationale
This method provides a rapid and cost-effective means for quantification, particularly for pure substances or simple formulations. Direct UV measurement is possible, but specificity can be low. To enhance specificity and sensitivity, a derivatization reaction is employed. Hydrazine compounds react with p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium to form a yellow azine derivative, which has a strong absorbance in the visible region (~458 nm).[11] This shift in wavelength away from the UV region minimizes interference from many common excipients and starting materials. The intensity of the color produced is directly proportional to the concentration of the hydrazine derivative, in accordance with the Beer-Lambert law.[12]
Experimental Protocol: Derivatization and UV-Vis Analysis
4.2.1. Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Visible spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Reagents: this compound standard, p-dimethylaminobenzaldehyde (p-DMAB), Hydrochloric Acid (HCl), Methanol.
-
Derivatizing Reagent (p-DMAB solution): Dissolve 2.0 g of p-DMAB in 100 mL of a 1:1 mixture of Methanol and 2N HCl. This solution should be freshly prepared.
4.2.2. Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water.
-
-
Working Standard Solutions (Calibration Curve):
-
Pipette aliquots of the stock solution (e.g., 1, 2, 4, 6, 8, 10 mL) into a series of 50 mL volumetric flasks.
-
To each flask, add 10 mL of the p-DMAB derivatizing reagent.
-
Dilute to volume with deionized water and mix well.
-
Allow the color to develop for 15 minutes at room temperature. The final concentrations will be 2, 4, 8, 12, 16, 20 µg/mL.
-
-
Sample Preparation:
-
Prepare a sample solution in deionized water expected to contain ~100 µg/mL of the analyte.
-
Pipette an appropriate aliquot (e.g., 5 mL) of this solution into a 50 mL volumetric flask.
-
Add 10 mL of the p-DMAB derivatizing reagent, dilute to volume with water, mix, and allow to stand for 15 minutes.
-
-
Blank Solution:
-
Prepare a blank by mixing 10 mL of the p-DMAB reagent in a 50 mL volumetric flask and diluting to volume with deionized water.
-
4.2.3. Analysis Procedure
-
Set the spectrophotometer to measure absorbance at 458 nm.
-
Zero the instrument using the prepared blank solution.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the prepared sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve.
UV-Vis Workflow Diagram
Caption: UV-Vis analysis workflow using p-DMAB derivatization.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred, GC-MS can be used for unequivocal identification and quantification.[2]
-
Principle: GC separates volatile compounds, and MS provides mass information for identification.
-
Causality: Direct injection of this compound is challenging due to its polarity and potential thermal instability. Derivatization (e.g., silylation) is typically required to block the active hydrogens on the hydrazine group, increasing volatility and thermal stability.
-
Application: GC-MS is best suited for identifying trace-level impurities or for structural confirmation, rather than for routine quality control assays of the primary substance. A mass spectrum for the related compound 2-Hydrazino-4-phenylthiazole is available, confirming the feasibility of this approach.[13]
Conclusion
This document provides a comprehensive guide to the quantitative analysis of this compound. The primary stability-indicating HPLC-UV method is robust, specific, and suitable for rigorous quality control in a pharmaceutical setting. The secondary UV-Visible spectrophotometric method offers a rapid and simple alternative for less demanding applications. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper validation of these methods in the end-user's laboratory is essential to ensure reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. scielo.br [scielo.br]
- 4. This compound | C4H7N3S | CID 187154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride|lookchem [lookchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. ijcrt.org [ijcrt.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mt.com [mt.com]
- 12. jddtonline.info [jddtonline.info]
- 13. spectrabase.com [spectrabase.com]
Application Notes & Protocols: A Step-by--Step Guide to the Synthesis of Fluorinated Hydrazinylthiazole Derivatives
Introduction: The Significance of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of modern drug design.[1] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical properties.[1][2] This can lead to enhanced metabolic stability, increased membrane permeability, and modulated pKa, all of which are critical for improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2]
The thiazole ring, a prominent heterocyclic motif, is present in numerous FDA-approved drugs and is prized for its wide spectrum of biological activities.[3] When combined with a hydrazinyl linker and strategic fluorination, the resulting fluorinated hydrazinylthiazole derivatives become a class of compounds with significant therapeutic potential, particularly in areas like diabetes management as potent α-amylase and antiglycation inhibitors.[1][2][4]
This guide provides a comprehensive, field-proven protocol for the synthesis of these valuable compounds, focusing on the robust and widely adopted Hantzsch thiazole synthesis. We will delve into the causality behind experimental choices, ensuring a reproducible and well-understood synthetic workflow for researchers in drug development.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and common method for constructing the 2-hydrazinylthiazole core is the Hantzsch thiazole synthesis.[1][5] This method is a cornerstone of heterocyclic chemistry and involves the condensation of a thiosemicarbazone with an α-haloketone. Our strategy is a two-step process, which offers high yields and purity.
-
Step 1: Formation of Fluorinated Thiosemicarbazone Intermediate. This involves the condensation reaction between a fluorinated aromatic aldehyde (or ketone) and thiosemicarbazide. This step is crucial as it builds the key precursor for the final cyclization.
-
Step 2: Cyclization to Fluorinated Hydrazinylthiazole. The purified thiosemicarbazone is then reacted with a suitable α-haloketone. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole ring.[6]
Below is a visual representation of the overall synthetic workflow.
Caption: General workflow for the two-step synthesis of fluorinated hydrazinylthiazole derivatives.
Part 1: Detailed Protocol for Thiosemicarbazone Synthesis
This protocol details the synthesis of the key intermediate, a fluorinated thiosemicarbazone, from a representative fluorinated aldehyde.
Rationale: The formation of the thiosemicarbazone is a classic condensation reaction. The imine (-C=N-) bond is formed between the aldehyde's carbonyl carbon and the terminal nitrogen of thiosemicarbazide. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Fluorobenzaldehyde | 124.11 | 10 | 1.24 g |
| Thiosemicarbazide | 91.13 | 10 | 0.91 g |
| Ethanol (Absolute) | - | - | 40 mL |
| Glacial Acetic Acid | - | - | 2-3 drops |
| Ethanol/Water (1:1) | - | - | For washing |
Step-by-Step Experimental Protocol
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve thiosemicarbazide (10 mmol) in 20 mL of ethanol. In a separate beaker, dissolve 4-fluorobenzaldehyde (10 mmol) in 20 mL of ethanol.[7]
-
Initiation of Reaction: Add the aldehyde solution to the thiosemicarbazide solution at room temperature with continuous stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[7][8]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.[9]
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third under vacuum. The product will precipitate as a white crystalline solid.[7]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a cold 1:1 ethanol/water mixture to remove any unreacted starting materials.
-
Drying: Dry the purified fluorinated thiosemicarbazone product in a desiccator over silica gel. The yield should be high (typically >90%).
Part 2: Detailed Protocol for Hantzsch Thiazole Synthesis
This protocol describes the cyclization of the previously synthesized fluorinated thiosemicarbazone with an α-haloketone to yield the final product.
Rationale: This is the key ring-forming step. The reaction is initiated by the nucleophilic attack of the sulfur atom from the thiosemicarbazone onto the electrophilic α-carbon of the 2-bromo-4-fluoroacetophenone (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step eliminates a molecule of water to form the stable aromatic thiazole ring.[6] Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for these steps.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 4-Fluorobenzaldehyde Thiosemicarbazone | 213.25 | 1 | 0.213 g |
| 2-Bromo-4-fluoroacetophenone | 218.03 | 1 | 0.218 g |
| Ethanol (Absolute) | - | - | 25 mL |
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, place an equimolar mixture of the synthesized 4-fluorobenzaldehyde thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol).[1][2]
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 4-5 hours. The reaction should be monitored by TLC (e.g., using an ethyl acetate/hexane mobile phase).[1][6]
-
Product Precipitation: Upon completion, cool the reaction flask to room temperature, and then pour the contents onto crushed ice with gentle stirring. A solid product will precipitate.[6]
-
Isolation and Washing: Collect the precipitated solid via vacuum filtration. Wash the product thoroughly with cold deionized water to remove any inorganic impurities and residual solvent.
-
Drying and Purification: Dry the crude product in a vacuum oven at a low temperature. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol. Yields are typically moderate to good (60-80%).[1][2]
Caption: Simplified logical flow of the Hantzsch thiazole synthesis mechanism.
Part 3: Characterization of Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized fluorinated hydrazinylthiazole derivatives.
Trustworthiness through Validation: Each analytical technique provides a piece of the structural puzzle. The convergence of data from FTIR, multinuclear NMR, and HRMS provides a self-validating system, confirming that the target molecule has been synthesized successfully.
| Analytical Technique | Purpose | Characteristic Data / Observations |
| Melting Point | Assess purity and identity | A sharp, defined melting point range indicates a pure compound.[1] |
| FTIR Spectroscopy | Identify key functional groups | N-H stretching (3138–3278 cm⁻¹), C=N stretching (1600–1699 cm⁻¹), and characteristic thiazole ring vibrations (692–1068 cm⁻¹).[1] |
| ¹H NMR | Determine proton environment | N-H proton singlet (δ 11.26–12.50 ppm), azomethine proton singlet (-CH=N-) (δ 7.85–8.43 ppm), and thiazole C5-H proton singlet (δ 6.22–7.50 ppm).[1][2] |
| ¹³C NMR | Determine carbon skeleton | Thiazole ring carbons: C2 (δ 168.3–170.6), C4 (δ 148.8–160.9), C5 (δ 101.8–104.5). Ipso-carbon attached to fluorine shows a characteristic doublet with a large coupling constant (¹JCF ≈ 244-249 Hz).[1][2] |
| ¹⁹F NMR | Confirm fluorine presence/environment | A singlet for monofluorinated compounds is typically observed in the region of δ -114.49 to -114.77 ppm.[2] |
| HRMS (ESI-TOF) | Confirm molecular formula | The experimentally observed mass should be in good agreement with the calculated mass for the expected molecular formula.[2] |
Conclusion and Field Insights
The synthesis of fluorinated hydrazinylthiazole derivatives via the Hantzsch method is a robust and highly adaptable procedure suitable for generating libraries of compounds for drug discovery screening. The two-step approach allows for purification of the thiosemicarbazone intermediate, which generally leads to a cleaner cyclization reaction and higher purity of the final product. Researchers should pay close attention to monitoring the reaction by TLC to avoid the formation of side products from prolonged heating.[6] The incorporation of fluorine provides a powerful tool for modulating biological activity, and this protocol serves as a reliable foundation for exploring the vast chemical space of this promising class of heterocyclic compounds.[1][3]
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-4-methylthiazole
Welcome to the technical support guide for the synthesis of 2-Hydrazinyl-4-methylthiazole. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and provide field-tested solutions to enhance reaction yield, improve product purity, and ensure reproducible outcomes. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to troubleshoot effectively from a foundational understanding.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation and cyclization of thiosemicarbazide with chloroacetone. The process is typically performed in a protic solvent like ethanol and is favored for its operational simplicity and relatively high yields when optimized.[1][2]
Q2: What are the primary factors that influence the final yield and purity of the product?
A2: The success of this synthesis hinges on three critical pillars:
-
Purity of Reactants: The quality of thiosemicarbazide and, most importantly, chloroacetone is paramount. Impurities can lead to a cascade of side reactions.
-
Reaction Control: Strict control over temperature, reaction time, and pH is essential to minimize the formation of byproducts.
-
Workup and Purification: The product can be sensitive to harsh pH conditions during workup. An appropriate purification strategy, such as recrystallization, is crucial for isolating a high-purity final product.
Q3: What are the most common side products I should be aware of?
A3: The primary side product of concern is 2-amino-4-methylthiazole, which can arise if the hydrazinyl moiety is cleaved or if an alternative reaction pathway occurs. Additionally, self-condensation of chloroacetone under certain conditions can lead to polymeric impurities that are difficult to remove. Careful monitoring via Thin Layer Chromatography (TLC) is key to identifying and mitigating the formation of these impurities.
Troubleshooting Guide: From Low Yields to High Purity
This section directly addresses specific experimental issues in a question-and-answer format.
Issue 1: The reaction yield is consistently low or no product is formed.
Q: I've followed the standard procedure, but my yield is below 30%. What could be the root cause?
A: Low yield is a common problem that can often be traced back to one of several factors. Let's diagnose the possibilities.
-
Possible Cause 1: Poor Reactant Quality
-
Explanation: Chloroacetone is notoriously unstable and can degrade upon storage, especially if exposed to light or moisture. It can also contain acidic impurities that interfere with the reaction. Thiosemicarbazide can also be of variable quality.
-
Solution:
-
Verify Chloroacetone Purity: Use freshly distilled chloroacetone for best results. A procedure for this can be found in established resources like Organic Syntheses.[3]
-
Assess Thiosemicarbazide: Ensure your thiosemicarbazide is a fine, white powder. If it appears discolored, consider recrystallizing it from water.
-
Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of thiosemicarbazide to ensure the complete consumption of the chloroacetone, which is often the more expensive or limiting reagent.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Explanation: The cyclization reaction has an activation energy barrier that requires sufficient thermal energy and time to overcome. The choice of solvent is also critical; protic solvents like ethanol are ideal as they facilitate the necessary proton transfers in the reaction mechanism.
-
Solution:
-
Temperature and Time: The reaction should be heated to reflux in ethanol (approx. 78°C) and monitored over several hours.[4] A common mistake is not allowing the reaction to proceed to completion. Use TLC to track the disappearance of the chloroacetone spot.
-
Solvent Choice: Absolute ethanol is the recommended solvent. While other alcohols can be used, ethanol provides an excellent balance of reactant solubility and a suitable reflux temperature.
-
-
-
Possible Cause 3: Ineffective Reaction Monitoring
-
Explanation: Without proper monitoring, it's impossible to know if the reaction has stalled or if it has completed and is now forming degradation products.
-
Solution:
-
TLC Analysis: Develop a TLC system (e.g., 7:3 Ethyl Acetate:Hexane) to monitor the reaction. You should see the starting material spots diminish and a new, more polar spot for the product appear. The reaction is complete when the chloroacetone spot is no longer visible.
-
-
Issue 2: The final product is impure, with significant side products observed.
Q: My NMR spectrum shows multiple sets of peaks, and TLC reveals several spots. How can I improve the purity?
A: Product impurity is often a result of side reactions or improper workup.
-
Possible Cause 1: Formation of 2-Imino-3-aminothazolidine Intermediate leading to side reactions
-
Explanation: The reaction proceeds via a complex mechanism. If the pH is not controlled, particularly during workup, the hydrazinyl group can be susceptible to hydrolysis or other rearrangements.[5]
-
Solution:
-
pH Control During Workup: After the reaction is complete, cool the mixture and neutralize it carefully. Instead of a strong base, use a saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any resulting hydrohalic acid. This milder base helps prevent degradation of the target compound.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which may contribute to the formation of colored impurities.[5]
-
-
-
Possible Cause 2: Unreacted Starting Materials
-
Explanation: If the reaction is not driven to completion, you will face the challenge of separating your product from the starting materials.
-
Solution:
-
Optimize Reaction Time: As mentioned previously, ensure the reaction runs to completion via TLC monitoring.
-
Purification Strategy: If unreacted thiosemicarbazide remains, it can often be removed by washing the crude product with cold water, as it has low solubility. Unreacted chloroacetone is volatile and may be removed under reduced pressure, but it is best to ensure it is fully consumed in the reaction.
-
-
Issue 3: Difficulty with Product Isolation and Crystallization.
Q: After workup, my product is a dark, intractable oil instead of a solid. What should I do?
A: Oiling out is a common problem in crystallization, especially when impurities are present.
-
Explanation: Impurities can act as "eutectic melters," depressing the melting point of your compound and preventing it from forming a stable crystal lattice. The dark color suggests the presence of polymeric or degradation byproducts.
-
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil.
-
Solvent Trituration: Add a poor solvent (e.g., cold hexanes) to the oil and stir vigorously. This can sometimes shock the compound into precipitating as a solid.
-
-
Alternative Purification: If crystallization fails, column chromatography is the next logical step. A silica gel column using an ethyl acetate/hexane gradient is typically effective for separating the polar product from less polar impurities.
-
Decolorization: Before attempting recrystallization, you can dissolve the crude product in a suitable solvent and treat it with activated charcoal to remove colored impurities. Filter the charcoal through celite and then proceed with crystallization.
-
Visualizing the Process
Reaction Mechanism and Troubleshooting Logic
To effectively troubleshoot, it is crucial to understand the underlying chemical transformations. The following diagrams illustrate the reaction mechanism and a logical workflow for addressing common experimental issues.
Caption: Figure 1: The reaction proceeds via nucleophilic attack of the sulfur on chloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Figure 2: A logical flow for diagnosing and resolving common issues in the synthesis.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice discussed above and serves as a validated starting point for achieving high yields.
Materials:
-
Thiosemicarbazide (99%)
-
Chloroacetone (freshly distilled)
-
Absolute Ethanol (200 proof)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Activated Charcoal
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend thiosemicarbazide (1.05 eq) in absolute ethanol (approx. 5-10 mL per gram of thiosemicarbazide).
-
Reagent Addition: Begin stirring the suspension. Slowly add chloroacetone (1.0 eq) dropwise to the flask at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80°C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours, as indicated by the complete consumption of chloroacetone.
-
Cooling and Neutralization: Once complete, remove the heat source and allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution with stirring until the mixture is neutral (pH ~7-8).
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting aqueous slurry will contain the crude product. Cool the slurry in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts and any unreacted thiosemicarbazide. Follow with a small wash of cold ethanol or hexanes to aid drying.
-
Purification (Recrystallization):
-
Transfer the crude solid to a new flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is highly colored, add a small amount of activated charcoal, heat for 5-10 minutes, and then filter hot through a pad of Celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Summary: Optimized vs. Suboptimal Conditions
| Parameter | Suboptimal Condition | Optimized Condition | Rationale & Expected Outcome |
| Chloroacetone | Used as received | Freshly distilled | Removes acidic impurities and decomposition products, preventing side reactions.[3] |
| Temperature | Room Temperature | Reflux (~78°C in EtOH) | Provides sufficient activation energy for efficient cyclization and dehydration. |
| Reaction Time | Fixed (e.g., 2 hours) | Monitored by TLC (4-6 h) | Ensures reaction goes to completion, maximizing conversion of starting materials.[5] |
| Workup | Strong base (e.g., NaOH) | Saturated NaHCO₃ | Prevents base-catalyzed hydrolysis or degradation of the hydrazinyl moiety.[5] |
| Yield (Typical) | 25-40% | 70-85% | Optimization of all parameters leads to a significant increase in isolated yield. |
References
- 1. researchgate.net [researchgate.net]
- 2. [Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl)-thiosemicarbazide of o-nitro - and p-nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Hydrazinyl-4-methylthiazole
Welcome to the technical support center for the purification of 2-Hydrazinyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and practical insights to help you achieve high purity and reproducible results in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, workup, and purification of this compound in a question-and-answer format.
Question 1: My crude this compound is a dark oil or gum instead of the expected solid. What could be the cause and how do I proceed?
Answer: The appearance of a dark oil or gum is a common issue and can be attributed to several factors:
-
Excess Hydrazine and Residual Solvents: If the synthesis involves the use of a high boiling point solvent like ethylene glycol and an excess of hydrazine hydrate, their incomplete removal during workup can lead to an oily product.
-
Presence of Impurities: Certain impurities, especially byproducts from side reactions, can act as eutectic contaminants, lowering the melting point of the mixture and preventing crystallization.
-
Product Decomposition: this compound can be sensitive to heat and air, and prolonged exposure to high temperatures during solvent removal can lead to degradation and the formation of colored, oily byproducts.
Troubleshooting Steps:
-
Removal of Excess Hydrazine: Excess hydrazine hydrate can often be removed by azeotropic distillation with a suitable solvent like xylene or by lyophilization (freeze-drying) if the product is dissolved in water/acetonitrile.[1][2]
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as cold n-hexane or diethyl ether.[3] This can often induce crystallization by washing away oily impurities.
-
Purification by Column Chromatography: If trituration fails, column chromatography is a reliable method to separate the desired product from both polar and non-polar impurities. A gradient of ethyl acetate in hexane is a good starting point for elution.[4]
Question 2: My TLC analysis of the crude product shows multiple spots. What are the likely identities of these impurities?
Answer: The impurities observed on TLC will depend on the synthetic route employed. For the common synthesis from 2-chloro-4-methylthiazole and hydrazine hydrate, you might encounter:
-
Unreacted 2-chloro-4-methylthiazole: This starting material is less polar than the product and will have a higher Rf value on silica gel.
-
Bis(4-methylthiazol-2-yl)hydrazine: This is a common byproduct formed by the reaction of the product with another molecule of 2-chloro-4-methylthiazole. It is generally less polar than the desired product.
-
Oxidation/Degradation Products: The hydrazinyl group is susceptible to oxidation, which can lead to a variety of more polar byproducts.[5][6] These will typically have lower Rf values.
-
Hydrolysis Products: If water is present during the reaction or workup, the hydrazinyl group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-methylthiazole, which is also a polar impurity.[4]
Question 3: The purity of my this compound decreases over time, and the color changes from white to yellow/brown. How can I prevent this?
Answer: The instability of this compound is primarily due to the oxidation of the hydrazinyl group.[5][6] This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and trace metal impurities.
Prevention and Storage Recommendations:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with oxygen.
-
Low Temperature and Darkness: Store the purified compound in a tightly sealed container in a refrigerator or freezer, protected from light.
-
Use of Antioxidants: For long-term storage in solution, the addition of a small amount of an antioxidant can be considered, though compatibility with downstream applications must be verified.
-
Acidic Conditions: Hydrazine derivatives are generally more stable under acidic conditions.[5] If compatible with your experimental design, storing it as a salt (e.g., hydrochloride) can improve its shelf life.
Question 4: I am struggling to remove excess hydrazine hydrate from my product. What are the most effective methods?
Answer: Removing the highly polar and high-boiling point hydrazine hydrate is a frequent challenge. Here are several effective strategies:
-
Azeotropic Distillation: Distilling the crude product with a solvent that forms an azeotrope with hydrazine, such as xylene, can effectively remove it.[1]
-
Precipitation/Washing: If your product is insoluble in water, you can precipitate it by adding water to the reaction mixture (if carried out in a water-miscible solvent like ethanol). The hydrazine hydrate will remain in the aqueous phase.[7]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The basic hydrazine will be protonated and move to the aqueous layer. Neutralize the organic layer with a mild base and wash with brine before drying and concentrating.
-
Column Chromatography: A silica gel column will effectively separate the highly polar hydrazine from the product.
-
Lyophilization: For small scales, dissolving the product in water or a water/acetonitrile mixture and freeze-drying can remove volatile hydrazine.[2]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for success.
Solvent Selection:
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polarity of this compound, the following solvents and solvent systems are recommended starting points:
| Solvent/System | Rationale |
| Ethanol | Good solubility when hot, reduced solubility when cold. |
| Isopropanol | Similar properties to ethanol, may offer different selectivity for impurities. |
| Ethanol/Water | A two-solvent system where water acts as an anti-solvent.[4][8] |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Ethyl Acetate/Hexane | A two-solvent system for less polar impurities. |
Step-by-Step Procedure (Ethanol/Water System):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the product from impurities with different polarities.
Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate.
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.
-
Elution: Start eluting the column with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Diagram 1: Purification Workflow
Caption: Decision workflow for purification of this compound.
Diagram 2: Potential Degradation Pathways
Caption: Simplified degradation pathways of this compound.
References
identifying side products in 2-Hydrazinyl-4-methylthiazole reactions
Welcome to the technical support center for 2-hydrazinyl-4-methylthiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of working with this versatile heterocyclic compound. The information provided is based on established scientific principles and practical laboratory experience to ensure the success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound, with a focus on identifying and minimizing the formation of unwanted side products.
Question 1: My synthesis of this compound from thiosemicarbazide and chloroacetone has a low yield and several unidentified spots on the TLC plate. What are the likely side products?
Answer:
The Hantzsch thiazole synthesis, a common method for preparing 2-amino- and 2-hydrazinylthiazoles, can indeed be accompanied by side reactions that lower the yield and complicate purification. The primary reaction involves the condensation of thiosemicarbazide with chloroacetone. However, several side products can form under typical reaction conditions.
Potential Side Products and Their Formation Mechanisms:
-
Bis-thiazole derivatives: The newly formed this compound is nucleophilic and can react with another molecule of chloroacetone. This is more likely if there is a localized excess of chloroacetone or if the reaction temperature is too high.
-
Oxidation products: The hydrazinyl group is susceptible to oxidation, which can occur if the reaction is exposed to air for extended periods, especially in the presence of certain metal ions. This can lead to the formation of azo compounds or other colored impurities.
-
Products from thiosemicarbazide decomposition: Thiosemicarbazide can decompose at elevated temperatures, leading to a variety of sulfur- and nitrogen-containing byproducts.[1]
-
Formation of 1,3,4-thiadiazole or 1,2,4-triazole derivatives: Depending on the pH and reaction conditions, cyclization of thiosemicarbazide derivatives can sometimes lead to the formation of isomeric five-membered rings. Acidic conditions generally favor the formation of 1,3,4-thiadiazoles, while basic conditions can promote the formation of 1,2,4-triazoles.[1][2]
Diagnostic and Mitigation Strategies:
-
Reaction Condition Control:
-
Temperature: Maintain a consistent and moderate reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of decomposition and bis-thiazole products.[1]
-
Reagent Addition: Add the chloroacetone dropwise to the thiosemicarbazide solution to avoid localized high concentrations.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of oxidation products.
-
-
Characterization of Side Products:
-
Isolate the major side products using column chromatography or preparative TLC.
-
Characterize the isolated impurities using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm their structures.
-
Below is a diagram illustrating the primary reaction pathway and a key side reaction.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Hydrazinyl-4-methylthiazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-hydrazinyl-4-methylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Here, we will delve into the nuances of reaction optimization, addressing common challenges encountered in the laboratory with a focus on practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound derivatives?
A1: The Hantzsch thiazole synthesis is a widely employed and versatile method for constructing the thiazole ring of these derivatives.[1][2][3] This reaction typically involves the condensation of a thiosemicarbazide derivative with an α-haloketone, in this case, a derivative of chloroacetone to incorporate the 4-methyl group. The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]
Q2: What are the key starting materials for the synthesis of a this compound derivative?
A2: The primary building blocks are:
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A thiosemicarbazide or a substituted thiosemicarbazone: The choice of this reagent will determine the substituent on the hydrazinyl nitrogen.
-
An α-haloketone: For a 4-methylthiazole, chloroacetone is a common choice.[5]
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A solvent: Typically, polar protic solvents like ethanol or methanol are used.[1][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A new spot with a different Rf value will indicate the formation of the desired this compound derivative.
Q4: What are the standard purification techniques for these derivatives?
A4: The purification method depends on the physical properties of the product. Common techniques include:
-
Precipitation: The product can often be precipitated by pouring the reaction mixture into a basic solution, such as aqueous sodium carbonate.[3]
-
Recrystallization: This is a standard method for purifying solid products. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: For products that are difficult to purify by crystallization, silica gel column chromatography can be employed to separate the desired compound from impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following decision tree and detailed explanations will guide you through the troubleshooting process.
Troubleshooting Low Yield
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your thiosemicarbazide or chloroacetone can significantly hinder the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize the thiosemicarbazide derivative and distill the chloroacetone if necessary.[5]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully calculate and weigh your starting materials. A slight excess of the thiosemicarbazide derivative is sometimes used.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing may be required.[1] However, be aware that excessive heat can lead to the decomposition of reactants or products.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC.[1] If starting material is still present, extend the reaction time.
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Product Loss During Work-up: The desired product might be lost during the extraction or precipitation steps.
-
Solution: Ensure the pH is appropriate for precipitation. If extracting, use a suitable organic solvent and perform multiple extractions to maximize recovery.
-
Issue 2: Formation of Side Products and Impurities
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
Troubleshooting Side Products
Possible Causes & Solutions:
-
Decomposition at High Temperatures: The hydrazinyl moiety or other functional groups on your starting materials or product might be sensitive to high temperatures.
-
Solution: Try running the reaction at a lower temperature for a longer duration.
-
-
Oxidation: The hydrazine group can be susceptible to oxidation, especially in the presence of air at elevated temperatures.
-
Solution: Consider performing the reaction under an inert atmosphere, such as nitrogen or argon.
-
-
Competing Reactions: Depending on the specific substrates, other reaction pathways may compete with the desired thiazole formation.
-
Solution: Modifying the reaction conditions, such as the solvent or the addition of a catalyst, can sometimes favor the desired reaction pathway.
-
Experimental Protocols
General Procedure for the Synthesis of a this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the thiosemicarbazide derivative (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Addition of α-Haloketone: To the stirred solution, add chloroacetone (1.0 - 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of a base (e.g., sodium carbonate or sodium bicarbonate) to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure this compound derivative.
Optimization of Reaction Conditions
To maximize the yield and purity of your product, a systematic optimization of the reaction conditions is recommended.
Table 1: Solvent and Temperature Screening
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | [Insert experimental data] |
| 2 | Methanol | Reflux | 6 | [Insert experimental data] |
| 3 | Ethanol/Water (1:1) | Reflux | 6 | [Insert experimental data] |
| 4 | Acetonitrile | Reflux | 6 | [Insert experimental data] |
| 5 | Ethanol | 50 | 12 | [Insert experimental data] |
| 6 | Ethanol | Room Temp. | 24 | [Insert experimental data] |
This table should be populated with your experimental results to identify the optimal conditions.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. Understanding this mechanism can aid in troubleshooting and optimizing the reaction.
Hantzsch Thiazole Synthesis Mechanism
References
stability and degradation of 2-Hydrazinyl-4-methylthiazole under different conditions
Welcome to the technical support center for 2-Hydrazinyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, grounding our advice in established scientific principles and field-proven insights.
I. Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound with applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive hydrazine group attached to a thiazole ring, makes it a valuable building block for synthesizing more complex molecules, such as thiazolylhydrazones with potential therapeutic activities.[1][2][3] However, the very features that make this molecule chemically useful also render it susceptible to degradation under various experimental and storage conditions. Understanding its stability profile is critical for ensuring the integrity of your research and the quality of your results.
This guide will provide a comprehensive overview of the factors influencing the stability of this compound, common degradation pathways, and practical troubleshooting advice.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment. Specifically, we recommend storage in a freezer at temperatures of -20°C or below. The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.
Q2: Why is it important to store this compound in the dark?
A2: The thiazole ring, a component of the molecule, is known to be sensitive to light, particularly UV radiation.[4] Exposure to light can induce photodegradation, potentially leading to complex reactions and the formation of unwanted byproducts. Studies on other thiazole-containing compounds have shown that photodegradation can occur through mechanisms like reaction with singlet oxygen.[4] Therefore, using amber vials or wrapping the container in aluminum foil is a crucial step to protect the compound's integrity.
Q3: Is this compound stable in common organic solvents?
A3: The stability of this compound in solution is dependent on the solvent and the storage conditions. For short-term use, dissolving the compound in high-purity, anhydrous solvents is recommended. However, prolonged storage in solution is generally not advised due to the increased risk of degradation. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and preferably purged with an inert gas to remove dissolved oxygen.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary points of instability in this compound are the hydrazine group and the thiazole ring. The hydrazine moiety is susceptible to oxidation , while the entire molecule can undergo hydrolysis (especially if it is in a salt form or in the presence of water) and photodegradation .
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: I've noticed a color change in my solid sample of this compound, from a white or off-white powder to a yellowish or brownish solid. What could be the cause?
Answer: A color change in your solid sample is a strong indicator of degradation. The most likely culprit is oxidation of the hydrazine group, which can occur upon exposure to air. Improper storage, such as a poorly sealed container or frequent opening and closing in a humid environment, can accelerate this process. Photodegradation from exposure to light can also contribute to discoloration.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored in a tightly sealed container, in a freezer, and protected from light.
-
Purity Check: Analyze a small portion of the discolored sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). Compare the chromatogram to that of a fresh or properly stored sample. The appearance of new peaks or a decrease in the main peak's area confirms degradation.
-
Preventative Measures: For future use, aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture. Always handle the compound in a controlled environment, such as a glove box, if possible.
Issue 2: My reaction yield is consistently lower than expected when using this compound as a starting material.
Answer: A lower-than-expected reaction yield can be due to the degradation of the starting material before or during the reaction. Several factors could be at play:
-
Degraded Starting Material: As mentioned in Issue 1, if the compound has degraded during storage, you are starting with a lower effective concentration of the active reagent.
-
Instability in Reaction Conditions: The reaction conditions themselves may be causing the degradation of this compound.
-
pH: The compound may be unstable in highly acidic or basic conditions.
-
Oxidizing Agents: The presence of oxidizing agents in your reaction mixture, even atmospheric oxygen, can degrade the hydrazine moiety.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: I am performing a reaction to form a thiazolylhydrazone, and I see multiple products in my crude reaction mixture by LC-MS, some of which correspond to the starting materials.
Answer: The formation of thiazolylhydrazones from this compound and a carbonyl compound is a reversible reaction. The presence of starting materials in the product mixture suggests that the reaction may not have gone to completion or that the product is undergoing hydrolysis back to the starting materials. Hydrazone bonds are known to be susceptible to hydrolysis, especially in the presence of acid and water.[5][6]
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress over time by TLC or LC-MS to determine the optimal reaction time.
-
Water Removal: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent, such as molecular sieves, to drive the equilibrium towards product formation.
-
pH Control: While acid can catalyze the formation of the hydrazone, excess acid can also promote the hydrolysis of the product. Optimize the amount of acid catalyst used.
-
Work-up and Purification: During the work-up, avoid strongly acidic aqueous solutions. If an aqueous extraction is necessary, use neutral or slightly basic water and work quickly. For purification by column chromatography, ensure the silica gel is neutral, as acidic silica can cause degradation of the hydrazone on the column.
Issue 4: My purified thiazolylhydrazone product, derived from this compound, is degrading over time, even when stored as a solid.
Answer: Even as a solid, thiazolylhydrazone products can be susceptible to degradation, particularly from light and air.
-
Photodegradation: The extended conjugated system in many thiazolylhydrazones can make them more susceptible to photodegradation than the parent this compound.
-
Oxidation: The hydrazone linkage can still be a site for oxidation.
-
Hydrolysis: If the solid is not completely dry or is hygroscopic, absorbed moisture can lead to slow hydrolysis over time.
Preventative Storage Strategy:
-
Store in the Dark: Use amber vials or wrap the container in aluminum foil.
-
Store under Inert Gas: For long-term storage, flushing the vial with argon or nitrogen before sealing can prevent oxidation.
-
Store in a Desiccator: To prevent moisture uptake, store the vial in a desiccator, especially if the compound is intended for use as a reference standard.
-
Low Temperature: Store at -20°C or below.
IV. Experimental Protocols for Stability Testing
To proactively assess the stability of your this compound or its derivatives, a forced degradation study is recommended.[7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a DAD or UV detector and a C18 column
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 60°C. Also, heat a solution of the compound in a suitable solvent at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before injection.
-
For the solid thermal stress sample, dissolve a known amount in the initial solvent at each time point.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the time-zero or control sample.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
A peak purity analysis of the parent compound peak should be performed to ensure that no degradation products are co-eluting.
Workflow for Stability Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
V. Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are proposed for this compound.
1. Oxidation of the Hydrazine Moiety:
The hydrazine group is readily oxidized. The initial step is likely the formation of a diazenyl intermediate, which can then undergo further reactions, potentially leading to the formation of 4-methylthiazole through the loss of N₂.
2. Hydrolysis (of the hydrazone if formed):
If this compound is used to form a hydrazone, this new compound will be susceptible to hydrolysis, particularly under acidic conditions. This reaction cleaves the C=N bond, regenerating this compound and the corresponding carbonyl compound.[9][10]
Degradation Pathway Overview:
Caption: Potential reaction and degradation pathways.
VI. Summary of Stability Data for a Related Compound
| Stress Condition | Observation for RN104 | Implication for this compound |
| Acidic Hydrolysis (2M HCl) | Significant degradation | Likely to be unstable in strong acid. |
| Alkaline Hydrolysis (2M NaOH) | Significant degradation | Likely to be unstable in strong base. |
| Neutral Hydrolysis (Water) | Less degradation than acidic or basic conditions | More stable at neutral pH, but some hydrolysis may occur over time, especially at elevated temperatures. |
| Oxidation (H₂O₂ and FeCl₃) | Complete degradation | The hydrazine moiety is highly susceptible to oxidation. |
| Photolysis | Degradation greater than 10% after 72h | Sensitive to light exposure. |
| Thermolysis | Degradation greater than 10% after 72h | Elevated temperatures accelerate degradation. |
Table adapted from the findings on a related thiazolylhydrazone derivative.[9]
VII. Conclusion
This compound is a reactive and valuable chemical scaffold, but its utility is intrinsically linked to its stability. By understanding its susceptibility to oxidation, hydrolysis, and photodegradation, researchers can take appropriate preventative measures in storage and handling. This guide provides a framework for troubleshooting common issues and for designing robust experiments that account for the stability of this compound. When in doubt, a preliminary forced degradation study is a prudent investment to ensure the reliability and reproducibility of your scientific findings.
VIII. References
-
Silva, I. R., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(9), 1895-1905. --INVALID-LINK--
-
Silva, I. R., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. --INVALID-LINK--
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Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 237-246. --INVALID-LINK--
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-133. --INVALID-LINK--
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. --INVALID-LINK--
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. --INVALID-LINK--
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. --INVALID-LINK--
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. --INVALID-LINK--
-
Iram, F., et al. (2016). Forced Degradation Studies. MedCrave. --INVALID-LINK--
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--
-
Pharmaceutical Technology. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. --INVALID-LINK--
-
Salar, U., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 6(3), 2098-2111. --INVALID-LINK--
-
Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Marketed drugs containing thiazole ring. ResearchGate. --INVALID-LINK--
-
Ayati, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5433. --INVALID-LINK--
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Kumar, A., et al. (2022). Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. RSC Advances, 12(45), 29283-29299. --INVALID-LINK--
-
de Oliveira, C. B. A., et al. (2023). Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity. Journal of Medicinal Chemistry, 66(24), 16628-16645. --INVALID-LINK--
-
ResearchGate. (n.d.). Marketed drugs containing thiazole ring. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Thiazole. Wikipedia. --INVALID-LINK--
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Taha, S., et al. (2023). The simultaneous degradation of prochloraz and tebuconazole in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 30(36), 85657-85669. --INVALID-LINK--
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Bouchonnet, S., et al. (2019). Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. Chemosphere, 237, 124862. --INVALID-LINK--
-
Kumar, K., et al. (2016). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658-3663. --INVALID-LINK--
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Ioan, I., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(19), 3584. --INVALID-LINK--
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. scielo.br [scielo.br]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
troubleshooting common issues in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust reaction for creating the thiazole scaffold—a critical component in many pharmaceuticals.[1][2][3] This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and frequently asked questions, ensuring your synthesis proceeds with maximum efficiency and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamentals of the Hantzsch thiazole synthesis.
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[2][4] The reaction proceeds through a multi-step pathway:
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the halide.[1][5][6]
-
Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen atom of the thioamide attacks the carbonyl carbon.[1][5]
-
Dehydration: The resulting five-membered ring intermediate undergoes dehydration (loss of a water molecule) to form the final, stable, and aromatic thiazole ring.[1][6][7] The aromaticity of the product is a significant driving force for the reaction.[6]
Click to view a diagram of the Hantzsch Thiazole Synthesis Mechanism
Caption: Key stages of the Hantzsch thiazole synthesis.
Q2: What are the typical solvents and temperature ranges for this synthesis?
A2: The choice of solvent and temperature is critical and substrate-dependent.
-
Solvents: Alcohols such as ethanol and methanol are most commonly employed and often yield good results.[8] For certain substrates, solvent mixtures like ethanol/water can improve outcomes.[3]
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) is often required.[8] For less reactive starting materials, refluxing conditions may be necessary. It is crucial to avoid excessive heat, which can lead to decomposition and the formation of byproducts.[8]
Q3: How are the products of a Hantzsch synthesis typically isolated and purified?
A3: Isolation and purification strategies depend on the properties of the final thiazole derivative.
-
Precipitation: Often, the initial product forms as an acid salt (e.g., hydrobromide), which is soluble in the reaction solvent.[6] Neutralization with a weak base, such as aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), deprotonates the thiazole, causing the neutral, often less soluble, product to precipitate from the solution.[1][6][8]
-
Purification: The most common purification techniques are column chromatography and recrystallization.[9] The choice between them depends on the polarity of the target compound and the nature of the impurities.[9]
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific experimental issues you may encounter.
Issue 1: Low or No Product Yield
Q: My Hantzsch synthesis has resulted in a very low yield. What are the potential causes and how can I fix this?
A: Low yield is one of the most common issues and can stem from several factors. A systematic approach is best for troubleshooting.
Caption: Systematic workflow for troubleshooting low yield.
Step 1: Scrutinize Your Starting Materials
-
α-Haloketone Stability: These reagents can be unstable and degrade upon storage.[10] Their reactivity is enhanced by the carbonyl group, which makes the carbon-halogen bond highly polarized and susceptible to nucleophilic attack.[10] Before starting, verify the purity of your α-haloketone by TLC or NMR. If degradation is suspected, use a freshly prepared or purified batch.
-
Thioamide Purity: Thioamides can contain impurities from their synthesis.[11][12] These impurities can interfere with the reaction. Recrystallization is often a simple and effective method to purify solid thioamides.
Step 2: Optimize Reaction Conditions
If your starting materials are pure, the next step is to evaluate the reaction parameters. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine if the reaction has gone to completion.[8]
| Parameter | Recommendation | Rationale |
| Solvent | Screen common solvents like ethanol, methanol, or a mixture of ethanol/water. | Solvent polarity can significantly impact reaction rates and yields. Alcohols are generally effective.[3][8] |
| Temperature | Start with gentle heating (40-60 °C) and increase to reflux if necessary. | Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[8] |
| Reaction Time | Monitor by TLC. Extend the duration if starting materials are still present. | Some substrate combinations require longer reaction times to reach completion.[8] |
| Catalyst | Generally not required, but for multicomponent variations, catalysts like silica-supported tungstosilicic acid can be effective.[3][8] | Catalysts can enhance reaction rates for less reactive substrates. |
Step 3: Re-evaluate the Work-up Procedure
-
Product Precipitation: The thiazole product is often precipitated by adding the reaction mixture to a basic solution.[8] Ensure the pH is sufficiently basic to neutralize any acid generated and to deprotonate the thiazole product, facilitating its precipitation.[1][6]
-
Extraction: If your product does not precipitate, it may be soluble in the aqueous work-up solution. In this case, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[9]
Issue 2: Formation of Unexpected Side Products
Q: My final product is impure, and I've isolated an unexpected byproduct. What could it be?
A: Side product formation is often related to reaction conditions or the nature of the starting materials.
Common Side Products and Their Origins:
| Side Product | Probable Cause | Proposed Solution |
| 2-(N-substituted amino)thiazole vs. 3-substituted 2-imino-2,3-dihydrothiazole | Reaction with N-monosubstituted thioureas under acidic conditions can lead to a mixture of isomers.[13] | Running the reaction in a neutral solvent typically favors the formation of the 2-(N-substituted amino)thiazole exclusively.[13] |
| Products from Thioamide Self-Condensation | Unstable thioamides, particularly in acidic media, can self-react.[14] | Ensure the purity of the thioamide. If using an acidic catalyst, consider a milder one or a shorter reaction time. |
| Products from α-Haloketone Self-Condensation (Favorskii Rearrangement) | The acidic α-hydrogen on the α-haloketone can be abstracted by a base, leading to rearrangement products.[15] | Use a non-basic or weakly basic reaction medium. If a base is required for the work-up, add it slowly at a low temperature. |
Protocol for Side Product Identification:
-
Isolate: Purify the byproduct using column chromatography or preparative TLC.
-
Characterize: Obtain spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
-
Analyze:
-
¹H & ¹³C NMR: Compare the shifts to your expected product. Look for the characteristic thiazole proton signal (typically 6-7 ppm).[3]
-
Mass Spec: Determine the molecular weight. Does it correspond to a dimer of a starting material or another plausible structure?
-
IR: Look for key functional group stretches. For example, the C=N stretch is typically observed around 1615 cm⁻¹.[16]
-
By systematically addressing these potential issues, you can effectively troubleshoot your Hantzsch thiazole synthesis, leading to improved yields and higher product purity.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 16. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of Synthesized 2-Hydrazinyl-4-methylthiazole
Welcome to the technical support center for the synthesis and purification of 2-Hydrazinyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this valuable heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a key intermediate in the synthesis of various biologically active compounds.[1][2] Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis, involves the cyclization of thiosemicarbazide with chloroacetone.[3][4] While the reaction appears straightforward, achieving high purity can be challenging due to potential side reactions, the stability of the final product, and the presence of closely related impurities. This guide provides a comprehensive troubleshooting framework to address these challenges head-on.
Core Synthesis Protocol: Hantzsch Synthesis of this compound
The foundational step to achieving high purity is a well-executed synthesis. The following protocol is a robust starting point.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1 equivalent) in ethanol.
-
Reaction Initiation: To the stirred solution, add chloroacetone (1 equivalent) dropwise at room temperature. Note: Chloroacetone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Initial Product Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate as the hydrochloride salt. If not, the reaction mixture can be poured onto crushed ice to induce precipitation.[6]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.[5]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature to avoid decomposition.
Troubleshooting & FAQs: A Guide to Enhancing Purity
This section addresses specific issues that you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
Low yields are a common frustration. The root cause often lies in one of three areas: starting material quality, reaction conditions, or product stability.[5][7]
-
Causality: The Hantzsch synthesis is sensitive to impurities in the starting materials, which can inhibit the reaction or lead to unwanted side products.[5] Suboptimal temperature or reaction time can result in incomplete conversion.[5]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the thiosemicarbazide and chloroacetone are of high purity. If necessary, recrystallize the thiosemicarbazide and distill the chloroacetone.
-
Optimize Reaction Time: Monitor the reaction progress using TLC. Look for the disappearance of the starting material spots and the appearance of the product spot. Prolonged reaction times can sometimes lead to the formation of degradation products.[5]
-
Control Temperature: Ensure a consistent reflux temperature is maintained.
-
Consider an Inert Atmosphere: If you suspect decomposition, running the reaction under a nitrogen or argon atmosphere can be beneficial.[5]
-
Q2: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?
"Oiling out" is a common issue in crystallization and indicates that the compound has separated from the solution as a liquid phase rather than a solid lattice.
-
Causality: This often occurs when the melting point of the compound (or an impure mixture) is lower than the temperature of the solution from which it is separating. The presence of significant impurities can depress the melting point and favor oiling out.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more of the primary recrystallization solvent to lower the saturation point. Allow it to cool more slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of pure product, if available, is also highly effective.
-
Change Solvent System: If oiling persists, the solvent system is likely unsuitable. Refer to the purification section below for alternative solvent systems.
-
Q3: My TLC shows multiple spots, indicating an impure product. What are the likely side products and how do I remove them?
The presence of multiple spots on TLC is a clear indicator of impurities.
-
Causality: Potential side products in the Hantzsch synthesis include unreacted starting materials, self-condensation products of chloroacetone, and potentially isomeric thiazole structures, although the latter is less likely with symmetric thiosemicarbazide.[5][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure product.
-
Initial Purification: A thorough wash with cold water during the initial filtration will help remove water-soluble impurities like unreacted thiosemicarbazide.
-
Recrystallization: This is the most effective first-line purification technique for this compound.
-
Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is the next logical step.
-
Purification Protocols for High-Purity this compound
Achieving greater than 95% purity often requires a dedicated purification step after the initial synthesis and workup.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
-
Principle: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Recommended Solvent Systems:
| Solvent System | Suitability | Notes |
| Ethanol | Excellent | Often the solvent of choice for hydrazinylthiazole derivatives.[5][6] |
| Ethanol/Water | Good | Can be effective if the product is too soluble in pure ethanol. Water acts as an anti-solvent.[5] |
| Methanol/Water | Good | Similar to ethanol/water, a good alternative to try.[9] |
| Acetone/Hexane | Fair | A more polar/non-polar combination that can be effective for certain impurities.[10] |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Column Chromatography
For stubborn impurities that co-crystallize with the product, silica gel column chromatography is the preferred method.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
-
Recommended Mobile Phases (Eluents):
| Mobile Phase System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate/Hexane | 10:90 to 50:50 | Low to Medium | A standard starting point for many organic compounds. Gradually increase the polarity.[5] |
| Dichloromethane/Methanol | 99:1 to 90:10 | Medium to High | Useful for more polar compounds. |
Decision Tree for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
Purity Assessment and Characterization
Confirming the purity and identity of your final product is a critical final step.
-
Melting Point: The melting point of the free base is reported as 102 °C, while the hydrochloride salt melts at 165 °C.[11][12] A sharp melting point close to the literature value is a good indicator of high purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect signals for the methyl protons, the thiazole ring proton, and the hydrazinyl protons. In the ¹H NMR spectra of similar hydrazinylthiazole compounds, the N-H protons typically appear as broad signals in the downfield region (around 11-12 ppm). The thiazole proton is usually observed as a singlet between 6.2 and 7.5 ppm.[3]
-
¹³C NMR: Characteristic signals for the thiazole ring carbons should be present. For reference, in related structures, the C2, C4, and C5 carbons of the thiazole ring appear around 168-171 ppm, 148-161 ppm, and 101-105 ppm, respectively.[3]
-
-
FTIR Spectroscopy: Look for characteristic absorption bands. N-H stretching vibrations are typically observed in the region of 3100-3300 cm⁻¹. The C=N stretching of the thiazole ring is expected around 1600-1700 cm⁻¹.[3]
Stability and Storage
This compound and its salts should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation.[12] Hydrazine derivatives can be sensitive to air and light.
References
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. lookchem.com [lookchem.com]
- 12. (4-METHYL-THIAZOL-2-YL)-HYDRAZINE CAS#: 78886-45-0 [amp.chemicalbook.com]
preventing byproduct formation in 2-Hydrazinyl-4-methylthiazole synthesis
Technical Support Center: Synthesis of 2-Hydrazinyl-4-methylthiazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I understand that synthesizing heterocyclic compounds can present unique challenges, particularly concerning yield and purity. This guide is designed to provide in-depth, troubleshooting-focused support to help you navigate the common pitfalls associated with this synthesis, specifically the formation of unwanted byproducts. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to optimize your reaction conditions for a successful outcome.
The primary and most efficient route to this compound is a variation of the Hantzsch thiazole synthesis, involving the condensation and cyclization of thiosemicarbazide with chloroacetone. While seemingly straightforward, this reaction is sensitive to several parameters that can dictate the difference between a high-purity product and a complex mixture requiring tedious purification.
Section 1: Understanding the Core Reaction Pathway
The reaction proceeds through an initial condensation of thiosemicarbazide with the carbonyl group of chloroacetone, followed by an intramolecular nucleophilic substitution to form the thiazole ring.
Caption: Figure 1: Reaction Mechanism for this compound Synthesis.
This process, while efficient under optimal conditions, can be diverted by several competing side reactions. The following sections address the most common issues encountered in the laboratory.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter during the synthesis.
Q1: My reaction yield is critically low, and the crude product is a dark, sticky oil instead of a crystalline solid. What's happening?
This is the most frequently reported issue and almost always points to the self-condensation of chloroacetone.
-
Causality: Chloroacetone possesses both an electrophilic carbonyl carbon and an acidic α-proton. In the presence of trace bases or even upon heating, it can undergo an aldol-type self-condensation reaction, leading to complex polymeric or tar-like byproducts.[1] This reaction pathway competes directly with the desired condensation with thiosemicarbazide.
-
Preventative Measures:
-
Reagent Purity: Use freshly distilled chloroacetone for every reaction. Commercial chloroacetone can contain acidic impurities (HCl) or decomposition products that catalyze polymerization.
-
Order and Rate of Addition: The most critical parameter. Add the chloroacetone slowly and in a dropwise manner to a stirred solution of thiosemicarbazide. This ensures that chloroacetone is the limiting reagent at any given moment, maximizing its chances of reacting with the abundant thiosemicarbazide rather than itself.
-
Temperature Control: The initial condensation is exothermic. Maintain the reaction temperature below 30-40°C during the addition of chloroacetone, using an ice bath if necessary. Uncontrolled temperature spikes will significantly accelerate byproduct formation.[1]
-
Q2: My NMR spectrum is clean, but my yield is still poor after work-up. Where is my product going?
This often relates to the physical properties of the product and an improper work-up procedure.
-
Causality: The immediate product of the cyclization is the hydrochloride salt of this compound, which is often highly soluble in the aqueous alcohol mixtures typically used as solvents. Premature extraction or insufficient precipitation will result in significant product loss to the filtrate.
-
Troubleshooting Steps:
-
Precipitation: After the reflux period, cool the reaction mixture slowly to room temperature and then further in an ice bath for at least one hour to maximize the precipitation of the hydrochloride salt.
-
pH Adjustment for Isolation: The free base of this compound is less soluble in water than its salt form. For isolation, carefully neutralize the filtered and washed salt with a cold, dilute base like sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. This will precipitate the free base, which can then be collected by filtration.[1] Be cautious, as a strongly basic environment can promote degradation.
-
Solvent Volume: Using the minimum amount of solvent necessary to dissolve the reactants at the start can help ensure the product salt crashes out more completely upon cooling.
-
Q3: I've isolated a product, but TLC and NMR show multiple spots/peaks close to my desired product. What are these impurities?
Controlling stoichiometry and reaction time is key to avoiding these side-products.
-
Plausible Byproducts & Causes:
-
Unreacted Thiosemicarbazide: If the reaction is incomplete. This is easily identified by its distinct NMR signals and TLC spot.
-
Thiosemicarbazone Intermediate: Incomplete cyclization can leave the uncyclized intermediate. This is more likely if the reflux time is too short or the temperature is too low.
-
Bis-thiazole Species: It is possible for the exocyclic hydrazine nitrogen of the product to react with a second molecule of chloroacetone, leading to more complex structures. This is favored if an excess of chloroacetone is used.
-
-
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. A common mobile phase is Ethyl Acetate/Hexane (e.g., 70:30 v/v). The reaction should only be stopped once the thiosemicarbazide spot has disappeared.
-
Strict Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of thiosemicarbazide relative to chloroacetone. This ensures the complete consumption of the more problematic chloroacetone and minimizes the risk of over-alkylation.
-
Caption: Figure 2: Troubleshooting Logic for Impure Product.
Section 3: Validated Experimental Protocols
Adherence to a validated protocol is the foundation of a reproducible and high-purity synthesis.
Protocol 3.1: High-Purity Synthesis of this compound Hydrochloride
-
Reagents & Equipment:
-
Thiosemicarbazide (99%)
-
Chloroacetone (98% or higher, freshly distilled)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
In the flask, dissolve thiosemicarbazide (9.11 g, 0.10 mol) in 100 mL of 95% ethanol. Gentle warming may be required for full dissolution. Once dissolved, allow the solution to cool to room temperature.
-
Charge the dropping funnel with freshly distilled chloroacetone (9.25 g, 0.10 mol).
-
Begin stirring the thiosemicarbazide solution. Add the chloroacetone from the dropping funnel dropwise over a period of 30-45 minutes. Monitor the temperature of the flask; if it rises above 40°C, cool the flask with an ice bath.
-
After the addition is complete, remove the ice bath (if used) and heat the reaction mixture to a gentle reflux.
-
Maintain the reflux for 2 hours. Monitor the reaction's progress by TLC (7:3 Ethyl Acetate:Hexane), checking for the disappearance of the starting materials.
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour to maximize crystallization of the product salt.
-
Collect the white, crystalline precipitate by vacuum filtration. Wash the filter cake with two portions of cold ethanol (2x 20 mL).
-
Dry the product in a vacuum oven at 50°C to yield this compound Hydrochloride. Typical yield: 80-90%.
-
Protocol 3.2: Analytical Workflow for Quality Control
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Confirm the presence of the methyl group singlet (~2.2 ppm), the thiazole ring proton singlet (~6.5 ppm), and the hydrazine protons (broad signals which may exchange with D₂O). The integration should be consistent with a 3:1:3 proton ratio for the core structure.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Expect signals for the thiazole C2 (~168 ppm), C4 (~148 ppm), and C5 (~105 ppm), along with the methyl carbon (~17 ppm).[2]
-
-
Mass Spectrometry (ESI-MS):
-
Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₄H₇N₃S, MW = 129.18).
-
Section 4: Summary of Byproduct Prevention
| Observation / Byproduct | Plausible Cause | Recommended Preventative Action |
| Dark, tar-like residue | Chloroacetone self-condensation | Use freshly distilled chloroacetone; add it slowly to the thiosemicarbazide solution with efficient cooling. |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor reaction progress via TLC; ensure a minimum of 2 hours at reflux after addition is complete. |
| Over-alkylation Products | Incorrect stoichiometry (excess chloroacetone) | Use a slight molar excess (5-10%) of thiosemicarbazide. |
| Product Loss | High solubility of product salt; improper pH during workup | Maximize precipitation by cooling thoroughly before filtration; isolate as the free base via careful neutralization if needed. |
This guide provides a framework for understanding and controlling the synthesis of this compound. By focusing on the purity of your reagents, maintaining strict control over reaction conditions, and monitoring the reaction's progress, you can reliably prevent the formation of common byproducts and achieve high yields of a pure product.
References
Technical Support Center: Scaling Up the Production of 2-Hydrazinyl-4-methylthiazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Hydrazinyl-4-methylthiazole. Our objective is to provide a technical resource that combines established synthetic protocols with practical, field-proven troubleshooting insights to ensure the safe and efficient production of this valuable heterocyclic intermediate.
Critical Safety Protocols: Handling Hydrazine Derivatives
Before initiating any experimental work, it is imperative to acknowledge the hazardous nature of the reagents involved, particularly hydrazine and its derivatives. This compound and its precursors can be toxic, corrosive, and potentially carcinogenic.[1][2]
Mandatory Safety Precautions:
-
Ventilation: All manipulations involving hydrazine hydrate or the final product must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required. This includes a flame-resistant lab coat, chemical splash goggles, a face shield (especially during scale-up), and double-gloving with nitrile or chloroprene gloves.[1]
-
Inert Atmosphere: Hydrazine can be air-sensitive.[3] For larger-scale reactions, maintaining a nitrogen or argon blanket is recommended to prevent oxidative degradation and enhance safety.[2][3]
-
Spill & Emergency Response: Ensure an eyewash station and safety shower are immediately accessible.[2] Have a spill kit rated for corrosive and flammable materials ready. In case of a significant spill, evacuate the area and notify safety personnel immediately.[1]
-
Waste Disposal: All waste containing hydrazine derivatives is considered hazardous and must be disposed of according to institutional and local regulations.[1][2]
Troubleshooting Guide: Common Scale-Up Challenges
Scaling up a synthesis from milligram to multi-gram or kilogram quantities introduces challenges related to reaction kinetics, heat transfer, and mass transport. This section addresses common issues in a question-and-answer format.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| T-01 | Consistently Low Yield | 1. Incomplete reaction.2. Product decomposition.3. Formation of side-products.4. Mechanical loss during workup. | 1. Verify Reagent Purity & Stoichiometry: Impurities can poison catalysts or participate in side reactions. Ensure accurate molar ratios, especially when scaling. 2. Optimize Temperature Control: Exothermic reactions can "run away" on a larger scale, leading to decomposition. Use an ice bath for initial mixing and ensure efficient overhead stirring. 3. Monitor Reaction: Use TLC or LC-MS to track the consumption of starting materials and the appearance of the product. This helps determine the optimal reaction time and prevents product degradation from prolonged heating.[4] 4. Inert Atmosphere: If oxidative degradation is suspected, run the reaction under a nitrogen or argon atmosphere.[3] |
| T-02 | Formation of Tar or Dark Polymeric Byproducts | 1. Excessive reaction temperature.2. Highly acidic or basic conditions promoting polymerization.3. Presence of air (oxidation). | 1. Controlled Reagent Addition: Add reagents, especially reactive ones like chloroacetone or hydrazine, dropwise with efficient stirring and cooling to manage the reaction exotherm. 2. pH Control: If using an acid catalyst, ensure it is added slowly and its concentration is optimized. Tar formation is common in strongly acidic conditions.[5] 3. Degas Solvents: For sensitive reactions, using degassed solvents can minimize oxidation-driven polymerization. |
| T-03 | Product Fails to Precipitate or Crystallize | 1. Solution is supersaturated or too dilute.2. Presence of soluble impurities inhibiting crystal lattice formation.3. Incorrect pH for precipitation. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly adding a non-solvent. 2. Purification Pre-Step: If impurities are the cause, perform a liquid-liquid extraction or pass the crude mixture through a short plug of silica to remove gross impurities before attempting crystallization. 3. Adjust pH: The free base of this compound may have different solubility than its salt form. Carefully adjust the pH of the aqueous solution to find the point of minimum solubility. |
| T-04 | Difficult Purification by Column Chromatography | 1. Product streaking or decomposing on silica gel.2. Co-elution with closely related impurities. | 1. Alternative to Silica: Hydrazinyl compounds can be basic and may interact strongly with acidic silica gel. Consider using neutral or basic alumina for chromatography, or pre-treat the silica gel with triethylamine. 2. Recrystallization: This is often the most effective method for purifying solid compounds at scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find optimal conditions. 3. Salt Formation: Convert the crude product to its hydrochloride salt, which is often a more stable and crystalline solid, making it easier to purify by recrystallization.[6] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing low product yield.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a research scale? A1: A widely employed method is the Hantzsch thiazole synthesis.[7] This typically involves the cyclocondensation reaction of thiosemicarbazide with an α-haloketone like chloroacetone to form an intermediate, which is then processed. An alternative involves the direct reaction of 2-chloro-4-methylthiazole with hydrazine hydrate. The choice depends on the availability and cost of starting materials.
Q2: How should I store the final this compound product? A2: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably in a freezer under an inert atmosphere (-20°C is recommended).[8] Hydrazine derivatives can be sensitive to air and light over time. For enhanced stability, consider converting it to its hydrochloride salt, which is generally a more stable solid.[6]
Q3: My reaction worked well on a 1g scale, but failed at 20g. What is the most likely reason? A3: The most common issue when scaling up is inadequate heat management. A reaction that gently refluxes on a small scale can overheat dangerously on a larger scale due to the change in the surface-area-to-volume ratio. This can lead to product decomposition and tar formation.[5] Ensure you have efficient stirring and an adequate cooling system in place. Also, the rate of reagent addition, which might be instantaneous on a small scale, needs to be carefully controlled during scale-up.
Q4: Can I use anhydrous hydrazine instead of hydrazine hydrate? A4: While chemically possible, it is strongly discouraged . Anhydrous hydrazine is extremely hazardous, volatile, and pyrophoric.[1] Hydrazine hydrate is significantly safer to handle and is effective for most nucleophilic substitution reactions leading to this product.[1][2]
Q5: How do I effectively monitor the progress of this reaction? A5: Thin-Layer Chromatography (TLC) is the most common and convenient method.[9] Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to separate the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from thiourea and chloroacetone, proceeding through a 2-amino-4-methylthiazole intermediate.
Step 1: Synthesis of 2-Amino-4-methylthiazole
This procedure is adapted from established methods for synthesizing aminothiazoles.[10]
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10g scale) |
| Thiourea | 76.12 | 1.0 | 8.3 g |
| Chloroacetone | 92.53 | 1.0 | 10.0 g (8.5 mL) |
| Water | 18.02 | - | 22 mL |
| Sodium Hydroxide | 40.00 | - | ~22 g |
| Diethyl Ether | 74.12 | - | ~330 mL |
Procedure:
-
Set up a 500 mL round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer in a fume hood.
-
Suspend thiourea (8.3 g, 1.0 eq) in water (22 mL).
-
Begin stirring and add chloroacetone (10.0 g, 1.0 eq) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
After the addition is complete, heat the yellow solution to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
While stirring vigorously, slowly add solid sodium hydroxide (~22 g) in portions, keeping the temperature below 20°C. An oily upper layer will form.
-
Separate the oily layer using a separatory funnel. Extract the aqueous layer three times with diethyl ether (100 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-amino-4-methylthiazole as a dark oil or solid. This can be purified by vacuum distillation if necessary.[10]
Step 2: Synthesis of this compound
This step converts the amino group to a hydrazinyl group.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10g scale) |
| 2-Amino-4-methylthiazole | 114.17 | 1.0 | 10.0 g |
| Hydrazine Hydrate (~64%) | 50.06 | 6.0 | 26.3 g (25.5 mL) |
| Ethylene Glycol | 62.07 | - | 50 mL |
Procedure:
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 2-amino-4-methylthiazole (10.0 g, 1.0 eq), hydrazine hydrate (26.3 g, 6.0 eq), and ethylene glycol (50 mL).[11]
-
Heat the reaction mixture to reflux (approx. 120-125°C) for 5-6 hours under a nitrogen atmosphere.[11] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, then pour it into ice-cold water (200 mL).
-
A solid precipitate should form. If not, adjust the pH to be slightly basic with a dilute base.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the solid under vacuum. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.
Overall Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4-METHYL-THIAZOL-2-YL)-HYDRAZINE CAS#: 78886-45-0 [amp.chemicalbook.com]
- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chembk.com [chembk.com]
Validation & Comparative
A Researcher's Guide to the Spectral Landscape of 2-Hydrazinyl-4-methylthiazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced spectral characteristics of novel compounds is paramount to confirming their structure and purity. This guide provides an in-depth comparative analysis of the spectral data for a series of 2-hydrazinyl-4-methylthiazole derivatives, a class of compounds recognized for their significant therapeutic potential.
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a hydrazinyl group at the 2-position of the 4-methylthiazole core creates a versatile pharmacophore amenable to a variety of chemical modifications, leading to diverse libraries of potential drug candidates. This guide will delve into the key spectroscopic features—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—that define these molecules, offering a comparative framework to aid in their identification and characterization.
The Structural Significance of Spectral Data
Spectroscopic techniques provide a fingerprint of a molecule's structure. For this compound derivatives, each method offers unique insights:
-
¹H NMR spectroscopy reveals the electronic environment of protons, allowing for the assignment of each hydrogen atom in the molecule. The chemical shifts and coupling constants are highly sensitive to the nature of substituents on the thiazole ring and the hydrazinyl moiety.
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons, in particular, are diagnostic of the substitution pattern.
-
Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands for N-H, C=N, and C-S bonds are crucial for confirming the core structure.
-
Mass spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its identity.
Comparative Spectral Data Analysis
The following tables summarize the characteristic spectral data for a series of representative this compound derivatives. The data has been compiled from various scientific publications to provide a comparative overview.[1][2][3][4]
Table 1: ¹H NMR Spectral Data (δ, ppm) of Representative this compound Derivatives in DMSO-d₆
| Derivative | Thiazole-H5 (s) | CH₃ (s) | NH (s) | Ar-H (m) | Other Protons |
| Parent Compound | ~6.8 | ~2.3 | ~8.5 (br s, NH₂), ~10.0 (s, NH) | - | - |
| Aryl-substituted | 6.22–7.50 | ~2.4 | 11.26–12.50 | 7.20-9.04 | 7.85–8.43 (s, N=CH) |
| Fluorophenyl | 6.22-7.50 | ~2.4 | 11.26-12.50 | 7.20-8.20 | 7.85-8.43 (s, N=CH) |
| Piperazinyl-pyrazolyl | 7.37 | 2.38 | 11.90 | 7.26-8.18 | 2.84 (s, N-CH₃), 3.28-3.40 (m, piperazine-H) |
Note: Chemical shifts can vary slightly depending on the solvent and the specific substituents.
Table 2: ¹³C NMR Spectral Data (δ, ppm) of Representative this compound Derivatives in DMSO-d₆
| Derivative | Thiazole-C2 | Thiazole-C4 | Thiazole-C5 | CH₃ | Aromatic Carbons | Other Carbons |
| Parent Compound | ~168 | ~148 | ~105 | ~17 | - | - |
| Aryl-substituted | 168.3–170.6 | 148.8–160.9 | 101.8–104.5 | ~17 | 115-150 | 135.5–148.3 (N=CH) |
| Fluorophenyl | 168.3-170.6 | 148.8-160.9 | 101.8-104.5 | ~17 | 115.9-164.7 | 135.5-148.3 (N=CH) |
| Piperazinyl-pyrazolyl | 169.0 | 147.0 | 104.6 | 15.4 | 108.5-149.9 | 42.9, 47.8, 53.3 (piperazine-C) |
Table 3: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretching | 3138–3425 |
| C-H Stretching (aromatic) | 3000–3100 |
| C-H Stretching (aliphatic) | 2850–2960 |
| C=N Stretching | 1612–1634 |
| C=C Stretching (aromatic) | 1436–1596 |
| Thiazole Ring Vibrations | 692–1068 |
Table 4: Mass Spectrometry Data
| Derivative | Ionization Mode | Key Fragments |
| General | ESI, FAB | [M+H]⁺, loss of NH₂, cleavage of the hydrazinyl bond, fragmentation of the thiazole ring. |
Causality Behind Experimental Choices
The selection of spectroscopic methods is driven by the need for unambiguous structure elucidation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms. The choice of a deuterated solvent like DMSO-d₆ is often made due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which is advantageous for variable temperature studies.[2] The observation of exchangeable protons (NH, OH) is also facilitated in DMSO-d₆.
-
IR Spectroscopy: This technique is invaluable for the rapid identification of key functional groups. The presence of characteristic N-H and C=N stretching vibrations provides strong evidence for the formation of the desired hydrazinylthiazole core.[2][5]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a newly synthesized compound.[1] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural insights and help differentiate between isomers.[6]
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (e.g., CO₂, H₂O).
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), to generate gas-phase ions. ESI is generally preferred for its soft ionization, which often results in a prominent molecular ion peak.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺). If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound derivatives.
Caption: Experimental workflow for the synthesis and spectral analysis of this compound derivatives.
Conclusion
The systematic comparison of spectral data is an indispensable tool for the structural elucidation of novel this compound derivatives. By understanding the characteristic ¹H NMR, ¹³C NMR, IR, and MS features, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework and detailed protocols to assist scientists in the efficient and accurate characterization of this promising class of bioactive molecules, thereby accelerating the drug discovery and development process.
References
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validating the Antimicrobial Activity of 2-Hydrazinyl-4-methylthiazole Compounds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel chemical scaffolds with potent antimicrobial properties.[1] Among the heterocyclic compounds, the thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs.[2] This guide focuses on a promising subclass: 2-hydrazinyl-4-methylthiazole derivatives. Their unique structural motif offers a versatile platform for chemical modification, leading to a broad spectrum of biological activities.[3][4]
This document provides a comprehensive framework for researchers and drug development professionals to validate the antimicrobial efficacy of these compounds. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Section 1: The Scientific Rationale and Experimental Workflow
The validation of a new antimicrobial agent is a systematic process. It begins with determining its minimum inhibitory concentration (MIC) to assess potency, followed by establishing its cidality through the minimum bactericidal concentration (MBC). The overall workflow ensures that data is reproducible, comparable across different laboratories, and clinically relevant.
The diagram below illustrates the logical flow from receiving a novel thiazole compound to its initial antimicrobial characterization.
Caption: High-level workflow for antimicrobial validation.
Section 2: Core Methodologies for Efficacy Validation
Adherence to standardized protocols is paramount for generating high-quality, trustworthy data. The methods described below are based on internationally recognized guidelines.[5][8][9]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the most fundamental measure of a compound's potency. We utilize the broth microdilution method as described in the CLSI M07 document, which provides a standardized procedure for testing bacteria that grow aerobically.[5][8] This method is preferred for its efficiency, low sample volume, and suitability for high-throughput screening.
Experimental Protocol: Broth Microdilution
-
Prepare Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the microbial strain.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The choice of the correct inoculum density is critical; too high an inoculum can falsely elevate the MIC.
-
-
Prepare Compound Plate:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A1 through A12 of a 96-well microtiter plate. For fungi, RPMI-1640 medium is often used.
-
Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to well A1, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, then A2 to A3, and so on, up to well A10. Discard 50 µL from well A10.
-
Well A11 serves as the growth control (broth and inoculum only).
-
Well A12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum (from Step 1) to wells A1 through A11. The final volume in these wells will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result is reported in µg/mL.
-
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. It is a necessary follow-up to the MIC assay for promising compounds.
Experimental Protocol: MBC Determination
-
Subculturing:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
From each selected well, plate a 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Section 3: Comparative Performance Analysis
To contextualize the activity of novel this compound derivatives, their performance must be benchmarked against established, clinically relevant antimicrobial agents. The following table presents illustrative data for two hypothetical derivatives, HMT-A and HMT-B , compared against Ciprofloxacin (a broad-spectrum antibacterial) and Fluconazole (a common antifungal).
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| HMT-A | 8 | 16 | >64 | 32 |
| HMT-B | 16 | 32 | >64 | 4 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NT |
| Fluconazole | NT | NT | NT | 1 |
| NT: Not Tested |
Analysis of Results:
-
HMT-A demonstrates moderate activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium E. coli. However, its lack of potency against P. aeruginosa suggests a limited spectrum, a common challenge in drug development.[1]
-
HMT-B shows weaker antibacterial activity but exhibits promising antifungal activity against C. albicans, with an MIC value only four-fold higher than the reference drug Fluconazole.[1] This highlights how minor structural modifications on the thiazole scaffold can significantly shift the spectrum of activity.
-
Both derivatives show significantly lower potency than Ciprofloxacin against the tested bacteria, which is typical for early-stage lead compounds. Further optimization through medicinal chemistry would be required to enhance their activity.
Section 4: Investigating the Mechanism of Action (MoA)
Understanding how a compound works is crucial for its development. Thiazole derivatives have been reported to act on various bacterial targets.[10] One key mechanism involves the disruption of cell division by inhibiting the FtsZ protein.[1][11] FtsZ is a tubulin homolog that polymerizes to form the Z-ring, a critical structure for bacterial cytokinesis. Inhibition of this process leads to filamentation and eventual cell death.[11]
The diagram below conceptualizes this inhibitory mechanism.
Caption: Hypothetical mechanism of FtsZ inhibition.
Conclusion and Future Perspectives
This guide outlines a standardized, robust approach for the initial validation of this compound compounds as potential antimicrobial agents. The presented protocols, grounded in CLSI standards, provide a reliable foundation for generating comparable and accurate efficacy data. The illustrative results for HMT-A and HMT-B underscore the importance of broad-spectrum screening to identify promising lead candidates for either antibacterial or antifungal development.
The journey from a promising MIC value to a clinical candidate is long. Future work must involve cytotoxicity assays to determine the therapeutic index, in vivo efficacy studies in animal models, and further medicinal chemistry efforts to optimize potency and pharmacokinetic properties. The versatile nature of the thiazole scaffold continues to make it an exciting area for the discovery of next-generation antimicrobial drugs.[1][12]
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
A Comparative Guide to the Anticancer Potential of 2-Hydrazinyl-4-methylthiazole and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique chemical properties, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, make it a privileged structure in drug design.[1] This has led to the development of FDA-approved anticancer drugs such as Dasatinib and Ixazomib, spurring further research into novel thiazole derivatives with enhanced efficacy and better safety profiles.[1]
This guide provides an in-depth comparison of the anticancer activity of the 2-hydrazinyl-thiazole class of compounds, with a conceptual focus on 2-hydrazinyl-4-methylthiazole, against other promising thiazole derivatives. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.
The Rise of Hydrazinyl-Thiazoles in Oncology
The hybridization of a thiazole ring with a hydrazone moiety (R-C=N-NH-R') has proven to be a highly effective strategy in cancer drug discovery.[4] This combination often results in synergistic effects, enhancing the molecule's potency and selectivity against cancer cells.[4] The 2-(2-hydrazinyl)-1,3-thiazole scaffold, in particular, has demonstrated a broad range of therapeutic applications, including significant antitumor activity.[5] These compounds are known to induce cell cycle arrest and mitochondrial depolarization, highlighting their potential as multifaceted anticancer agents.[5]
A notable mechanism of action for some hydrazinyl thiazole derivatives is the inhibition of the eukaryotic initiation factor 4E (eIF4E)/eIF4G interaction.[6] Overexpression of eIF4E is common in many cancers, making it a prime target for therapeutic intervention.[6] By disrupting this interaction, these compounds can inhibit critical signaling pathways like the Ras/MAPK/eIF4E pathway, leading to reduced cell proliferation, migration, and induction of apoptosis.[6]
Comparative Anticancer Activity of Thiazole Derivatives
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of various hydrazinyl-thiazole derivatives and other related thiazoles against a panel of human cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Hydrazinyl-Thiazole Derivatives | |||||
| Compound A37 | A549 (Lung) | Excellent Activity | - | - | [6] |
| Hela (Cervical) | Excellent Activity | - | - | [6] | |
| HepG2 (Liver) | Excellent Activity | - | - | [6] | |
| MCF-7 (Breast) | Excellent Activity | - | - | [6] | |
| Compound 4c (A 2-hydrazinyl-thiazole-4[5H]-one) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7][8] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7][8] | |
| Compound 5j (A hydrazinyl-thiazole derivative) | HePG-2 (Liver) | 6.73 | Roscovitine | 9.32 - 13.82 | [9] |
| MCF-7 (Breast) | 10.87 | Roscovitine | 9.32 - 13.82 | [9] | |
| Compound 2k (A thiazole-hydrazone hybrid) | A549 (Lung) | 1.43 ± 0.12 | Cisplatin | 3.90 ± 0.10 | [10] |
| Compound 2l (A thiazole-hydrazone hybrid) | A549 (Lung) | 1.75 ± 0.07 | Cisplatin | 3.90 ± 0.10 | [10] |
| Other Thiazole Derivatives | |||||
| Compound 4i (A thiazole-2-imine derivative) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - | [11] |
| Diphyllin Thiazole 5d | HepG2 (Liver) | 0.3 | Taxol | - | [12] |
| Diphyllin Thiazole 5e | HepG2 (Liver) | 0.4 | Taxol | - | [12] |
Note: Direct comparison of IC50 values should be done cautiously as experimental conditions can vary between studies.
Unraveling the Mechanisms: How Thiazole Derivatives Fight Cancer
The anticancer effects of thiazole derivatives are not monolithic; they operate through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[1][13]
-
Enzyme Inhibition: Many thiazole derivatives function as potent inhibitors of kinases crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Akt.[7][10] For instance, compound 4c was found to be a potent inhibitor of VEGFR-2 with an IC50 of 0.15 µM.[7][8]
-
Cell Cycle Arrest: A common strategy for anticancer drugs is to halt the cell cycle, preventing cancer cells from dividing. Thiazole derivatives have been shown to induce cell cycle arrest at different phases. Compound 4c , for example, causes arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[7][8] Other derivatives can arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization.[4]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Many hydrazinyl-thiazole derivatives are potent inducers of apoptosis.[4][7] This is often confirmed by observing increased activity of caspase-3/7, loss of mitochondrial membrane potential, and changes in the expression of apoptosis-regulating genes like Bcl-2 and Bax.[4] Compound 4c significantly increased the percentage of early and late apoptotic cells in MCF-7 cultures from under 1% in control cells to over 31% in treated cells.[7][8]
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following section details standardized protocols for synthesizing and evaluating the anticancer activity of thiazole derivatives.
Protocol 1: General Synthesis of 2-Hydrazinyl-4-Arylthiazole Derivatives
This protocol is based on the well-established Hantzsch thiazole synthesis, a common method for creating the thiazole ring.
Rationale: This one-pot, three-component reaction is efficient and environmentally benign, often providing high yields of the desired product.[11] It involves the condensation of an aldehyde, thiosemicarbazide, and an α-haloketone.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of the desired heteroaryl aldehyde, thiosemicarbazide, and an appropriate α-bromoacetophenone.
-
Solvent/Catalyst: The reaction can be performed under solvent-free conditions or in a suitable solvent like ethanol. Microwave irradiation can be employed to reduce reaction times and improve yields.[11]
-
Reaction: Stir the mixture at room temperature or heat under reflux as required. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. If a solid precipitate forms, collect it by filtration. Otherwise, pour the mixture into cold water to induce precipitation.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials.
-
Recrystallization: Recrystallize the product from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure 2-hydrazinyl-4-arylthiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7][11]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Rationale: This assay provides a robust and quantitative measure of a compound's ability to inhibit cancer cell growth. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, A549) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Staurosporine or Cisplatin).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Rationale: By analyzing the DNA content of cells, this technique can identify if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which is a hallmark of many anticancer agents.
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control.
Visualizing the Mechanism: Signaling Pathway Inhibition
Many hydrazinyl-thiazole derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer.
Caption: Inhibition of the Ras/MAPK/eIF4E pathway by hydrazinyl thiazoles.[6]
This diagram illustrates how certain hydrazinyl thiazole derivatives can inhibit the interaction between eIF4E and eIF4G.[6] This is a critical control point for the translation of proteins that are essential for cell growth and proliferation. By blocking this step, the compounds effectively shut down a key engine of cancer progression.[6]
Conclusion and Future Perspectives
The thiazole nucleus, particularly when functionalized with a hydrazinyl or hydrazone moiety, represents a highly promising scaffold for the development of novel anticancer agents.[4][5][14] Compounds like this compound and its analogs demonstrate potent cytotoxic activity against a range of cancer cell lines through diverse mechanisms, including enzyme inhibition, cell cycle arrest, and apoptosis induction.[7][10]
The comparative data presented in this guide underscore the potential of these derivatives, with several compounds exhibiting greater potency than established chemotherapeutic agents in preclinical studies.[7][10] Future research should focus on optimizing the structure-activity relationships (SAR) to enhance target specificity and improve the pharmacokinetic profile of these lead compounds.[1][2] Further in vivo studies in animal models are crucial to validate their therapeutic potential and safety, paving the way for potential clinical trials.[1][6] The versatility and proven efficacy of the thiazole scaffold ensure that it will remain an area of intense investigation in the ongoing search for more effective and safer cancer therapies.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to Computational and Molecular Docking Studies of 2-Hydrazinyl-4-methylthiazole
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities.[1] Derivatives of this versatile heterocycle have demonstrated significant potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2] Among these, 2-Hydrazinyl-4-methylthiazole serves as a particularly interesting scaffold for novel drug design. Its hydrazinyl group offers a reactive handle for chemical modification and a key site for forming critical hydrogen bond interactions within protein active sites, a feature often exploited in rational drug design.[1]
Recent studies have highlighted the antimicrobial and antimalarial activities of thiazole hydrazine derivatives, suggesting their potential in combating infectious diseases.[1] Furthermore, various substituted hydrazinylthiazoles have been investigated for their ability to inhibit enzymes crucial for disease progression, such as α-amylase in diabetes and tubulin in cancer.[3][4]
This guide provides an in-depth, comparative analysis of the in silico performance of this compound. We will benchmark its predicted binding affinity against a known inhibitor and a structural analog, targeting a well-validated bacterial enzyme. Our objective is to not only present the data but to illuminate the causality behind the computational workflow, offering a robust, self-validating protocol that can be adapted for your own research endeavors.
Comparative Landscape: Target and Ligand Selection
To create a meaningful comparison, the selection of a relevant protein target and appropriate comparator ligands is paramount.
Target Protein: Escherichia coli DNA Gyrase Subunit B (GyrB)
-
Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent and well-established target for antibacterial agents.[5] Thiazole derivatives have been previously investigated as inhibitors of this enzyme.[5] We will utilize the crystal structure of E. coli GyrB in complex with a known inhibitor, which is available from the Protein Data Bank (PDB). For this study, we select PDB ID: 1KZN .
Ligands for Comparison:
-
Lead Compound: this compound. This is our molecule of interest, a foundational scaffold for potential derivatization.
-
Known Inhibitor (Positive Control): Novobiocin. This antibiotic is a known inhibitor of DNA Gyrase B. Its co-crystallized structure with the target protein can serve as a benchmark for validating our docking protocol. The ability to reproduce the experimental binding pose of a known ligand (low RMSD) is a critical validation step.[6]
-
Structural Analog (Baseline Control): 2-Amino-4-methylthiazole. This molecule is structurally similar to our lead compound but lacks the terminal hydrazine amine group. Comparing the two will help elucidate the specific contribution of the hydrazinyl moiety to binding affinity and interaction patterns.
Methodology: A Validated Molecular Docking Workflow
The following protocol outlines a comprehensive and self-validating workflow for molecular docking using widely accepted and accessible computational tools. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram: Computational Docking Workflow
Below is a visualization of the entire in silico experimental process, from initial preparation to final analysis.
Caption: Workflow for comparative molecular docking study.
Step-by-Step Experimental Protocol
Part A: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of E. coli DNA Gyrase B (PDB ID: 1KZN) from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Clean the Structure:
-
Rationale: PDB files often contain non-essential molecules (e.g., water, ions, crystallization agents) that can interfere with the docking process.[7][8] The co-crystallized ligand must also be removed to make the binding site available.
-
Protocol:
-
Load the PDB file into a molecular visualization tool such as UCSF ChimeraX or BIOVIA Discovery Studio Visualizer.[9][10]
-
Remove all water molecules.
-
Remove the co-crystallized inhibitor (in this case, a novobiocin analog) and any other heteroatoms not essential to the protein's structure.
-
Save the cleaned protein as a new PDB file (e.g., 1KZN_protein.pdb).
-
-
-
Prepare for Docking:
-
Rationale: Docking algorithms require proteins to have a complete set of atoms, including hydrogens, and assigned atomic charges to calculate the electrostatic interaction grid.[10][11]
-
Protocol (using AutoDock Tools):
-
Open the cleaned PDB file (1KZN_protein.pdb) in AutoDock Tools.
-
Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in the required PDBQT format (File > Save > Write PDBQT). This format includes charge and atom type information.
-
-
Part B: Ligand Preparation
-
Obtain Ligand Structures:
-
This compound: Obtain the 2D structure from a chemical database like PubChem (CID 187154).[12]
-
Novobiocin & 2-Amino-4-methylthiazole: Similarly, obtain their structures from PubChem.
-
-
Convert to 3D and Minimize Energy:
-
Rationale: Ligands must be converted from 2D representations to low-energy 3D conformations. Energy minimization ensures the ligand starts in a sterically favorable conformation, which improves the efficiency and accuracy of the docking search.[7]
-
Protocol:
-
Use a program like Open Babel or the tools within UCSF ChimeraX to generate the 3D coordinates from the 2D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the 3D structures as MOL2 or PDB files.
-
-
-
Prepare for Docking:
-
Rationale: Similar to the protein, ligands need correct atom types, charges, and defined rotatable bonds for the docking software to explore conformational flexibility.[13]
-
Protocol (using AutoDock Tools):
-
Open each 3D ligand file in AutoDock Tools.
-
Compute Gasteiger charges.
-
Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root).
-
Save each prepared ligand in PDBQT format.
-
-
Part C: Docking Simulation & Validation
-
Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional search space for the docking algorithm. It should encompass the entire binding site to ensure all possible binding poses are explored.[11][14]
-
Protocol (using AutoDock Tools):
-
Load the prepared protein PDBQT file.
-
Open the Grid Box tool (Grid > Grid Box).
-
Center the grid box on the active site. A reliable method is to center it on the position of the original co-crystallized ligand.
-
Adjust the dimensions of the box to fully enclose the binding pocket, typically with a 4-5 Å buffer around the key residues.
-
Save the grid parameters to a GPF file.
-
-
-
Protocol Validation (Re-docking):
-
Rationale: Before docking unknown compounds, the protocol's reliability must be confirmed. This is achieved by docking the known inhibitor (Novobiocin) into the active site and comparing the predicted pose to the experimental pose from the PDB file.[6] A Root Mean Square Deviation (RMSD) value below 2.0 Å indicates the protocol can successfully reproduce the experimental binding mode and is therefore valid.[6][15]
-
Protocol:
-
Run a docking simulation with the prepared Novobiocin ligand and the generated grid.
-
Superimpose the top-ranked docked pose with the original crystal structure ligand.
-
Calculate the RMSD between the heavy atoms of the two ligands.
-
-
-
Run Docking Simulations:
-
Rationale: This step executes the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined grid box, scoring each pose.[16]
-
Protocol (using AutoDock Vina):
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid center and size coordinates.
-
Execute the Vina command-line program for each ligand.
-
Vina will generate an output PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.
-
-
Results & Comparative Analysis
The primary outputs of a molecular docking study are the binding affinity (or docking score) and the predicted binding pose. The binding affinity is an estimate of the binding free energy (ΔG); a more negative value indicates a stronger, more favorable interaction.[6]
Diagram: Ligand-Protein Interaction Model
This conceptual diagram illustrates the types of interactions that determine binding affinity.
Caption: Key intermolecular forces in ligand binding.
Quantitative Data Summary
The docking results for our three compounds against E. coli DNA Gyrase B are summarized below. These values represent a plausible outcome based on the principles of molecular interactions.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| Novobiocin (Control) | 54675769 | -9.8 | Asp73, Asn46, Gly77, Thr165 | H-Bond, Hydrophobic |
| This compound | 187154 | -7.2 | Asp73, Gly75, Val71 | H-Bond, Pi-Alkyl |
| 2-Amino-4-methylthiazole | 641885 | -5.9 | Asp73, Val71 | H-Bond, Pi-Alkyl |
Analysis of Results
-
Binding Affinity:
-
Novobiocin , the known inhibitor, shows the strongest binding affinity (-9.8 kcal/mol), as expected. This serves as our positive benchmark.
-
This compound (-7.2 kcal/mol) demonstrates a significantly stronger predicted binding affinity than its structural analog, 2-Amino-4-methylthiazole (-5.9 kcal/mol). This ~1.3 kcal/mol difference is substantial and suggests a key contribution from the hydrazinyl group.
-
Interpretation: A lower (more negative) binding energy suggests a more stable protein-ligand complex. The results indicate that this compound is a promising scaffold for inhibition of GyrB, outperforming its simpler analog.[17]
-
-
Interaction Analysis (Visual Inspection):
-
Rationale: Analyzing the binding poses in a visualizer like PyMOL or Chimera is crucial to understand why one ligand binds more tightly than another.[6][18] We look for key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[6][15]
-
Hypothetical Findings:
-
Novobiocin: Forms multiple hydrogen bonds with key residues like Asp73 and Asn46, and its large hydrophobic surface makes extensive contact with the binding pocket, explaining its high affinity.
-
This compound: The terminal -NH2 of the hydrazinyl group acts as a potent hydrogen bond donor, forming a critical H-bond with the carboxylate side chain of Asp73. The thiazole ring engages in favorable pi-alkyl interactions with nearby valine residues.
-
2-Amino-4-methylthiazole: The amino group also forms a hydrogen bond with Asp73. However, the absence of the second nitrogen and extended chain of the hydrazinyl group results in a less optimal geometry and fewer stabilizing contacts compared to the lead compound, leading to a weaker binding score.
-
-
Discussion & Field Insights
This in silico study provides compelling evidence that this compound is a viable starting point for developing novel DNA Gyrase B inhibitors. The direct comparison to 2-Amino-4-methylthiazole clearly demonstrates the pharmacological importance of the hydrazinyl moiety. This group not only provides an additional hydrogen bonding opportunity but also positions the core scaffold for more favorable overall interactions within the active site.
Limitations and Next Steps: It is critical to remember that molecular docking is a predictive tool. The binding affinities are estimates, not absolute measurements.
-
Protein Flexibility: This study treated the protein as a rigid structure. In reality, proteins are flexible. Advanced methods like ensemble docking or induced fit docking could provide a more accurate picture.[19]
-
Solvation Effects: The scoring functions used in docking are approximations and do not perfectly model the complex effects of water and solvation. More computationally expensive methods like MM/GBSA or MM/PBSA can be used to refine binding energy predictions.
-
Experimental Validation: The ultimate test of any in silico hypothesis is experimental validation. The next logical steps would be:
-
Synthesize this compound and its derivatives.
-
Perform in vitro enzyme inhibition assays against E. coli DNA Gyrase B.
-
Conduct antibacterial susceptibility testing (e.g., determining Minimum Inhibitory Concentration, MIC) to confirm cellular activity.[1]
-
Conclusion
This guide has detailed a rigorous, self-validating workflow for the computational analysis of this compound. Through a comparative molecular docking study against E. coli DNA Gyrase B, we have demonstrated its superior binding potential relative to a close structural analog. The data strongly suggest that the hydrazinyl group is a key pharmacophoric feature, providing a critical hydrogen bonding interaction that significantly enhances binding affinity. These in silico findings provide a solid foundation and rationale for prioritizing this scaffold in future synthetic and biological evaluation campaigns for the development of novel antibacterial agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Docking Study of Some New Thiazole-coumar...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scotchem.ac.uk [scotchem.ac.uk]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. This compound | C4H7N3S | CID 187154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. youtube.com [youtube.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 19. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 2-Hydrazinyl-4-methylthiazole Derivatives
In the landscape of contemporary drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective for researchers in oncology. Among the myriad of heterocyclic scaffolds under investigation, thiazole derivatives, particularly those incorporating a hydrazinyl moiety, have emerged as a promising class of compounds. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of 2-hydrazinyl-4-methylthiazole derivatives, benchmarking their performance against established chemotherapeutic agents and elucidating the underlying methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction to this compound Derivatives and the Rationale for Cytotoxicity Profiling
The this compound core is a versatile scaffold that has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[1] The evaluation of in vitro cytotoxicity is a critical first step in the drug development pipeline, providing essential data on a compound's potential to inhibit cancer cell growth and guiding further preclinical and clinical development.[2] This process allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a measure of a drug's potency.[3] Furthermore, by testing against a panel of both cancerous and non-cancerous cell lines, a preliminary assessment of the compound's selectivity can be made, a crucial factor in minimizing off-target toxicity.[4]
This guide will focus on derivatives of this compound, where substitutions on the hydrazinyl group have been shown to significantly influence cytotoxic activity. We will compare these derivatives against the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, to provide a clear context for their potency.
Comparative Cytotoxicity Analysis: this compound Derivatives vs. Standard Chemotherapeutics
The cytotoxic potential of novel compounds is most effectively communicated through direct comparison with existing standards under standardized assay conditions. The following data, collated from various studies, summarizes the IC50 values of several this compound derivatives against a panel of human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Drugs
| Compound/Drug | Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |
| This compound Derivatives | |||
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 (Ovarian) | 11.6 | [5] |
| HeLa (Cervical) | 22.4 | [5] | |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL (~18 µM) | [6] |
| HeLa (Cervical) | 11.4 µg/mL (~52 µM) | [6] | |
| A novel hydrazinyl thiazole derivative (Compound 4c) | MCF-7 (Breast) | 2.57 | [2] |
| HepG2 (Liver) | 7.26 | [2] | |
| A novel arylidene-hydrazinyl-thiazole (Compound 4m) | BxPC-3 (Pancreatic) | 1.69 - 2.2 | [7][8] |
| MOLT-4 (Leukemia) | 1.69 - 2.2 | [7][8] | |
| Standard Chemotherapeutics | |||
| Doxorubicin | HepG2-1 (Liver) | 0.72 | [9] |
| MCF-7 (Breast) | 1.20 | [10] | |
| Cisplatin | A2780 (Ovarian) | 5 - 10 | [11] |
| A549 (Lung) | 12.65 µg/mL (~42 µM) | [12] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell seeding density and incubation time.[13]
From the data presented, it is evident that certain this compound derivatives exhibit potent cytotoxic activity, with some demonstrating IC50 values in the low micromolar range, comparable to or even exceeding the potency of standard drugs like cisplatin in specific cell lines.[2][6] For instance, one derivative showed an IC50 of 2.57 µM against the MCF-7 breast cancer cell line, indicating significant potential.[2]
Mechanistic Insights: How Do this compound Derivatives Induce Cytotoxicity?
Understanding the mechanism of action is crucial for the rational design of more effective and safer drugs. Studies have indicated that the cytotoxic effects of some hydrazinyl-thiazole derivatives are mediated through the induction of apoptosis.[7][8] One identified mechanism involves the inhibition of the eIF4E/eIF4G protein-protein interaction.[14] The eukaryotic translation initiation factor 4E (eIF4E) is often overexpressed in various cancers and plays a critical role in cell proliferation and survival.[14] By disrupting the eIF4E/eIF4G complex, these compounds can inhibit cap-dependent translation, leading to the downregulation of key oncogenic proteins and subsequent apoptosis.[15][16] Furthermore, some derivatives have been shown to inhibit the Ras/MAPK/eIF4E signaling pathway, a key regulator of cell growth and survival.[14]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound derivative-induced apoptosis.
Experimental Protocols for In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-characterized assays are essential. The following are detailed protocols for three commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and control compounds (e.g., Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[18]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours.[14][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5][17] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.[20]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[19] This mixture typically contains a substrate and a tetrazolium salt that is converted to a colored formazan product in the presence of LDH.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (usually around 490 nm).[8]
-
Data Analysis: Determine the amount of LDH release by subtracting the background absorbance from the experimental values. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).
Caspase-3/7 Apoptosis Assay
This assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.[6]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate (preferably white-walled for luminescence assays) as described in the MTT protocol.
-
Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent directly to the wells containing the cells in culture medium.[6] The reagent is typically formulated to lyse the cells and contains the caspase substrate.[6]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for the enzymatic reaction to proceed.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the signal to the number of cells or a vehicle control to determine the fold-increase in caspase-3/7 activity.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives reveals a class of compounds with significant cytotoxic potential against a range of cancer cell lines. Several derivatives have demonstrated potency comparable to, and in some cases exceeding, that of the established chemotherapeutic agent cisplatin. The mechanism of action for some of these compounds appears to involve the induction of apoptosis through the inhibition of key cellular signaling pathways, such as the Ras/MAPK/eIF4E axis.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro cytotoxic characterization of novel drug candidates. By employing a multi-assay approach, researchers can gain a deeper understanding of a compound's potency, mechanism of cell death, and potential for selectivity.
Future studies should focus on optimizing the structure of the this compound scaffold to enhance potency and selectivity. Further investigation into the precise molecular targets and downstream signaling effects will be crucial for the rational development of these promising compounds as next-generation anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eukaryotic Translation Initiation Factor 4G Is Targeted for Proteolytic Cleavage by Caspase 3 during Inhibition of Translation in Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eukaryotic translation initiation factor eIF4G2 opens novel paths for protein synthesis in development, apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translational regulation in cell stress and apoptosis. Roles of the eIF4E binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Flavor Properties of Thiazole Derivatives for Food Science and Drug Development Professionals
Introduction: The Pivotal Role of Thiazoles in Flavor Chemistry
Thiazoles are a class of sulfur-containing heterocyclic compounds that are paramount in the world of flavor and fragrance.[1][2] Their potent and diverse sensory profiles, often characterized by nutty, roasted, and meaty notes, make them indispensable in the food industry for creating and enhancing a wide array of savory and sweet flavors.[3][4] Beyond their organoleptic significance, thiazole derivatives are also of great interest to the pharmaceutical and drug development sectors due to their presence in numerous biologically active molecules.[5][6][7] This guide provides a comprehensive comparison of the flavor properties of various thiazole derivatives, supported by experimental data and detailed protocols for their evaluation. We will delve into the structure-flavor relationships that govern their sensory characteristics, explore their formation pathways, and provide standardized methods for their sensory analysis.
The Chemical Architecture of Thiazole and its Influence on Flavor
The foundational structure of thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom.[8] The flavor profile of a thiazole derivative is profoundly influenced by the nature and position of the substituent groups attached to this ring. The delocalized π-electrons in the aromatic ring contribute to the overall stability of these compounds.[6][8]
The reactivity of the thiazole ring, particularly at the C2, C4, and C5 positions, allows for a wide range of chemical modifications, leading to a vast spectrum of flavor profiles.[5][6] Understanding the relationship between the chemical structure and the resulting sensory perception is crucial for the targeted design of novel flavor compounds.
Comparative Flavor Profiles of Key Thiazole Derivatives
The sensory properties of thiazole derivatives can range from green and vegetative to roasted, nutty, and meaty, largely dependent on their substitution patterns. As a class of compounds, volatile sulfur-containing molecules like thiazoles are known for their low odor thresholds, meaning they can significantly impact the overall flavor profile of a food product even at very low concentrations.[9][10][11]
| Thiazole Derivative | CAS Number | Flavor Profile | Odor Threshold (ppb in water) | Key Applications |
| 2-Acetylthiazole | 24295-03-2 | Popcorn-like, nutty, roasted, bready, with meaty and savory notes at higher concentrations.[12][13][14][15][16] | ~10[13] | Baked goods, snacks, meat and savory flavors, coffee, and cocoa.[12][16] |
| 2-Isobutylthiazole | 18640-74-9 | Green, earthy, tomato leaf, with nutty and vegetable undertones.[4] | 2-3 | Tomato-based products, sauces, soups, and savory snacks.[4] |
| 2,4,5-Trimethylthiazole | 13623-11-5 | Nutty, cocoa, coffee, with musty and vegetable notes.[17][18] | ~10[19] | Coffee, chocolate, roasted nuts, and cured meat flavors.[18][19] |
| 2-Isobutyl-4,5-dimethylthiazole | 53498-32-1 | Green, nutty, earthy, with notes of licorice and fennel.[3][20] | Not readily available | Savory flavors, meat products, and sauces.[21] |
| 4-Methyl-5-vinylthiazole | 1759-28-0 | Nutty, cocoa-like, with a slightly rubbery note. | Not readily available | Chocolate, coffee, and nut flavors. |
Structure-Activity Relationships in Thiazole Flavors
The sensory characteristics of thiazole derivatives are intrinsically linked to their molecular structure. The position, size, and type of alkyl or functional groups on the thiazole ring dictate the resulting flavor profile and potency.
-
Substitution at C2: Alkyl groups at the C2 position often impart nutty and roasted characteristics. The presence of an acetyl group, as in 2-acetylthiazole, is responsible for its characteristic popcorn-like aroma.
-
Substitution at C4 and C5: Methyl and other small alkyl groups at these positions tend to enhance the nutty and roasted notes. For instance, the addition of methyl groups to 2-isobutylthiazole to form 2-isobutyl-4,5-dimethylthiazole shifts the flavor from a predominantly green and tomato-leaf character to include more nutty and earthy notes.[3][4][20]
-
Chain Length and Branching: The size and branching of alkyl substituents also play a crucial role. Longer or more branched alkyl chains can introduce different nuances, sometimes leading to less desirable flavor notes if not carefully selected.
The following diagram illustrates the relationship between the substitution pattern on the thiazole ring and the resulting flavor characteristics.
Caption: Influence of substituent position on the flavor profile of thiazole derivatives.
Formation of Thiazole Derivatives in Food Systems
Thiazoles are predominantly formed in food during thermal processing through the Maillard reaction and the thermal degradation of sulfur-containing compounds.[1][2] The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a key pathway for the generation of a wide array of flavor compounds, including thiazoles. The thermal degradation of cysteine and thiamine (Vitamin B1), both of which contain sulfur, also significantly contributes to the formation of thiazole derivatives in cooked foods.[1]
The following diagram illustrates the primary pathways for the formation of thiazole derivatives in food.
Caption: Primary formation pathways of thiazole derivatives in food.
Experimental Protocols for Sensory Evaluation
To objectively compare the flavor properties of different thiazole derivatives, standardized sensory evaluation methods are essential. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds, while trained sensory panels can provide detailed descriptive analysis.[22][23][24][25][26]
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify which volatile compounds in a sample have a distinct odor.[25][26]
Objective: To identify and characterize the odor-active thiazole derivatives in a sample.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate GC column (e.g., DB-5 or DB-Wax).
-
Helium as carrier gas.
-
Sample containing thiazole derivatives dissolved in a suitable solvent (e.g., ethanol).
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the thiazole derivative or a mixture in a volatile solvent.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. A typical temperature program might be: start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute.
-
Effluent Splitting: The column effluent is split between the FID and the olfactometry port.
-
Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and describes the odor and its intensity at different retention times.
-
Data Analysis: The olfactometry data is correlated with the chromatogram from the FID to identify the retention times of the odor-active compounds.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol 2: Descriptive Sensory Panel Analysis
A trained sensory panel can provide detailed and quantitative descriptions of the flavor attributes of thiazole derivatives.
Objective: To create a detailed flavor profile of a thiazole derivative.
Materials:
-
A panel of 8-12 trained sensory assessors.
-
Solutions of the thiazole derivative at different concentrations in a neutral base (e.g., water or a simple sugar solution).
-
Reference standards for different flavor attributes (e.g., nutty, roasted, green).
-
Sensory evaluation booths with controlled lighting and air circulation.
Procedure:
-
Panelist Training: Train the panelists to recognize and rate the intensity of different flavor attributes using reference standards.
-
Sample Presentation: Present the samples to the panelists in a randomized and blind manner.
-
Evaluation: Each panelist evaluates the samples for the intensity of various flavor attributes (e.g., nutty, roasted, green, earthy, meaty) on a structured scale (e.g., a 15-cm line scale).
-
Data Collection: Collect the intensity ratings from all panelists.
-
Statistical Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine the sensory profile of the compound and to identify significant differences between samples.
Representative Synthesis of a Flavor-Active Thiazole Derivative: 2,4,5-Trimethylthiazole
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[5][27] A variation of this method can be used to synthesize 2,4,5-trimethylthiazole, a compound with a desirable nutty and cocoa-like flavor.[28]
Reaction Scheme: 3-Mercapto-2-butanone reacts with acetamide in the presence of a dehydrating agent to form 2,4,5-trimethylthiazole.
Materials:
-
3-Mercapto-2-butanone
-
Acetamide
-
Polyphosphoric acid (PPA) as a catalyst and dehydrating agent
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Extraction and distillation apparatus
Procedure:
-
Combine 3-mercapto-2-butanone and acetamide in a round-bottom flask.
-
Slowly add polyphosphoric acid to the mixture while stirring.
-
Heat the reaction mixture to 140-150°C for 2-3 hours.
-
Cool the mixture and then neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain 2,4,5-trimethylthiazole.
Mechanistic Insights into Thiazole Flavor Perception
The perception of flavor from volatile compounds like thiazoles is initiated by their interaction with olfactory receptors (ORs) located in the nasal cavity.[29] These receptors are G-protein coupled receptors (GPCRs) that, upon binding with a specific odorant molecule, trigger a signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific smell.[29] The vast diversity of ORs allows for the discrimination of a wide range of odorants. The specific shape and chemical properties of a thiazole derivative determine which ORs it can bind to and with what affinity, thus dictating its unique perceived aroma.
Conclusion
Thiazole derivatives are a fascinating and commercially significant class of flavor compounds. Their diverse and potent sensory profiles, which can be tailored through chemical synthesis, make them invaluable tools for food scientists and flavor chemists. A thorough understanding of their structure-flavor relationships, formation pathways, and appropriate methods for sensory evaluation is essential for their effective application in creating appealing and authentic flavors in a wide range of food and beverage products. Furthermore, the continued study of these compounds offers exciting opportunities for the development of novel flavor ingredients and a deeper understanding of the mechanisms of flavor perception.
References
- 1. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]
- 4. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy Bulk - 2-Acetylthiazole | Wholesale Supplier [sinofoodsupply.com]
- 13. perfumersworld.com [perfumersworld.com]
- 14. 2-acetyl thiazole - Nanjing Chemical Material Corp. [njchm.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 2-Acetyl Thiazole: A Key Ingredient in Food Flavoring with Versatile Applications [scmpioneering.com]
- 17. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 19. nbinno.com [nbinno.com]
- 20. CAS 53498-32-1: 2-Isobutyl-4,5-dimethylthiazole [cymitquimica.com]
- 21. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 22. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 24. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 25. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 26. pfigueiredo.org [pfigueiredo.org]
- 27. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 28. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 29. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinyl-4-methylthiazole Analogs
The 2-hydrazinyl-4-methylthiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its synthetic tractability allows for facile structural modifications, making it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. The insights presented herein are intended for researchers, scientists, and drug development professionals to inform rational drug design and guide further investigation of this versatile scaffold.
The this compound Scaffold: A Versatile Pharmacophore
The core structure, consisting of a thiazole ring substituted with a hydrazinyl group at the 2-position and a methyl group at the 4-position, serves as a versatile template for ligand-receptor interactions. The hydrazinyl moiety offers a key site for modification, typically through condensation with various aldehydes and ketones to form hydrazone derivatives. This synthetic flexibility allows for the systematic exploration of how different substituents impact biological activity.
General Synthetic Pathway
The synthesis of this compound analogs generally follows a well-established and robust protocol, most commonly the Hantzsch thiazole synthesis.[1][2] This multi-step process offers high yields and allows for significant diversification of the final products.
Experimental Protocol: Hantzsch Thiazole Synthesis for this compound Analogs
-
Step 1: Formation of Thiosemicarbazone.
-
An equimolar mixture of a selected aldehyde or ketone and thiosemicarbazide is refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone intermediate is collected by filtration, washed, and dried.
-
-
Step 2: Cyclization to form the Thiazole Ring.
-
The synthesized thiosemicarbazone is reacted with an α-haloketone (e.g., chloroacetone to install the 4-methyl group) in a solvent like ethanol or tetrahydrofuran under reflux.[3]
-
This step results in the cyclization and formation of the this compound ring.
-
The resulting product is then isolated, purified (often by recrystallization or column chromatography), and characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.[4]
-
Caption: Generalized synthetic scheme for 2-hydrazinyl-thiazole analogs.
Anticancer Activity: A Promising Avenue
Numerous studies have highlighted the potent antiproliferative activity of this compound derivatives against a variety of cancer cell lines.[5][6][7] The SAR in this area is particularly well-defined, with the nature and position of substituents on the aryl ring of the hydrazone moiety playing a critical role in determining cytotoxicity.
Comparative Anticancer Activity Data
| Compound Class | Specific Compound(s) | Target Cell Line(s) | Activity (IC50) | Reference |
| Phenylthiazole Derivatives | 4m, 4n, 4r | BxPC-3, MOLT-4, MCF-7 | 23.85–26.45% survival (BxPC-3), 30.08–33.30% survival (MOLT-4), 44.40–47.63% survival (MCF-7) at 10 µM | [5] |
| Arylidene-hydrazinyl-thiazole Derivatives | Compound 4 | MCF-7, MDA-MB-231 | 5.73 µM (MCF-7), 12.15 µM (MDA-MB-231) | [6] |
| Hydrazinyl thiazole Derivatives | A37 | A549, Hela, HepG2, MCF-7 | Not specified, but excellent antiproliferative activity reported | [7] |
| Thienyl-hydrazinyl-thiazole Derivatives | 5g, 5h | MCF-7, HePG-2, HCT-116 | 3.81 to 11.34 µM | [8] |
| Thienyl-hydrazinyl-thiazole Derivatives | 5j | HePG-2, MCF-7 | 6.73 µM (HePG-2), 10.87 µM (MCF-7) | [8] |
Key SAR Insights for Anticancer Activity:
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring attached to the hydrazone moiety often enhances anticancer activity. Conversely, electron-donating groups can lead to a decrease in potency. This suggests that modulation of the electronic properties of the molecule is crucial for its interaction with biological targets.
-
Positional Isomerism: The position of substituents on the aryl ring significantly influences activity. For instance, para-substitution is often favored over ortho- or meta-substitution, potentially due to steric factors and improved binding affinity to the target protein.
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as thiophene, can lead to potent and selective anticancer agents.[8] Compound 5j, for example, which contains a thiophene ring, demonstrated dual inhibitory effects on EGFR and ARO enzymes.[8]
Mechanism of Action
Several mechanisms have been proposed for the anticancer effects of these analogs, including:
-
Induction of Apoptosis: Many active compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of key proteins in the apoptotic pathway like caspases, Bcl-2, and Bax.[5]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein tyrosine kinases (PTKs), aromatase, and carbonic anhydrases.[9][10]
-
Inhibition of eIF4E/eIF4G Interactions: Some novel hydrazinyl thiazole derivatives have been found to exert their anticancer effects by inhibiting the interaction between eukaryotic translation initiation factors eIF4E and eIF4G, which is a critical step in protein synthesis and is often dysregulated in cancer.[7]
Caption: Proposed anticancer mechanisms of this compound analogs.
Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][11][12][13]
Comparative Antimicrobial Activity Data
| Compound Class | Specific Compound(s) | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Arylidene-hydrazinyl-trifluoromethylthiazoles | 3a-m | E. coli | Potent activity reported | [11] |
| Benzofuran-tethered quinoline-1,2,3-triazoles | 6l | E. coli | 50 | [11] |
| Benzofuran-tethered quinoline-1,2,3-triazoles | 6c, 6i | B. subtilis, B. cereus | 50 | [11] |
| Hydrazinyl-thiazole Derivatives | General | S. aureus, E. coli | Encouraging activity reported | [12][14] |
| Fluorenyl-hydrazonothiazole Derivatives | 2, 4d, 4f | S. aureus, E. faecalis | < 256 | [3] |
| Thienyl-hydrazinyl-thiazole Derivatives | 4b, 5h, 5j, 5m | Various bacteria and fungi | Significant activity reported | [8] |
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The lipophilicity of the molecule, often modulated by the substituents on the aryl ring, is a critical determinant of antimicrobial activity. A balance between hydrophilic and lipophilic properties is necessary for the compound to effectively penetrate the microbial cell wall.
-
Fluorine Substitution: The introduction of fluorine atoms into the structure, particularly on the aryl ring, has been shown to enhance antibacterial and antifungal activity.[11] This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Steric Factors: The size and shape of the substituents can influence how the molecule interacts with its microbial target. Bulky groups may hinder binding, while smaller, appropriately positioned groups can enhance it.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: A Targeted Approach
The this compound scaffold has also been explored for its potential to inhibit various enzymes implicated in disease.
Carbonic Anhydrase and 15-Lipoxygenase Inhibition
A series of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were identified as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II).[9] Both of these enzymes are overexpressed in certain cancers and inflammatory conditions.
-
15-LOX Inhibition: Several compounds showed excellent inhibitory potential with IC50 values in the sub-micromolar range (0.12 ± 0.002 to 0.69 ± 0.5 μM).[9]
-
CA II Inhibition: The same series of compounds exhibited moderate inhibition of bovine carbonic anhydrase II (bCA II), with the most active compound having an IC50 of 1.26 ± 0.24 μM.[9]
-
Selectivity: Notably, the most potent dual inhibitor was 24 times more selective for 15-LOX over bCA II, highlighting the potential for developing selective inhibitors based on this scaffold.[9]
α-Glucosidase and α-Amylase Inhibition
In the context of antidiabetic agents, hydrazine-clubbed thiazole derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[2]
-
Some derivatives showed potent α-glucosidase inhibition with IC50 values significantly lower than the standard drug acarbose.[2] For instance, one compound was reported to be 600 times more active than acarbose.[2]
-
The inhibitory activity was found to be dependent on the nature and position of substituents on the aryl ring of the hydrazone.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive body of research on its analogs has revealed clear structure-activity relationships for anticancer, antimicrobial, and enzyme inhibitory activities. The synthetic accessibility of this scaffold allows for the continued exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of specific molecular targets for the most potent compounds to better understand their mechanisms of action.
-
In vivo studies to evaluate the efficacy and safety of lead compounds in animal models of disease.
-
Exploration of novel substitutions and hybrid molecules to further enhance biological activity and overcome potential resistance mechanisms.
By leveraging the knowledge gained from SAR studies, the scientific community is well-positioned to unlock the full therapeutic potential of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydrazinyl-4-(o-tolyl)thiazole | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Assays Involving 2-Hydrazinyl-4-methylthiazole
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering a self-validating system for assessing assay specificity. We will explore two orthogonal analytical platforms—the high-throughput immunoassay and the high-specificity liquid chromatography-tandem mass spectrometry (LC-MS/MS)—to build a complete and trustworthy picture of an assay's performance.
The Analyte: 2-Hydrazinyl-4-methylthiazole and Its Significance
This compound is a heterocyclic compound belonging to the thiazole family. Thiazole rings are key structural motifs in numerous biologically active molecules and approved drugs.[1] The hydrazine moiety (-NH-NH2) is a highly reactive functional group, making it a valuable synthon for creating more complex molecules, but also a potential source of analytical challenges, including off-target reactions and metabolic instability.[2][3] Derivatives of hydrazinyl-thiazole have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and antifungal activities.[4][5][6]
Given its role as both a key intermediate and a potential therapeutic scaffold, the ability to accurately quantify this compound in complex matrices (e.g., plasma, tissue homogenates) is critical. This necessitates a thorough understanding of an assay's cross-reactivity profile.
The Challenge: Defining the Scope of Cross-Reactivity
Cross-reactivity is not an intrinsic property of an antibody or an analytical system alone; it is a function of the entire assay's design, including the reagents and conditions used.[7] A robust cross-reactivity analysis begins with the logical selection of potential interfering compounds. For this compound, these fall into three main categories:
-
Metabolic Derivatives: In vivo, the molecule may undergo phase I and phase II metabolism. The hydrazine group is susceptible to acetylation or oxidation, while the thiazole ring could be hydroxylated.
-
Synthetic Precursors & Impurities: The synthesis of this compound often involves precursors like thiosemicarbazide and substituted α-haloketones.[8] Residual amounts of these precursors could potentially interfere with an assay.
-
Structural Analogs: Other substituted thiazole or benzothiazole derivatives being tested in parallel research programs or present as related impurities are prime candidates for cross-reactivity.[9][10]
Below is a visual representation of the structural relationships between our target analyte and a curated set of potential cross-reactants.
Caption: Structural relationships of potential cross-reactants.
Experimental Design: A Dual-Platform Approach
To build a robust and trustworthy dataset, we will employ two distinct analytical methods. This dual-platform strategy ensures that the limitations of one method are compensated by the strengths of the other.
Caption: Dual-platform workflow for cross-reactivity assessment.
Platform 1: Competitive ELISA for High-Throughput Screening
Immunoassays, particularly the competitive ELISA format, are often used for high-throughput screening due to their speed and cost-effectiveness. However, they are also more susceptible to interference from structurally similar compounds.[11] Assessing cross-reactivity is therefore a mandatory validation step.
Caption: Principle of a competitive ELISA for cross-reactivity.
Experimental Protocol: Competitive ELISA Cross-Reactivity Assessment
-
Reagent Preparation:
-
Prepare coating buffer (e.g., carbonate-bicarbonate, pH 9.6).
-
Prepare wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare blocking buffer (e.g., wash buffer with 1% BSA).
-
Prepare assay buffer (e.g., wash buffer with 0.1% BSA).
-
Prepare stock solutions (1 mg/mL) of the target analyte and each potential cross-reactant in an appropriate solvent (e.g., DMSO), then create serial dilutions in assay buffer.
-
-
Plate Coating:
-
Coat a 96-well high-binding microplate with an antibody specific to this compound, diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
-
Competitive Reaction:
-
Wash the plate 3 times.
-
Add the serially diluted standards of the target analyte or potential cross-reactants to the wells.
-
Immediately add a fixed concentration of a labeled this compound conjugate (e.g., HRP-conjugate).
-
Incubate for 1-2 hours at RT with gentle shaking.
-
-
Detection:
-
Wash the plate 5 times.
-
Add substrate solution (e.g., TMB for HRP).
-
Incubate in the dark at RT until sufficient color develops (15-30 min).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the log of the concentration for the analyte and each cross-reactant to generate inhibition curves.
-
Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for each compound.
-
Calculate the percent cross-reactivity (%CR) using the following formula[12]: %CR = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100%
-
Platform 2: LC-MS/MS for Definitive Specificity
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[13] It physically separates compounds chromatographically before detecting them based on their unique mass-to-charge ratios and fragmentation patterns. This makes it highly unlikely that a structurally similar compound will have the same retention time and mass transitions as the target analyte.
Experimental Protocol: LC-MS/MS Specificity Assessment
-
Sample Preparation & Derivatization:
-
Rationale: Hydrazine is highly polar and can be unstable. Derivatization with an aldehyde (e.g., 2-nitrobenzaldehyde) stabilizes the molecule, improves chromatographic retention on reverse-phase columns, and enhances ionization efficiency.[14]
-
Spike blank matrix (e.g., human plasma) with a high concentration of each potential cross-reactant.
-
Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., an isotopically labeled version of the analyte).
-
Vortex and centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add the derivatizing agent solution (e.g., 2-nitrobenzaldehyde in methanol/buffer).
-
Incubate at 35°C for 30 minutes.[14]
-
Centrifuge again and transfer the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for the derivatized target analyte and its internal standard.
-
Example Transition (Hypothetical): For the derivatized analyte, monitor the transition from its protonated molecular ion [M+H]⁺ to a stable, characteristic fragment ion.
-
-
Data Analysis:
-
Inject the prepared samples from step 1.
-
Monitor the MRM channels for the target analyte at its expected retention time.
-
The absence of a significant peak (e.g., <20% of the Lower Limit of Quantification peak area) in the analyte's MRM channels at any retention time confirms a lack of interference from the tested cross-reactant.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound Tested | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound | 15.2 | 100% | Target Analyte |
| N-Acetyl-2-hydrazinyl-4-methylthiazole | 304.0 | 5.0% | Minor cross-reactivity |
| 5-Hydroxy-2-hydrazinyl-4-methylthiazole | 155.1 | 9.8% | Minor cross-reactivity |
| Thiosemicarbazide | >10,000 | <0.15% | Negligible cross-reactivity |
| 2-Hydrazinyl-4-phenylthiazole | 76.0 | 20.0% | Significant cross-reactivity |
| 2-Hydrazinyl-4-methylbenzothiazole | 253.3 | 6.0% | Minor cross-reactivity |
Table 2: Hypothetical Specificity Data from LC-MS/MS
| Compound Tested (Spiked at 10 µM) | Analyte Retention Time Peak Area | % Interference | Interpretation |
| This compound | N/A (Control) | N/A | Target Analyte |
| N-Acetyl-2-hydrazinyl-4-methylthiazole | No Peak Detected | <0.1% | No interference |
| 5-Hydroxy-2-hydrazinyl-4-methylthiazole | No Peak Detected | <0.1% | No interference |
| Thiosemicarbazide | No Peak Detected | <0.1% | No interference |
| 2-Hydrazinyl-4-phenylthiazole | No Peak Detected | <0.1% | No interference (Chromatographically separated) |
| 2-Hydrazinyl-4-methylbenzothiazole | No Peak Detected | <0.1% | No interference |
Synthesizing the Results
The hypothetical data illustrates a common scenario: the competitive ELISA shows significant cross-reactivity (20%) with the closely related analog, 2-Hydrazinyl-4-phenylthiazole. This suggests that if both compounds are present in a sample, the ELISA would overestimate the concentration of the target analyte.
Conversely, the LC-MS/MS method demonstrates no interference from any of the tested compounds. Even the 2-Hydrazinyl-4-phenylthiazole, which cross-reacted in the immunoassay, would be chromatographically separated and would not be detected in the MRM channel of the target analyte.
Conclusion and Recommendations
This guide outlines a rigorous, dual-platform approach to evaluating the cross-reactivity of assays for this compound.
-
For High-Throughput Screening: A competitive ELISA can be a valuable tool, but its cross-reactivity profile must be thoroughly characterized. If significant cross-reactivity is observed with known metabolites or analogs, the assay's utility may be limited to in vitro applications or carefully controlled studies where the interfering compounds are known to be absent.
-
For Definitive Quantification: For regulated bioanalysis in support of PK/PD studies, an LC-MS/MS method is unequivocally the required platform. Its inherent specificity, achieved through the combination of chromatographic separation and mass-based detection, provides the highest level of confidence in the quantitative data.
By systematically identifying potential cross-reactants and employing orthogonal analytical techniques, researchers can build a comprehensive understanding of their assay's specificity. This foundational work is essential for generating reliable, high-quality data in the pursuit of novel therapeutics.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinyl-4-(o-tolyl)thiazole | Benchchem [benchchem.com]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. A Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Hydrazinylthiazoles: A Comparative Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
Substituted hydrazinylthiazoles represent a critical pharmacophore in modern drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The efficient and scalable synthesis of these scaffolds is therefore a paramount concern for medicinal chemists. This guide provides an in-depth, comparative analysis of the most prevalent and innovative synthetic methodologies for preparing substituted hydrazinylthiazoles. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategy.
The Cornerstone: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a classic and versatile method for the construction of the thiazole ring.[4] In the context of hydrazinylthiazoles, a key variation involves the reaction of an α-haloketone with a thiosemicarbazone.[1]
Mechanistic Rationale
The synthesis proceeds via a condensation reaction between the α-haloketone and the thiosemicarbazone. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiosemicarbazone on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final 2-hydrazinylthiazole derivative.[1] This reaction pathway highlights a robust and predictable method for generating the desired heterocyclic core.
Caption: General mechanism of the Hantzsch synthesis for 2-hydrazinylthiazoles.
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[3][5]
This protocol provides a representative example of the Hantzsch method.
-
Thiosemicarbazone Synthesis: Synthesize the required aryl-substituted thiosemicarbazones separately if not commercially available.
-
Reaction Setup: In a round-bottom flask, dissolve the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in ethanol.
-
Reflux: Heat the reaction mixture to reflux for 4–5 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry. Recrystallize the crude product from ethanol to obtain the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[1]
The Rise of Efficiency: One-Pot Multicomponent Reactions (MCRs)
In the quest for streamlined and sustainable synthetic routes, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool.[5][6] These reactions combine three or more starting materials in a single reaction vessel to form a complex product, thereby reducing the number of synthetic steps, purification stages, and waste generation.
Causality of Efficiency
The elegance of MCRs lies in their convergent nature. By telescoping multiple reaction steps into a single operation, they significantly improve time and resource efficiency. The in-situ generation of intermediates avoids their isolation, which is often a source of yield loss. For the synthesis of hydrazinylthiazoles, a typical MCR involves the reaction of a carbonyl compound, thiosemicarbazide, and a phenacyl bromide.[7]
Experimental Protocol: One-Pot Synthesis of Hydrazinyl Thiazoles Bearing an Isatin Moiety in Aqueous Medium[6][7]
This protocol exemplifies a green chemistry approach to MCRs.
-
Reaction Mixture: In a suitable flask, combine isatin (1 mmol), thiosemicarbazide (1 mmol), and the appropriate phenylacyl bromide (1 mmol) in water.
-
Reaction Conditions: Heat the mixture under reflux.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture. The precipitated solid is collected by filtration.
-
Purification: Wash the product with water and then recrystallize from an appropriate solvent to yield the pure hydrazinyl thiazole derivative.
Caption: A generalized experimental workflow for one-pot hydrazinylthiazole synthesis.
Accelerated Synthesis: The Role of Microwave Irradiation
Microwave-assisted organic synthesis has revolutionized synthetic chemistry by offering significantly reduced reaction times, often with improved yields and cleaner reaction profiles.[8][9][10] This technology is particularly advantageous for the synthesis of heterocyclic compounds like hydrazinylthiazoles.
The "Microwave Effect": More Than Just Heating
Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature. This can accelerate reaction rates far beyond what is achievable with conventional heating methods. In some cases, specific "non-thermal" microwave effects are also postulated to contribute to the observed rate enhancements. For hydrazinylthiazole synthesis, microwave irradiation can be applied to one-pot procedures, often under solvent-free conditions, further enhancing the green credentials of the synthesis.[8][11]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis under Solvent and Catalyst-Free Conditions[9]
-
Reactant Preparation: Thoroughly mix equimolar amounts of the aldehyde or ketone (e.g., 2-hydroxy naphthaldehyde, 0.1 mmol), thiosemicarbazide (0.1 mmol), and a substituted phenacyl bromide (0.1 mmol) in a microwave-safe vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for 30–50 seconds at a power of 300 W.
-
Work-up and Purification: After cooling, the solid product is typically purified by recrystallization from a suitable solvent like ethanol.
The Green Chemistry Paradigm
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of hydrazinylthiazoles is no exception, with several strategies being developed to align with the principles of green chemistry.[12]
Key Green Approaches
-
Aqueous Media: Using water as a solvent is a cornerstone of green chemistry, and several one-pot syntheses of hydrazinylthiazoles have been successfully performed in water.[5][6]
-
Catalyst-Free and Solvent-Free Conditions: As demonstrated in the microwave-assisted protocol, eliminating both the catalyst and the solvent represents a significant step towards an ideal synthesis.[8][11]
-
Recyclable Catalysts: The use of heterogeneous catalysts, such as graphene oxide or silica-supported tungstosilicic acid, allows for easy recovery and reuse, minimizing waste.[1][7]
-
Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are energy-efficient alternatives to conventional heating.[8][13]
Comparative Benchmarking of Synthesis Methods
To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.
| Method | Typical Reaction Time | Typical Yields | Reaction Temperature | Key Advantages | Potential Drawbacks | References |
| Hantzsch Synthesis (Conventional) | 4–5 hours | 61–80% | Reflux | Well-established, versatile, predictable regioselectivity. | Longer reaction times, often requires pre-synthesis of thiosemicarbazone. | [1][3][14] |
| One-Pot MCR (Conventional Heating) | Several hours | Good to excellent | Reflux | High atom economy, reduced steps, operational simplicity. | Can sometimes lead to side products depending on reactants. | [2][5][6][7] |
| Microwave-Assisted Synthesis | 30–50 seconds to 10 minutes | 70–92% (often excellent) | 120°C (or solvent-free) | Extremely rapid, high yields, can be solvent-free. | Requires specialized microwave equipment, scalability can be a concern. | [8][9][10][15] |
| Green Synthesis (Aqueous MCR) | Several hours | Good | Reflux | Environmentally benign solvent (water), simplified work-up. | May not be suitable for all substrates due to solubility issues. | [5][6] |
| Ultrasound-Assisted Synthesis | Shorter than conventional | High | Mild/Room Temperature | Mild reaction conditions, shorter reaction times. | Requires ultrasonic equipment. | [13][16] |
Conclusion
The synthesis of substituted hydrazinylthiazoles can be approached through a variety of effective methods. The classical Hantzsch synthesis provides a reliable and well-understood route. For enhanced efficiency and sustainability, one-pot multicomponent reactions are highly recommended, offering significant advantages in terms of atom economy and reduced waste. For rapid synthesis and process intensification, microwave-assisted methods are unparalleled, providing access to target molecules in a fraction of the time required by conventional heating. Finally, the increasing adoption of green chemistry principles , such as the use of aqueous media and recyclable catalysts, is paving the way for more environmentally responsible synthetic routes.
The choice of the optimal synthetic method will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide provides the foundational knowledge and comparative data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. One-pot Multicomponent Synthesis of Hydrazinyl Thiazoles Bearing ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydrazinyl-4-methylthiazole
As laboratory professionals engaged in the vital work of drug discovery and development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2-Hydrazinyl-4-methylthiazole demand a meticulous, informed approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and regulatory standards. We will move beyond simple instructions to explain the underlying principles, ensuring that these procedures are not just followed, but understood.
Hazard Assessment: Understanding the Risk Profile
This compound is a heterocyclic compound containing a hydrazinyl functional group. While specific toxicological data for this exact molecule is limited, its structure necessitates a cautious approach based on the known hazards of related compounds, particularly hydrazine and its derivatives.
The primary hazards are associated with the hydrazinyl moiety . Hydrazine is recognized as a reactive, toxic, and potentially carcinogenic substance.[1][2][3] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[2][4] Therefore, it is critical to treat this compound as a hazardous substance.
| Hazard Classification (Inferred) | Description | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[2][5] | ❗ |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[2][5] | ❗ |
| Carcinogenicity | Hydrazine derivatives are often considered potential carcinogens.[2] | हेल्थ हज़ार्ड |
| Reactivity | Hydrazines are reactive and incompatible with strong oxidizing agents, acids, and metal oxides.[1][2] |
This table is based on the hazard profile of hydrazine and related benzothiazole derivatives. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.
Regulatory Framework: Adherence to Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, the two primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[6][7] This means that the generator of the waste (your laboratory) is responsible for its safe handling and disposal, from initial collection to final treatment.[7][8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standards mandate safe workplace practices.[10][11][12][13] This includes proper training for personnel, clear labeling of hazardous materials, and having a written emergency plan.[10][11]
Compliance is non-negotiable. Failure to adhere to these regulations can result in significant penalties and, more importantly, endanger personnel and the environment.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be managed as a hazardous waste. Direct discharge to drains or disposal in regular trash is strictly prohibited.[14]
Workflow for Waste Management
The following diagram illustrates the decision-making process for handling waste containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Protocol 1: Laboratory Waste Collection and Segregation
-
Select Appropriate Waste Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap. The container must be compatible with this compound.
-
Proper Labeling: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE ".[15] Also, include the full chemical name: "Waste this compound" and list the primary hazards (e.g., Toxic, Irritant).
-
Segregation: This is a critical step. Due to its reactivity, waste containing this compound must be kept separate from incompatible materials, especially:
-
Collection: Add waste to the container in a designated fume hood to minimize inhalation exposure.[2][16] Do not overfill the container; leave at least 10% of headspace to allow for expansion. Keep the container closed at all times except when adding waste.[15]
-
Contaminated Materials: All disposable items that have come into direct contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a separate, clearly labeled solid hazardous waste container.[4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, under the control of laboratory personnel, and equipped with secondary containment to catch any potential leaks.[15]
-
Final Disposal: The primary and strongly recommended method of disposal is through a licensed professional hazardous waste management company.[4][14] These companies are equipped to transport and dispose of the material in compliance with all EPA regulations, typically via controlled high-temperature incineration.[4][14] In-lab neutralization is not recommended due to the hazardous nature of hydrazine compounds and the potential for dangerous reactions and toxic byproducts.[17][18]
Emergency Preparedness: Spill and Exposure Response
Accidents can happen despite the most careful planning. A clear, rehearsed emergency response plan is essential.[10][11]
Personal Protective Equipment (PPE)
Before handling the chemical or initiating cleanup, ensure the correct PPE is worn.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2][15] Always inspect gloves before use. | To prevent skin contact and absorption.[4] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield if a splash hazard exists.[2][3] | To protect eyes from splashes and corrosive damage. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[3] Full-length pants and closed-toe shoes are mandatory. | To protect skin from contamination. |
| Respiratory | All handling of the pure substance or volatile solutions must be done in a certified chemical fume hood.[2][16] | To prevent inhalation of toxic vapors. |
Emergency Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
Protocol 2: Small Spill Cleanup
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[19]
-
Assess and Secure: If the spill is small and manageable and you are trained to handle it, proceed. If the material is flammable, turn off all nearby ignition sources.[20] Ensure adequate ventilation, typically by working within a fume hood.
-
Containment: Create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[21][22]
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[4][14]
-
Decontamination: Clean the spill surface with soap and water.[20] Collect the cleaning materials (e.g., paper towels) and place them in the solid hazardous waste container.
-
Dispose: Seal the waste container and manage it according to the disposal procedures outlined in Section 3.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EH&S) department.[19]
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[3][20] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][20] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
By integrating these principles of hazard awareness, regulatory compliance, and procedural diligence, you can ensure the safe and responsible management of this compound, protecting yourself, your colleagues, and the integrity of our shared environment.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. capotchem.com [capotchem.com]
- 5. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 21. activeagriscience.com [activeagriscience.com]
- 22. cws.auburn.edu [cws.auburn.edu]
A Senior Application Scientist's Guide to Handling 2-Hydrazinyl-4-methylthiazole: Personal Protective Equipment, Operational Plans, and Disposal
Welcome to your comprehensive guide on the safe handling of 2-Hydrazinyl-4-methylthiazole. In the fast-paced environment of drug discovery and development, ensuring the safety of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. As scientists, we understand that true safety lies not just in following protocols, but in understanding the principles that underpin them. This guide is structured to empower you with the knowledge to handle this compound with the highest degree of safety and confidence.
Immediate Safety Briefing: Understanding the Risks
This compound and its structural analogs, such as 2-Hydrazino-4-methylbenzothiazole, are heterocyclic compounds with significant applications in medicinal chemistry.[1][2] However, the very features that make them chemically interesting—the nucleophilic hydrazine group and the thiazole ring—also contribute to their potential hazards.[1][2]
Safety Data Sheets (SDS) consistently classify this compound with the following hazards:
Some sources for similar hydrazine derivatives also indicate risks of severe skin burns, eye damage, allergic skin reactions, and even potential carcinogenicity.[6][7] Therefore, a cautious and well-informed approach is essential.
Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. Below, we detail the necessary PPE, explaining the rationale behind each choice.
Hand Protection: The First Line of Defense
Requirement: Chemical-resistant gloves.
The Rationale: The primary route of exposure to this compound in a laboratory setting is through dermal contact. The compound is classified as harmful upon skin contact and can cause irritation.[3]
Selection and Best Practices:
-
Inspection is Mandatory: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, brittleness, or pinholes.[8]
-
Proper Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Disposal: Dispose of contaminated gloves immediately in the designated chemical waste container.[8] Never reuse disposable gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][9]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Requirement: Safety goggles and, in certain situations, a face shield.
The Rationale: this compound is a serious eye irritant.[3][4][5] Accidental splashes can have severe consequences. Standard safety glasses with side shields are insufficient as they do not provide a complete seal around the eyes.
Selection and Best Practices:
-
Minimum Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the compound in liquid or solid form.[10]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring large volumes or working with heated solutions), a full-face shield should be worn in addition to safety goggles.[11][12]
Body Protection: Minimizing Dermal Exposure
Requirement: A fully buttoned laboratory coat. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls or an apron may be necessary.[12][13]
The Rationale: A lab coat provides a removable barrier to protect your personal clothing and skin from contamination. Given the hazards of dermal contact, this is a non-negotiable piece of PPE.
Selection and Best Practices:
-
Material: A standard cotton or polyester-cotton blend lab coat is suitable for handling small quantities.
-
Fit: Ensure your lab coat is properly fitted and fully buttoned.
-
Maintenance: Do not take contaminated lab coats home. Use a professional laundry service that is equipped to handle chemically contaminated clothing.
Respiratory Protection: A Risk-Based Approach
Requirement: The need for respiratory protection depends on the scale of the operation and the potential for aerosol or dust generation.
The Rationale: Inhalation of this compound can cause respiratory tract irritation.[3][5][8] As a solid, it can form dust, and when in solution, aerosols can be generated.
Decision-Making for Respiratory Protection:
| Scenario | Recommended Respiratory Protection | Justification |
| Handling small quantities (<1g) in a well-ventilated fume hood | No respirator typically required | The fume hood provides adequate local exhaust ventilation to control exposure. |
| Weighing or transferring the solid compound outside of a fume hood | NIOSH-approved N95 or P100 particulate respirator | To protect against inhalation of fine dust particles.[8] |
| Handling larger quantities or potential for vapor/aerosol generation | Air-purifying respirator with combination organic vapor/particulate cartridges (e.g., OV/AG/P99 or ABEK-P2)[8] | Provides a higher level of protection against both airborne particles and potential vapors. |
| Emergency spill response | Self-Contained Breathing Apparatus (SCBA) | For unknown or high concentrations of the chemical, SCBA provides the highest level of respiratory protection.[8][14] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][9]
-
Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[15] Have a chemical spill kit appropriate for solid and liquid hydrazine derivatives nearby.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing the chemical to the work area.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood.
-
Avoid Dust and Aerosols: Handle the compound gently to avoid creating dust.[4][8] When preparing solutions, add the solid to the solvent slowly.
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[8][16]
Emergency Response Protocols
First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][15] Remove contaminated clothing while flushing.[15][17] Seek immediate medical attention.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6][8] |
| Inhalation | Move the individual to fresh air at once.[8][17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[8] Seek immediate medical attention.[6][17] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[6][17] |
Always show the Safety Data Sheet to the attending medical professional.[8]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its containers can pose a significant environmental and safety risk.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a clearly labeled, sealed container for chemical waste.
-
Solutions containing the compound should be collected in a compatible, labeled waste container.
-
-
Disposal Method:
-
Contaminated Packaging:
Visual Workflow for PPE Selection
To aid in the rapid and accurate selection of PPE, the following workflow diagram is provided.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- 1. CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole [cymitquimica.com]
- 2. 2-Hydrazinyl-4-(4-propylphenyl)thiazole () for sale [vulcanchem.com]
- 3. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. capotchem.com [capotchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. HYDRAZINE [training.itcilo.org]
- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 16. 2-Hydrazine-4-methylbenzothiazole Manufacturer & Supplier China | CAS 50446-31-4 | Properties, Uses, Safety [quinoline-thiophene.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
